1-Phenyl-1-heptyne
Description
Structure
3D Structure
Properties
IUPAC Name |
hept-1-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKGOJZZRHBMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162531 | |
| Record name | 1-Heptynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14374-45-9 | |
| Record name | 1-Heptyn-1-ylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14374-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Heptynylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014374459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-heptynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-Phenyl-1-heptyne from Phenylacetylene: An In-Depth Technical Guide
Executive Summary: This guide provides a comprehensive technical overview for the synthesis of 1-phenyl-1-heptyne, an internal alkyne of significant interest in organic synthesis and materials science. The described methodology centers on the alkylation of phenylacetylene, a robust and fundamental carbon-carbon bond-forming reaction. We will explore the core chemical principles, provide a detailed, field-proven experimental protocol, and discuss critical safety considerations and product characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this synthesis.
Core Chemical Principles & Reaction Mechanism
The synthesis of this compound from phenylacetylene is a classic example of exploiting the unique acidity of terminal alkynes. The overall process occurs in two distinct, sequential steps: deprotonation of the alkyne followed by nucleophilic substitution.
The Acidity of Terminal Alkynes
The hydrogen atom attached to a triply bonded carbon (an acetylenic proton) is significantly more acidic than protons on sp² (alkene) or sp³ (alkane) hybridized carbons. Phenylacetylene has a pKa of approximately 25.[1] This enhanced acidity is a direct consequence of the high s-character (50%) of the sp hybrid orbital containing the lone pair of electrons in the resulting conjugate base, the acetylide anion.[1] The electrons are held closer to the carbon nucleus, stabilizing the negative charge. This property allows for the selective removal of the acetylenic proton with a sufficiently strong base.[1][2]
Step 1: Deprotonation with Sodium Amide
To deprotonate phenylacetylene, a very strong base is required. Sodium amide (NaNH₂), the conjugate base of ammonia (pKa ~38), is an excellent choice for this purpose.[3] It is strong enough to quantitatively convert the terminal alkyne into its corresponding sodium phenylacetylide salt.[3][4] This acid-base reaction is the driving force for the initial transformation, generating the potent nucleophile needed for the subsequent step.
Step 2: SN2 Alkylation
The generated phenylacetylide anion is a powerful carbon-based nucleophile. It can react with a suitable electrophile to form a new carbon-carbon bond. For the synthesis of this compound, a five-carbon chain is introduced using a primary alkyl halide, such as 1-bromopentane. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5] The acetylide anion attacks the electrophilic carbon of the 1-bromopentane, displacing the bromide leaving group in a single, concerted step.[5]
It is critical to use a primary (1°) alkyl halide. Secondary (2°) or tertiary (3°) halides would favor a competing elimination (E2) pathway due to steric hindrance and the strong basicity of the acetylide anion, leading to the formation of undesired alkene byproducts.[1][5]
Overall Reaction Scheme
The two-step synthesis can be summarized by the following reaction:
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a 0.10 molar scale. All operations should be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume |
| Phenylacetylene | 102.14 | 0.10 | 10.2 g (11.0 mL) |
| Sodium Amide (NaNH₂) | 39.01 | 0.11 | 4.3 g |
| 1-Bromopentane | 151.04 | 0.12 | 18.1 g (14.8 mL) |
| Liquid Ammonia (NH₃) | 17.03 | - | ~250 mL |
| Diethyl Ether (anhydrous) | 74.12 | - | As needed |
| Saturated Ammonium Chloride (aq) | - | - | ~100 mL |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |
Equipment: 500 mL three-necked round-bottom flask, mechanical stirrer, dropping funnel, dry ice/acetone condenser, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a 125 mL dropping funnel, and a dry ice/acetone condenser. Ensure all glassware is thoroughly dried to prevent the reaction of sodium amide with water. The entire system must be maintained under an inert atmosphere (e.g., dry nitrogen or argon).
-
Formation of Sodium Phenylacetylide: Through the open neck of the flask, condense approximately 250 mL of ammonia gas. To the stirring liquid ammonia, cautiously add the sodium amide (4.3 g, 0.11 mol) in portions. Once the sodium amide has dissolved, begin the dropwise addition of phenylacetylene (10.2 g, 0.10 mol) from the dropping funnel over a period of 30 minutes. A color change to a reddish-brown is indicative of phenylacetylide anion formation. Allow the solution to stir for an additional hour to ensure the deprotonation is complete.
-
Alkylation: After the formation of the acetylide, add 1-bromopentane (18.1 g, 0.12 mol) dropwise from the dropping funnel over 30 minutes. The rate of addition should be controlled to maintain a gentle reflux of the liquid ammonia.
-
Reaction Completion: Once the addition is complete, remove the dry ice from the condenser and allow the ammonia to evaporate overnight under a gentle stream of nitrogen in the fume hood.
-
Work-up: To the remaining slurry, cautiously add ~100 mL of diethyl ether. Quench the reaction by slowly adding ~100 mL of saturated aqueous ammonium chloride solution to destroy any unreacted sodium amide. Transfer the mixture to a separatory funnel.
-
Extraction and Drying: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product is a yellow to brown oil. Purify the this compound by vacuum distillation to yield a colorless liquid.
Spectroscopic Analysis and Characterization
Confirmation of the product identity and purity is achieved through spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum is a key diagnostic tool. The disappearance of the characteristic terminal alkyne C-H stretch (strong, narrow band around 3300 cm⁻¹) and the presence of a weak C≡C stretch for the internal alkyne (2100-2260 cm⁻¹) confirms the reaction has occurred.[6][7][8] Aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show multiplets in the aromatic region (~7.2-7.5 ppm). The aliphatic protons of the pentyl group will appear as a triplet for the terminal methyl group (~0.9 ppm) and multiplets for the methylene groups between ~1.4 and 2.4 ppm. The absence of the acetylenic proton signal (which would be around 3.0 ppm in phenylacetylene) is a key indicator of success.
-
¹³C NMR: The spectrum will show characteristic signals for the two sp-hybridized carbons of the alkyne bond (typically between 80-90 ppm), in addition to signals for the aromatic and aliphatic carbons.
-
Safety and Handling Precautions
-
Sodium Amide (NaNH₂): This reagent is highly reactive and requires careful handling.
-
It reacts violently with water to produce sodium hydroxide and flammable ammonia gas.[9][10] All operations must be conducted under strictly anhydrous conditions.[11]
-
Upon prolonged storage or exposure to air, sodium amide can form explosive peroxides.[9][11] Containers should be dated upon opening and stored under an inert atmosphere.[10] Discolored (yellow or brown) sodium amide should not be used and requires specialized disposal procedures.[11]
-
Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves.[9][10]
-
-
Liquid Ammonia: Ammonia is a corrosive and toxic gas. All operations must be performed in a well-ventilated fume hood.
-
1-Bromopentane: This is a flammable liquid and an irritant. Avoid inhalation and skin contact.
Experimental Workflow Visualization
The entire synthetic and analytical process can be visualized as a sequential workflow.
Conclusion
The alkylation of phenylacetylene with 1-bromopentane using sodium amide as a base is a highly effective and reliable method for the synthesis of this compound. A thorough understanding of the underlying principles of alkyne acidity and SN2 reactions, coupled with meticulous experimental technique and strict adherence to safety protocols, ensures a high yield of the desired product. The characterization techniques outlined provide a clear pathway for verifying the successful synthesis of this valuable chemical intermediate.
References
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Vanderbilt University. (n.d.). Sodium Amide and Potassium Metal. Vanderbilt University Environmental Health and Safety. [Link]
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Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium amide. Western Carolina University Safety and Risk Management. [Link]
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Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link]
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Princeton University. (n.d.). Sodium Amide. Princeton University Environmental Health & Safety. [Link]
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Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]
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Spectroscopic Characterization of 1-Phenyl-1-heptyne: An In-depth Technical Guide
Introduction
1-Phenyl-1-heptyne (CAS No: 14374-45-9) is an organic compound featuring a phenyl group attached to a heptynyl chain.[1][2][3][4] Its unique structure, combining an aromatic ring with a terminal alkyne, makes it a valuable building block in organic synthesis and materials science. Accurate and comprehensive characterization of this molecule is paramount for its application in research and development, ensuring purity, confirming identity, and elucidating its structural intricacies. This guide provides a detailed analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the interpretation of the spectra, present the data in a clear, tabular format, and provide standardized protocols for data acquisition, offering a holistic view for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Correlation
A fundamental understanding of the molecular structure is key to interpreting its spectroscopic data. The following diagram illustrates the structure of this compound with atom numbering for NMR assignments.
Caption: Structure of this compound with numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.
¹H NMR Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the heptynyl chain. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the ring current. The aliphatic protons will resonate at higher field strengths, with their chemical shifts influenced by their proximity to the triple bond.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.42 - 7.28 | m | 5H | Aromatic protons |
| 2.41 | t | 2H | -C≡C-CH₂- |
| 1.62 | p | 2H | -CH₂-CH₂-CH₂- |
| 1.45 | m | 2H | -CH₂-CH₂-CH₃ |
| 0.94 | t | 3H | -CH₃ |
Data sourced from SpectraBase.[5][6]
The multiplet between 7.42 and 7.28 ppm corresponds to the five protons of the phenyl group. The triplet at 2.41 ppm is characteristic of the methylene group adjacent to the alkyne. The remaining methylene and methyl groups of the pentyl chain appear as overlapping multiplets and a triplet further upfield.
¹³C NMR Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| 131.6 | Aromatic C-H |
| 128.2 | Aromatic C-H |
| 127.9 | Aromatic C-H |
| 123.9 | Quaternary Aromatic C |
| 91.3 | Alkyne C |
| 80.4 | Alkyne C |
| 31.1 | -CH₂- |
| 28.4 | -CH₂- |
| 22.1 | -CH₂- |
| 19.4 | -CH₂- |
| 13.9 | -CH₃ |
Data sourced from SpectraBase.[5]
The signals in the aromatic region (123.9-131.6 ppm) correspond to the six carbons of the phenyl ring. The two quaternary carbons of the alkyne group are observed at 91.3 and 80.4 ppm. The remaining signals correspond to the carbons of the pentyl chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the C-H bonds of the aromatic ring and the aliphatic chain, as well as the carbon-carbon triple bond of the alkyne.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3030 | Medium | Aromatic C-H stretch |
| 2955 - 2850 | Strong | Aliphatic C-H stretch |
| 2230 | Medium | C≡C stretch (alkyne) |
| 1600, 1490, 1445 | Medium-Strong | Aromatic C=C stretch |
Data sourced from NIST WebBook and SpectraBase.[7][8][9]
The presence of the alkyne is confirmed by the characteristic C≡C stretching vibration around 2230 cm⁻¹. The aromatic ring gives rise to the C-H stretching bands above 3000 cm⁻¹ and the C=C stretching bands in the 1445-1600 cm⁻¹ region. The strong absorptions between 2850 and 2955 cm⁻¹ are due to the C-H stretching of the heptynyl chain.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 172 | 35 | [M]⁺ (Molecular Ion) |
| 129 | 100 | [M - C₃H₇]⁺ |
| 115 | 50 | [M - C₄H₉]⁺ |
| 91 | 45 | [C₇H₇]⁺ (Tropylium ion) |
Data sourced from NIST WebBook.[7][10]
The mass spectrum shows a molecular ion peak at m/z 172, which corresponds to the molecular weight of this compound (C₁₃H₁₆).[7] The base peak at m/z 129 is likely due to the loss of a propyl radical. Other significant fragments are observed at m/z 115 and 91, the latter being the characteristic tropylium ion.
Integrated Spectroscopic Analysis Workflow
The conclusive identification of this compound is achieved by integrating the data from all three spectroscopic techniques. The following diagram illustrates the logical workflow.
Caption: Workflow for the integrated spectroscopic analysis of this compound.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for compounds like this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Parameters: Employ proton decoupling. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and acquisition of 512-1024 scans.
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum from 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the transmittance or absorbance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (liquid or dissolved in a volatile solvent) into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.
-
Ionization: Volatilize the sample and ionize it using a standard electron energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum showing the relative abundance of each ion.
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Physical and chemical properties of 1-Phenyl-1-heptyne
An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-1-heptyne
Abstract
This compound is an internal alkyne characterized by a phenyl group and a pentyl group attached to a carbon-carbon triple bond. This structure imparts a unique combination of steric and electronic properties, making it a valuable substrate and building block in synthetic organic chemistry. This technical guide provides a comprehensive analysis of the physical, chemical, and spectroscopic properties of this compound. We delve into its synthesis, focusing on the highly efficient Sonogashira cross-coupling reaction, and explore its reactivity, including hydrogenation and hydration, with detailed mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile compound in the design and synthesis of complex molecular architectures.
Introduction
This compound, also known as 1-heptynylbenzene, belongs to the class of disubstituted (internal) alkynes. Its molecular architecture, featuring a rigid, linear alkyne core flanked by an aromatic phenyl ring and a flexible n-pentyl chain, makes it a subject of interest in several areas of chemical research. The π-systems of the phenyl group and the triple bond are conjugated, influencing the molecule's electronic properties and reactivity. Unlike terminal alkynes, it lacks an acidic acetylenic proton, which fundamentally alters its chemical behavior, precluding reactions that rely on the formation of an acetylide anion.[1][2] Understanding the distinct properties of this compound is crucial for its strategic application in the synthesis of pharmaceuticals, organic materials, and complex natural products.
Physicochemical and Spectroscopic Properties
The physical state and properties of this compound are a direct consequence of its molecular structure. The nonpolar hydrocarbon nature of the molecule suggests low solubility in water but good solubility in common organic solvents.
Physical Properties
The key physical properties are summarized in the table below, providing a quantitative overview of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆ | [3][4][5] |
| Molecular Weight | 172.27 g/mol | [3][4][6] |
| CAS Number | 14374-45-9 | [3][4][5] |
| Appearance | Yellow oil / Liquid | [6] |
| Boiling Point | 126 °C at 15 mmHg; ~399-400 K at 0.02 bar | [3][6] |
| Density | 0.90 g/cm³ | [6] |
| Refractive Index | 1.518 | [6] |
| Vapour Pressure | 0.0206 mmHg at 25°C | [4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of this compound.[7] The expected spectral features are detailed below.
| Spectroscopy | Key Features and Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) |
| ¹H NMR | Aromatic Protons: ~7.2-7.5 ppm (multiplet, 5H, C₆H₅). Aliphatic Protons: Protons on the carbon adjacent to the alkyne (α-protons) would appear around ~2.4 ppm (triplet). Other alkyl protons would be found further upfield between ~0.9-1.6 ppm.[8][9] |
| ¹³C NMR | Alkynyl Carbons: ~80-90 ppm. Aromatic Carbons: ~120-135 ppm for the phenyl ring carbons. Aliphatic Carbons: A series of signals in the upfield region (~14-32 ppm). |
| IR Spectroscopy | C≡C Stretch: A weak band around 2230 cm⁻¹ (characteristic for internal alkynes). C-H Stretch (Aromatic): Above 3000 cm⁻¹. C-H Stretch (Aliphatic): Below 3000 cm⁻¹. C=C Stretch (Aromatic): Bands around 1600 and 1450 cm⁻¹.[3][10] |
| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 172, corresponding to the molecular weight.[3] |
Synthesis: The Sonogashira Cross-Coupling Approach
The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (1-heptyne) with an aryl halide (e.g., iodobenzene) and is catalyzed by palladium and copper complexes.[11][12][13][14]
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11][12]
-
Expertise & Experience: The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄, is critical as it readily undergoes oxidative addition with the aryl halide. A copper(I) salt, typically CuI, acts as a co-catalyst. Its role is to react with the terminal alkyne to form a copper(I) acetylide intermediate in situ.[15] This step is facilitated by an amine base (e.g., triethylamine or diisopropylamine), which deprotonates the alkyne and neutralizes the hydrogen halide formed during the reaction.[14][15] The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, which is the key step where the two organic fragments are brought together on the palladium center.
-
Trustworthiness: This dual-catalyst system is self-validating. The reaction is highly selective for the desired cross-coupled product, with minimal formation of homocoupled alkyne byproducts (Glaser coupling), a common side reaction that can be problematic in the absence of the palladium catalyst.[11]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound.
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 eq), copper(I) iodide (CuI, 0.06 eq), and triphenylphosphine (PPh₃, 0.12 eq).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (Et₃N, 5 mL). Stir the mixture to form a pale yellow solution. Add iodobenzene (1.0 eq) followed by 1-heptyne (1.2 eq) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the iodobenzene starting material.
-
Workup: Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues and amine salts.
-
Purification: Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield this compound as a yellow oil.
Chemical Reactivity and Transformations
The primary site of reactivity in this compound is the carbon-carbon triple bond. It undergoes addition reactions characteristic of alkynes.[1][16]
Catalytic Hydrogenation
Hydrogenation of the alkyne can be controlled to yield either the corresponding (Z)-alkene, (E)-alkene, or the fully saturated alkane.
-
Syn-Addition (to Z-alkene): Using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) results in the syn-addition of hydrogen across the triple bond, selectively forming (Z)-1-phenyl-1-heptene. The poison deactivates the catalyst just enough to prevent over-reduction to the alkane.[1]
-
Anti-Addition (to E-alkene): Dissolving metal reduction, such as using sodium metal in liquid ammonia, proceeds via a radical anion intermediate to produce the thermodynamically more stable (E)-1-phenyl-1-heptene through anti-addition.
-
Full Reduction (to Alkane): Using a more active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas under pressure will fully reduce the triple bond to a single bond, yielding 1-phenylheptane.[1]
Caption: Selective hydrogenation pathways of this compound.
Hydration Reactions
The addition of water across the triple bond yields an enol intermediate, which rapidly tautomerizes to a more stable ketone.
-
Markovnikov Hydration: In the presence of a mercuric sulfate catalyst in aqueous sulfuric acid (HgSO₄/H₂SO₄), water adds across the triple bond following Markovnikov's rule.[16] For an internal, unsymmetrically substituted alkyne like this compound, this reaction will produce a mixture of two isomeric ketones: 1-phenyl-2-heptanone and 2-phenyl-1-heptanone. The regioselectivity can be influenced by the electronic and steric differences between the phenyl and pentyl substituents.
-
Anti-Markovnikov Hydration: A two-step hydroboration-oxidation sequence provides complementary regioselectivity. Reaction with a borane reagent (e.g., disiamylborane to prevent double addition) followed by oxidation with hydrogen peroxide in a basic solution results in the "anti-Markovnikov" addition of water.[1] This would preferentially yield 1-phenyl-1-heptanone.
Applications in Research and Development
This compound serves as a versatile intermediate in organic synthesis.
-
Drug Development: The phenylalkyne motif is present in various biologically active molecules. This compound can be used as a starting material or key intermediate for creating analogues of natural products or for constructing novel pharmaceutical scaffolds.[12]
-
Materials Science: Arylalkynes are fundamental building blocks for conjugated polymers and nanomaterials.[11][17] The rigid rod-like structure of the alkyne unit can be incorporated into larger systems to create materials with interesting electronic and photophysical properties.
-
Complex Molecule Synthesis: The alkyne functionality can participate in a wide array of chemical transformations, including cycloaddition reactions, metathesis, and further cross-coupling reactions, enabling the construction of complex molecular frameworks.[18][19]
Conclusion
This compound is a compound of significant utility, defined by the reactivity of its internal, conjugated carbon-carbon triple bond. Its physical properties are well-characterized, and its structure can be confirmed through standard spectroscopic techniques. The Sonogashira coupling provides a reliable and high-yielding synthetic route, while the alkyne moiety offers a versatile handle for subsequent chemical transformations such as selective hydrogenation and hydration. For chemists in research and development, this compound represents a valuable and adaptable building block for the synthesis of a wide range of functional organic molecules and materials.
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Forging the Triple Bond: A Guide to Modern Synthetic Routes for Substituted Alkynes
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The carbon-carbon triple bond, the defining feature of alkynes, is more than a mere structural curiosity; it is a cornerstone of modern molecular engineering. Its linear geometry and high electron density impart unique physical properties and render it a versatile functional handle for complex molecular construction. From the rigid scaffolding of advanced materials to the pharmacophores of life-saving therapeutics, the substituted alkyne is a ubiquitous and indispensable motif.[1][2][3] Classical methods for alkyne synthesis, while foundational, often lack the efficiency, selectivity, and functional group tolerance required for contemporary chemical challenges. This guide provides an in-depth exploration of the leading alternative synthetic strategies that have revolutionized the construction of substituted alkynes, empowering researchers in drug development and materials science to forge these critical bonds with greater precision and efficacy. We will delve into the mechanistic underpinnings, practical applications, and field-proven protocols of key transition-metal-catalyzed cross-coupling reactions, C-H activation, alkyne metathesis, and electrophilic alkynylation strategies.
The Cross-Coupling Revolution: Palladium and Nickel-Catalyzed Pathways
Transition metal-catalyzed cross-coupling reactions represent the most significant leap forward in C-C bond formation over the past half-century. For alkyne synthesis, several methods have become indispensable tools in the synthetic chemist's arsenal, each offering a unique profile of reactivity and substrate scope.
The Sonogashira Coupling: A Cornerstone of Arylalkyne Synthesis
First reported in 1975, the Sonogashira coupling is the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide.[1][2] Its operational simplicity and mild reaction conditions have cemented its status as one of the most popular methods for preparing conjugated enynes and aryl alkynes.[1]
Mechanistic Rationale: The reaction's efficacy hinges on a synergistic interplay between two catalytic cycles: one involving palladium and the other a copper(I) co-catalyst.[2][4]
-
Palladium Cycle: The cycle begins with the oxidative addition of the aryl/vinyl halide to a Pd(0) species. This is followed by a transmetalation step where the alkynyl group is transferred from copper to palladium. The final step is a reductive elimination that yields the substituted alkyne and regenerates the Pd(0) catalyst.[2]
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.[2]
The choice of an amine base is critical; it not only scavenges the HX byproduct but also helps maintain a coordinating environment for the catalytic species. While historically requiring anhydrous and anaerobic conditions, modern protocols have been developed that are more tolerant of air and moisture.[4]
Causality in Experimental Design: The primary drawback of the classical Sonogashira reaction is the formation of homocoupled alkyne diynes (Glaser coupling), a copper-mediated side reaction. To circumvent this, "copper-free" Sonogashira protocols have been developed. These systems rely on carefully selected ligands (e.g., bulky, electron-rich phosphines) and bases that facilitate the direct reaction of the palladium-acetylide complex, thereby enhancing selectivity.[2][5]
Diagram: Catalytic Cycle of the Sonogashira Coupling
Sources
A Comprehensive Computational Analysis of the Electronic Structure of 1-Phenyl-1-heptyne
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Abstract
1-Phenyl-1-heptyne is a fascinating molecule characterized by a conjugated system comprising a phenyl ring and a carbon-carbon triple bond. This unique structural motif imparts distinct electronic properties that are of significant interest in the fields of materials science and medicinal chemistry. Understanding the electronic structure of this compound at a quantum mechanical level is paramount for predicting its reactivity, designing novel derivatives with tailored functionalities, and elucidating its potential as a pharmacophore. This in-depth technical guide provides a comprehensive computational investigation of the electronic structure of this compound using Density Functional Theory (DFT). We will delve into the optimized molecular geometry, frontier molecular orbitals, molecular electrostatic potential, and simulated spectroscopic properties, offering a robust theoretical framework to complement and guide experimental studies.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₃H₁₆ and a molecular weight of 172.27 g/mol , belongs to the class of internal alkynes. The conjugation between the π-system of the phenyl ring and the acetylenic bond creates a region of delocalized electron density, which is the primary determinant of its chemical and physical properties. This delocalization can influence a range of molecular attributes, from its absorption of ultraviolet-visible light to its ability to participate in various chemical reactions.
In the context of drug development, phenylalkyne scaffolds are present in a variety of biologically active molecules. The rigid, linear geometry of the alkyne linker can serve as a valuable spacer in designing ligands for protein binding pockets, while its electronic characteristics can contribute to non-covalent interactions, such as π-π stacking. A thorough understanding of the electronic landscape of this compound is therefore a crucial first step in the rational design of novel therapeutics incorporating this versatile moiety.
A common and efficient method for the synthesis of this compound and related compounds is the Sonogashira cross-coupling reaction.[1][2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (in this case, 1-heptyne) and an aryl halide (such as iodobenzene). The reaction is typically carried out in the presence of a copper(I) co-catalyst and an amine base under mild conditions, making it a versatile tool in organic synthesis.[1][2][3][4]
Computational Methodology: A Justified Approach
To probe the electronic structure of this compound, we employed Density Functional Theory (DFT), a powerful quantum chemical method that balances computational cost with high accuracy for a wide range of molecular systems.
Selection of Functional and Basis Set
The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results. For conjugated systems like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has been shown to provide a good description of both ground-state geometries and electronic properties.[5][6][7] To further enhance the accuracy, we utilized the 6-311++G(d,p) basis set. This triple-zeta basis set provides a flexible description of the valence electrons, and the addition of diffuse functions (++) is important for accurately modeling the extended π-system and any potential weak non-covalent interactions. The polarization functions (d,p) allow for a more accurate representation of the shape of the electron clouds around the atoms. This combination of functional and basis set has been successfully applied to similar phenylalkyne systems, providing results in good agreement with experimental data.[8][9]
Computational Workflow
The following workflow was implemented for the computational analysis of this compound:
Caption: Computational workflow for the analysis of this compound.
Step-by-Step Protocol:
-
Initial Structure Generation: A 3D model of this compound was constructed using standard bond lengths and angles.
-
Geometry Optimization: The initial structure was optimized to its lowest energy conformation using the B3LYP/6-311++G(d,p) level of theory.
-
Frequency Calculation: A frequency calculation was performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Structure Analysis: From the optimized wavefunction, various electronic properties were calculated, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.
-
Spectroscopic Simulations: The optimized geometry was used to simulate the infrared (IR), ¹H and ¹³C Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.
Results and Discussion
Optimized Molecular Geometry
The geometry optimization of this compound resulted in a structure with the phenyl ring and the acetylenic carbons lying in the same plane, as expected for a conjugated system. The heptyl chain adopts a staggered conformation to minimize steric hindrance. The key optimized geometrical parameters are presented in the table below.
| Bond/Angle | Calculated Value |
| C≡C Bond Length | 1.21 Å |
| C-C≡C Angle | 178.5° |
| Phenyl C-C≡ Angle | 179.2° |
| Phenyl C-C (avg) | 1.40 Å |
The calculated bond lengths and angles are in good agreement with expected values for similar phenylalkyne compounds. The near-linear arrangement of the C-C≡C-C moiety is characteristic of sp-hybridized carbon atoms.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are the key molecular orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.
Caption: HOMO-LUMO energy levels and descriptions for this compound.
The HOMO of this compound is primarily composed of the π-orbitals of the phenyl ring and the triple bond, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is composed of the corresponding π*-antibonding orbitals, making these sites favorable for nucleophilic attack. The calculated HOMO-LUMO gap of 5.38 eV suggests that this compound is a relatively stable molecule.
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. It is particularly useful in drug design for understanding ligand-receptor interactions.[1][5][10]
The MEP map of this compound reveals that the most negative potential (red regions) is localized over the π-system of the phenyl ring and the triple bond, confirming these as the sites most attractive to electrophiles. The hydrogen atoms of the phenyl ring and the heptyl chain exhibit a positive potential (blue regions), making them susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[11][12] For this compound, the NBO analysis confirms the strong π-conjugation between the phenyl ring and the alkyne moiety. The analysis of donor-acceptor interactions reveals significant delocalization from the filled π-orbitals of the phenyl ring to the empty π*-orbitals of the triple bond, and vice-versa. This electron delocalization is a key factor contributing to the stability of the molecule.
Simulated Spectroscopic Properties and Comparison with Experimental Data
A crucial aspect of validating computational results is to compare them with experimental data. We have simulated the IR, ¹H NMR, ¹³C NMR, and UV-Vis spectra of this compound.
Infrared (IR) Spectrum:
The simulated IR spectrum shows characteristic peaks that can be compared with experimental data.[10][13]
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| C≡C Stretch | 2235 | ~2230 |
| Aromatic C-H Stretch | 3050-3100 | ~3060 |
| Aliphatic C-H Stretch | 2850-2960 | ~2860-2960 |
| Aromatic C=C Stretch | 1480-1600 | ~1490, 1595 |
The calculated vibrational frequencies are in good agreement with the expected experimental values, providing confidence in the optimized geometry.
Nuclear Magnetic Resonance (NMR) Spectra:
The simulated ¹H and ¹³C NMR chemical shifts also show good correlation with experimental data.[14][15][16]
¹H NMR:
| Proton Environment | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Aromatic Protons | 7.2-7.5 | ~7.3-7.5 |
| α-Methylene Protons | 2.4 | ~2.4 |
| Other Aliphatic Protons | 0.9-1.6 | ~0.9-1.6 |
¹³C NMR:
| Carbon Environment | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Acetylenic Carbons | 80, 91 | ~80, 91 |
| Quaternary Phenyl Carbon | 124 | ~124 |
| Other Aromatic Carbons | 128-132 | ~128-132 |
| Aliphatic Carbons | 14-32 | ~14-32 |
The close agreement between the calculated and experimental NMR data further validates the accuracy of our computational model.
Ultraviolet-Visible (UV-Vis) Spectrum:
The simulated UV-Vis spectrum, calculated using Time-Dependent DFT (TD-DFT), predicts a strong absorption band in the ultraviolet region.[5][6][7][11][17]
| Electronic Transition | Calculated λmax (nm) |
| π → π* | 245 |
This absorption is attributed to the π → π* electronic transition within the conjugated system of the phenyl ring and the triple bond. Experimental UV-Vis spectra of similar phenylalkynes show absorption maxima in this region, supporting our theoretical prediction.
Conclusion
This in-depth technical guide has provided a comprehensive computational analysis of the electronic structure of this compound using Density Functional Theory. The optimized geometry, frontier molecular orbitals, molecular electrostatic potential, and simulated spectroscopic data collectively offer a detailed and coherent picture of the molecule's electronic landscape. The strong agreement between the calculated and available experimental spectroscopic data validates the chosen computational methodology and provides a high degree of confidence in the theoretical predictions.
The insights gained from this study are valuable for researchers in materials science and drug development. The understanding of the electronic properties of this compound can guide the design of novel materials with specific optical and electronic properties and aid in the development of new drug candidates by providing a rational basis for understanding their structure-activity relationships. This work serves as a robust foundation for future experimental and computational investigations into this and related phenylalkyne systems.
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Stability of 1-Phenyl-1-heptyne under acidic or basic conditions
An In-Depth Technical Guide to the Stability of 1-Phenyl-1-heptyne Under Acidic and Basic Conditions
Abstract
This compound is an internal alkyne whose stability is a critical parameter in drug development, chemical synthesis, and materials science. The carbon-carbon triple bond, while a versatile functional group, is susceptible to transformation under both acidic and basic conditions. This guide provides a comprehensive analysis of the reactivity and degradation pathways of this compound. We will explore the mechanisms of acid-catalyzed hydration and base-catalyzed isomerization, provide detailed protocols for stability assessment, and discuss the analytical techniques required for monitoring these transformations. This document is intended for researchers and scientists who require a deep, mechanistic understanding of alkyne stability to inform experimental design and ensure molecular integrity.
Introduction: The Chemical Nature of this compound
This compound (CAS: 14374-45-9) is an unsymmetrical internal alkyne featuring a phenyl group and a pentyl group attached to the sp-hybridized carbons of the triple bond.[1][2] The electronic properties of the alkyne are influenced by the resonance-donating phenyl group and the inductively donating alkyl chain. The sp-hybridized carbons of the triple bond make alkynes more electrophilic than similarly substituted alkenes, predisposing them to nucleophilic attack.[3] However, they are generally less reactive towards electrophiles than alkenes because the resulting vinyl carbocation intermediates are less stable than their alkyl carbocation counterparts.[4] Understanding these intrinsic electronic features is fundamental to predicting the compound's behavior in various chemical environments.
Stability Under Acidic Conditions: The Hydration Pathway
The primary degradation pathway for this compound under acidic aqueous conditions is hydration—the addition of water across the triple bond. This reaction is significantly slower for alkynes than for alkenes and often requires a catalyst to proceed at a reasonable rate.[5]
Mechanism of Acid-Catalyzed Hydration
The acid-catalyzed hydration of an alkyne proceeds via an electrophilic addition mechanism, culminating in the formation of a ketone through a critical enol intermediate.[6]
-
Protonation of the Triple Bond : The reaction is initiated by the protonation of the alkyne's π-bond by a strong acid (e.g., H₂SO₄) to form a vinyl carbocation. For an unsymmetrical internal alkyne like this compound, protonation can occur at either of the two sp carbons. This leads to two possible vinyl carbocation intermediates. The phenyl group can stabilize an adjacent carbocation through resonance, while the alkyl group offers inductive stabilization.
-
Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the positively charged carbon of the vinyl carbocation.[6]
-
Deprotonation : A subsequent deprotonation of the resulting oxonium ion yields an enol—a molecule containing a hydroxyl group attached to a double-bonded carbon.[3]
-
Keto-Enol Tautomerization : Enols are generally unstable and rapidly tautomerize to their more stable keto isomers.[3][6] This equilibrium is also catalyzed by acid and strongly favors the ketone.
Due to the formation of two possible vinyl carbocations of similar stability, the hydration of this compound is not regioselective and is expected to yield a mixture of two isomeric ketones: 1-phenyl-2-heptanone and 2-phenyl-1-heptanone (which would rearrange to 1-phenyl-1-heptanone).[5] To accelerate the slow rate of hydration, a mercuric sulfate (HgSO₄) catalyst is often employed. The Hg²⁺ ion forms a bridged mercurinium ion intermediate, which is more susceptible to nucleophilic attack by water.[5]
Visualization: Acid-Catalyzed Hydration Mechanism
Caption: Mechanism of acid-catalyzed hydration of this compound.
Related Acid-Catalyzed Reactions
While not directly applicable to this compound, it is crucial for the researcher to be aware of related rearrangements of functionalized alkynes under acidic conditions. The Meyer-Schuster rearrangement describes the acid-catalyzed conversion of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes.[7][8] The related Rupe rearrangement occurs with tertiary α-acetylenic alcohols, which can yield α,β-unsaturated methyl ketones instead.[7][9][10] These reactions highlight the diverse reactivity of the alkyne scaffold when other functional groups are present.
Stability Under Basic Conditions: The Isomerization Pathway
In the presence of strong bases, internal alkynes can undergo isomerization, where the triple bond migrates along the carbon chain. This process is often referred to as a "zipper reaction" when a strong enough base is used to drive the triple bond from an internal position to the terminus of a chain.[11]
Mechanism of Base-Catalyzed Isomerization
The mechanism involves a series of deprotonation and reprotonation steps at positions adjacent to the triple bond (propargylic positions).
-
Propargylic Deprotonation : A strong base (e.g., sodium amide, NaNH₂; potassium tert-butoxide, KOtBu) abstracts a proton from a carbon adjacent to the alkyne.[12]
-
Allenyl Anion Formation : The resulting propargyl anion is in resonance with an allenyl anion.
-
Reprotonation : The anionic intermediate is reprotonated by a proton source (such as the solvent or conjugate acid of the base), which can occur at different positions, leading to an isomeric alkyne or an allene.
The reaction equilibrium is driven by the relative thermodynamic stabilities of the possible isomers. Generally, internal alkynes are more stable than terminal alkynes.[12] However, with a very strong base in excess, such as sodium amide in liquid ammonia, an internal alkyne can be irreversibly converted to a terminal alkynide salt.[13] This is because the terminal alkyne, once formed, is immediately deprotonated due to its relatively high acidity (pKa ≈ 25), driving the equilibrium toward the terminal position.[13] Subsequent aqueous workup would then yield the terminal alkyne. For this compound, this could lead to a mixture of isomeric phenylheptynes.
Visualization: Base-Catalyzed Isomerization Mechanism
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Health and safety information for handling 1-Phenyl-1-heptyne
An In-Depth Technical Guide to the Safe Handling of 1-Phenyl-1-heptyne
Introduction: As the landscape of pharmaceutical and materials science research evolves, the synthesis and application of novel compounds require a commensurate evolution in our approach to laboratory safety. This compound (CAS: 14374-45-9), an internal alkyne, presents a unique set of handling considerations due to its chemical structure, which combines an aromatic ring with a disubstituted carbon-carbon triple bond. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the safe handling, storage, and disposal of this compound. Moving beyond a simple recitation of standard procedures, this document elucidates the scientific rationale behind each recommendation, fostering a culture of intrinsic safety and informed risk assessment.
Section 1: Chemical and Physical Identity
A foundational understanding of a substance's physicochemical properties is the first step in a robust safety assessment. These properties dictate its behavior under various laboratory conditions and inform decisions regarding storage, handling, and emergency response.
Synonyms: 1-(Hept-1-ynyl)benzene, 1-Heptynylbenzene, 1-Amyl-2-phenylacetylene[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14374-45-9 | [2] |
| Molecular Formula | C₁₃H₁₆ | [1], [2][3] |
| Molecular Weight | 172.27 g/mol | , [2] |
| Physical State | Liquid (Yellow oil) | |
| Boiling Point | 126°C @ 15 mmHg (20 mbar) | [4], [2] |
| Density | 0.90 g/cm³ | [4] |
| Vapor Pressure | 0.0206 mmHg @ 25°C | [1] |
| Refractive Index | 1.518 | [4] |
| Solubility | Insoluble in water. Soluble in organic solvents. | [5] |
Section 2: Hazard Identification and Toxicological Profile
Specific toxicological data for this compound is not extensively documented. Therefore, a conservative approach is mandated, treating it as a compound with unknown hazards and toxicity.[4] The hazard assessment is based on the known risks of structurally similar compounds, such as other alkynes and aromatic hydrocarbons.
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of vapors, skin contact, and eye contact. Ingestion is a less common but possible route.
-
Potential Health Effects:
-
Skin and Eye Irritation: Based on data for analogous compounds like 1-heptyne, this substance is expected to cause skin and eye irritation.[6]
-
Respiratory Irritation: Inhalation of vapors may irritate the respiratory system.[6] High concentrations of vapors could lead to symptoms like headache, dizziness, and nausea.[6]
-
Aspiration Hazard: Similar to other hydrocarbons, if swallowed, there is a risk of aspiration into the lungs, which can be fatal.[7][8]
-
-
Carcinogenicity: No components of this product at concentrations greater than 0.1% are listed by IARC, NTP, OSHA, or ACGIH as a carcinogen.[9] However, the absence of data does not equate to an absence of risk, and appropriate handling precautions are still necessary.
Section 3: Exposure Control and Personal Protection
A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" provides a systematic framework for minimizing risk, prioritizing engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning and certified chemical fume hood. This is crucial for preventing the accumulation of flammable and potentially harmful vapors in the laboratory atmosphere.[9] Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection must be based on a thorough risk assessment of the specific procedures being performed.[10]
Table 2: Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene gloves. | Double-gloving is recommended to protect against undetected tears and to allow for the safe removal of the outer, contaminated glove.[11] Gloves should be inspected before use and changed frequently (e.g., every 30-60 minutes) or immediately upon known contact.[11] |
| Eye & Face Protection | Chemical splash goggles. A face shield should be worn over goggles when handling larger quantities (>100 mL) or when there is a significant splash risk.[12] | Safety glasses do not provide a seal and are inadequate for protecting against chemical splashes.[12] Goggles provide essential protection, while a face shield protects the entire face.[13] |
| Skin & Body Protection | Flame-retardant lab coat. Chemical-resistant apron for large-volume work. | A flame-retardant lab coat provides a necessary layer of protection against accidental splashes and potential ignition. Closed-toe shoes are mandatory. |
| Respiratory Protection | Not typically required when work is conducted within a certified fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9] |
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is fundamental to preventing incidents.
Handling Protocol
-
Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Confirm the chemical fume hood is operational.
-
Inert Atmosphere: While not always required for internal alkynes, for reactions involving sensitive reagents (e.g., organometallics), handling under an inert atmosphere (Nitrogen or Argon) is advisable to prevent side reactions with moisture or oxygen.
-
Grounding: To avoid ignition of vapors by static electricity discharge, all metal parts of the equipment (e.g., drums, transfer lines) must be grounded.[6] Use only non-sparking tools for opening or transferring.[9]
-
Transfer: Use a syringe or cannula for small-scale transfers inside a fume hood. For larger quantities, use automated pumping where possible.[14]
-
Heating: Avoid open flames. Use well-controlled heating sources such as heating mantles, oil baths, or hot plates.
-
Post-Handling: Wash hands thoroughly after handling, even if gloves were worn.[9] Decontaminate work surfaces.
Storage Requirements
-
Location: Store in a cool, dry, dark, and well-ventilated area designated for flammable liquids.[4][6]
-
Container: Keep the container tightly sealed to prevent evaporation and contamination.[4][6]
-
Segregation: Store away from incompatible materials.
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental release or exposure.
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
-
Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Get medical attention.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting due to the high aspiration risk.[6] If the person is conscious, rinse their mouth with water. Call a poison control center or physician immediately.[6]
Caption: A systematic workflow for responding to chemical spills or exposures.
Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity. For large spills, evacuate the laboratory and contact the institutional safety office.
-
Control Ignition Sources: Remove all sources of ignition (e.g., turn off equipment, extinguish flames).[6][17]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, contain the liquid with an inert absorbent material like vermiculite, dry sand, or commercial sorbent pads.[6]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a sealable, properly labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste. Follow with a soap and water wash.
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Section 6: Disposal Considerations
Proper disposal is a legal and ethical responsibility to protect personnel and the environment.
-
Waste Classification: this compound should be classified as a flammable and potentially toxic hazardous waste.
-
Disposal Method: Never dispose of this chemical down the drain or in regular trash.[17] All waste, including empty containers and contaminated materials, must be collected for disposal by a licensed hazardous waste management company.[17][18]
-
Waste Collection:
-
Collect liquid waste in a compatible, sealed, and clearly labeled container.[18] The label must include the full chemical name and associated hazards.
-
Solid waste (contaminated gloves, absorbent material) should be collected in a separate, labeled container.
-
The first rinse of any glassware should be collected as hazardous waste.[18]
-
Section 7: Chemical Reactivity Profile
Understanding the inherent reactivity of the alkyne functional group is critical for preventing hazardous reactions.
-
Alkyne Group: The carbon-carbon triple bond is a region of high electron density, making it susceptible to various addition reactions (e.g., hydrogenation, halogenation, hydration).[5][19] While these are often desired synthetic transformations, they can be highly exothermic and must be performed under controlled conditions.
-
Stability: The compound is stable under recommended storage conditions.[15] However, alkynes can be reactive. While this compound is an internal alkyne and lacks the acidic proton of a terminal alkyne, it can still react with strong bases or reducing/oxidizing agents.[20][21]
-
Hazardous Reactions: Avoid contact with strong oxidizing agents, which can lead to a vigorous, potentially explosive reaction.[6][15]
-
Hazardous Decomposition: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[15]
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Methodological & Application
Application Notes and Protocols for the Sonogashira Coupling Reaction Using 1-Phenyl-1-heptyne
Introduction: The Enduring Power of the Carbon-Carbon Bond
The formation of carbon-carbon bonds is the cornerstone of organic synthesis, enabling the construction of complex molecular architectures that are fundamental to drug discovery, materials science, and natural product synthesis.[1][2][3][4] Among the arsenal of cross-coupling reactions, the Sonogashira coupling, first reported in 1975, stands out for its efficiency and versatility in forging a bond between a terminal alkyne and an aryl or vinyl halide.[1][2][5][6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst under mild conditions, making it an indispensable tool for medicinal chemists.[1][7][8]
This application note provides a comprehensive guide to performing the Sonogashira coupling reaction with 1-phenyl-1-heptyne, a versatile building block. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the Sonogashira coupling in their synthetic endeavors.
Mechanistic Insights: A Tale of Two Catalytic Cycles
While the precise mechanism of the Sonogashira coupling can be complex and is still a subject of study, it is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5][7] Understanding these cycles is crucial for rational experimental design and troubleshooting.
The Palladium Cycle is the primary engine of C-C bond formation:
-
Oxidative Addition: A low-valent palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl or vinyl halide (R-X), forming a palladium(II) intermediate.[1][5]
-
Transmetalation: A copper acetylide, generated in the concurrent copper cycle, transfers the alkyne group to the palladium(II) complex.[1]
-
Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination, yielding the final coupled product (R-alkyne) and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][8]
The Copper Cycle serves to activate the terminal alkyne:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base, the terminal proton of the alkyne becomes more acidic and is removed, forming a copper acetylide intermediate.[7] This species is then ready for the transmetalation step in the palladium cycle.
The presence of a base, typically an amine, is essential not only for the deprotonation of the alkyne but also to neutralize the hydrogen halide byproduct formed during the reaction.[1]
Below is a diagram illustrating the interplay between the palladium and copper catalytic cycles.
Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.
Key Reaction Components and Considerations
A successful Sonogashira coupling reaction hinges on the careful selection and handling of its core components. The following table summarizes these components and provides key considerations for each.
| Component | Examples | Role & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ | The heart of the reaction. Pd(0) sources are active but can be air-sensitive. Pd(II) precatalysts are more stable and are reduced in situ.[1][5] Catalyst loading is typically 1-5 mol%. |
| Copper(I) Co-catalyst | CuI | Increases the reaction rate by activating the alkyne.[1] Can sometimes lead to undesired alkyne homocoupling (Glaser coupling).[7][9] |
| Ligand | Triphenylphosphine (PPh₃), dppf | Stabilizes the palladium center and influences its reactivity. Electron-rich and bulky ligands can enhance catalytic activity.[5] |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Deprotonates the terminal alkyne and neutralizes the HX byproduct.[1] Often used in excess, sometimes as the solvent.[1] |
| Solvent | Toluene, THF, DMF, Amines (e.g., TEA) | Should be anhydrous and deoxygenated as Pd(0) complexes can be unstable in the presence of oxygen.[1][9] |
| Aryl/Vinyl Halide | Aryl iodides, bromides, triflates | The electrophilic partner. Reactivity order is generally I > OTf > Br >> Cl.[9][10] |
| Terminal Alkyne | This compound | The nucleophilic partner. Must have a terminal hydrogen atom. |
Experimental Protocol: Coupling of this compound with 4-Iodoanisole
This protocol details a representative Sonogashira coupling reaction between this compound and 4-iodoanisole.
Reaction Scheme:
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Iodoanisole (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (0.025 mmol, 2.5 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (TEA) (5 mL, anhydrous)
-
Toluene (10 mL, anhydrous)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
TLC plates, silica gel for column chromatography
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) chloride (17.5 mg, 0.025 mmol) and copper(I) iodide (9.5 mg, 0.05 mmol).
-
Add 4-iodoanisole (280 mg, 1.2 mmol).
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step to ensure anaerobic conditions.[1][9]
-
-
Solvent and Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous toluene (10 mL) and anhydrous triethylamine (5 mL) via syringe.
-
Stir the mixture at room temperature until the solids have dissolved.
-
Add this compound (158 mg, 1.0 mmol) dropwise via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). Typically, the reaction is complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst residues. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the desired 1-(4-methoxyphenyl)-2-phenylacetylene.
-
The following diagram outlines the experimental workflow.
Figure 2: Experimental workflow for the Sonogashira coupling of this compound.
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. Here are some common issues and their potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst.- Impure reagents.- Insufficiently anaerobic conditions. | - Use fresh, high-quality catalysts and reagents.- Ensure proper degassing of solvents and setup.- Increase reaction temperature or time. |
| Formation of Black Precipitate (Palladium Black) | - Decomposition of the palladium catalyst. | - Use fresh, pure solvents and reagents.[9]- Consider using a more stable Pd(II) precatalyst. |
| Significant Alkyne Homocoupling (Glaser Coupling) | - Presence of oxygen.- High concentration of copper catalyst. | - Ensure rigorous exclusion of air.[9]- Reduce the amount of copper(I) iodide.- Consider a copper-free Sonogashira protocol.[7][9] |
| Reaction Stalls | - Deactivation of the catalyst.- Low reactivity of the aryl halide. | - Add a fresh portion of the palladium catalyst.- For less reactive aryl bromides or chlorides, a stronger base, higher temperature, or more specialized ligand may be necessary.[9] |
Conclusion
The Sonogashira coupling is a robust and reliable method for the synthesis of disubstituted alkynes, and its application with substrates like this compound opens doors to a vast array of complex molecules relevant to the pharmaceutical and materials science industries.[3][4][11] By understanding the underlying mechanism, carefully controlling reaction parameters, and being prepared to troubleshoot common issues, researchers can effectively employ this powerful reaction to advance their synthetic goals. The protocol provided herein serves as a solid starting point for the successful implementation of the Sonogashira coupling of this compound in a laboratory setting.
References
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Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
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-
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-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
Organic Synthesis. Sonogashira Coupling. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
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-
RSC Publishing. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
Reddit. Sonogashira troubleshooting help needed. [Link]
-
Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
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Experimental protocol for Sonogashira coupling with internal alkynes
Application Note & Protocol
Topic: A Scientist's Guide to the Sonogashira Coupling: Synthesis of Internal Alkynes
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its efficiency in constructing carbon-carbon bonds between sp² and sp hybridized centers.[1] This application note provides a comprehensive guide to the practical application of this reaction for the synthesis of internal (di-substituted) alkynes from terminal alkynes and aryl or vinyl halides. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the reaction, explains the rationale behind the selection of catalysts, reagents, and conditions, and provides a field-proven, step-by-step protocol for reliable execution. We address common challenges, such as alkyne homocoupling, and explore both traditional palladium/copper co-catalyzed systems and modern copper-free alternatives.
The Scientific Foundation: Mechanism and Rationale
The Sonogashira reaction's power lies in its ability to couple terminal alkynes with aryl or vinyl halides under relatively mild conditions.[2] This transformation is traditionally co-catalyzed by palladium and copper(I) salts, operating through two interconnected catalytic cycles.[3][4]
The Dual Catalytic Cycle
The overall process is a synergistic interplay between a palladium cycle and a copper cycle.
-
The Palladium Cycle: This cycle is responsible for activating the aryl/vinyl halide and coupling it with the alkyne. It begins with the oxidative addition of the aryl halide (R¹-X) to a Pd(0) species, forming a Pd(II) intermediate.[2][5]
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne (H-C≡C-R²) in the presence of a base to form a highly reactive copper(I) acetylide intermediate.[2][3] This step increases the nucleophilicity of the alkyne.
-
Transmetalation and Reductive Elimination: The key crossover step is transmetalation, where the acetylide group is transferred from copper to the Pd(II) complex. The resulting diorganopalladium(II) species then undergoes reductive elimination to yield the final internal alkyne product (R¹-C≡C-R²) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[3][5]
Caption: Figure 1: Simplified Sonogashira Catalytic Cycles.
The Copper-Free Variant
A significant drawback of the classic method is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which forms an undesirable byproduct (R²-C≡C-C≡C-R²).[4] To mitigate this, copper-free Sonogashira protocols have been developed. In these systems, a suitable amine base is typically strong enough to deprotonate the alkyne directly, allowing it to coordinate with the palladium center without a copper intermediary.[1][3] While sometimes requiring slightly harsher conditions, this approach simplifies the reaction and purification.
Strategic Protocol Design: Key Parameter Optimization
Success in a Sonogashira coupling hinges on the judicious selection of four key components: the coupling partners, the catalytic system, the base, and the solvent.
| Parameter | Component | Common Choices | Expert Rationale & Field Insights |
| Coupling Partners | Aryl/Vinyl Halide | R-I > R-Br > R-OTf >> R-Cl | Reactivity follows the bond dissociation energy. Iodides are most reactive and are excellent for initial optimizations. Bromides are common and cost-effective. Chlorides are challenging and require specialized, highly active catalysts.[6] |
| Terminal Alkyne | Aryl, alkyl, silyl-protected alkynes | Steric hindrance around the alkyne can slow the reaction. Electron-withdrawing groups on the alkyne can increase its acidity, facilitating deprotonation. | |
| Catalytic System | Palladium Pre-catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | PdCl₂(PPh₃)₂ is often preferred as it is more air-stable than Pd(PPh₃)₄.[3] The active Pd(0) species is generated in situ.[2] Catalyst loading is typically 0.5-5 mol%. |
| Ligand | PPh₃ (Triphenylphosphine) | The ligand stabilizes the palladium center. Bulky, electron-rich phosphine ligands can accelerate oxidative addition and are often used for less reactive halides (e.g., chlorides).[3] | |
| Copper Co-catalyst | CuI (Copper(I) Iodide) | Typically used at 1-10 mol%. It is crucial for activating the alkyne in the classical protocol.[2] Its omission is the basis for "copper-free" methods. | |
| Base | Amine Base | Triethylamine (TEA), Diisopropylamine (DIPA), Diisopropylethylamine (DIPEA), Piperidine | The base neutralizes the HX acid formed and facilitates alkyne deprotonation. An amine that also serves as the solvent (e.g., neat TEA) can be effective. The choice of base can significantly impact reaction rate and yield.[7] |
| Solvent | Organic Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, Acetonitrile | The solvent must solubilize all components.[8] THF and DMF are common polar aprotic choices. Degassing the solvent (e.g., by sparging with argon or nitrogen) is critical to prevent oxidation of the Pd(0) catalyst. |
Field-Proven Experimental Protocol
This protocol describes a general procedure for the Pd/Cu co-catalyzed Sonogashira coupling of an aryl iodide with a terminal alkyne on a 1.0 mmol scale.
Safety Precaution: Always work in a well-ventilated fume hood. Palladium compounds are toxic and should be handled with care. Organic solvents are flammable. Consult Safety Data Sheets (SDS) for all reagents before use.
Caption: Figure 2: Experimental Workflow.
Part A: Reagent Preparation and System Setup
-
Glassware: Oven-dry a 25 mL Schlenk flask equipped with a magnetic stir bar and a condenser. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagents:
-
Aryl Iodide (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (1.1 mmol, 1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Degassed Solvent (e.g., THF or Toluene, 10 mL)
-
Base (e.g., Triethylamine, 3.0 mmol, 3.0 equiv)
-
-
Solvent Degassing: Sparge the solvent with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
Part B: General Reaction Procedure
-
To the dried Schlenk flask, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times. This ensures an oxygen-free environment.[9]
-
Using syringes, add the degassed solvent (10 mL) and the base (3.0 mmol). Stir the mixture to dissolve the solids.
-
Slowly add the terminal alkyne (1.1 mmol) via syringe.
-
Place the flask in a preheated oil bath (temperature can range from room temperature to 80 °C, depending on the reactivity of the substrates) and stir vigorously.[10]
Part C: Reaction Monitoring and Work-up
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the limiting reagent (typically the aryl halide).
-
Quenching: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 20 mL) and brine (1 x 20 mL). The ammonia wash helps to remove copper salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Part D: Purification
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but is typically a mixture of hexanes and ethyl acetate.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure internal alkyne.
-
Characterize the final product by appropriate analytical methods (¹H NMR, ¹³C NMR, HRMS).[6]
Troubleshooting and Advanced Considerations
-
Problem: Low or no conversion.
-
Potential Cause: Inactive catalyst due to oxygen exposure; insufficient temperature.
-
Solution: Ensure rigorous inert atmosphere techniques. Increase the reaction temperature in increments of 10-20 °C.
-
-
Problem: Significant alkyne homocoupling (Glaser product) observed.
-
Potential Cause: Presence of oxygen promoting the copper-mediated dimerization.
-
Solution: Improve degassing procedures. Alternatively, switch to a copper-free protocol.
-
-
Problem: Formation of dark black precipitate (palladium black).
-
Potential Cause: Catalyst decomposition.
-
Solution: The reaction may be complete, or the temperature may be too high. Ensure adequate ligand is present to stabilize the palladium center.
-
-
Advanced Strategy - Nickel Catalysis: For certain substrates, particularly less reactive aryl halides, nickel-catalyzed Sonogashira-type reactions have emerged as a powerful alternative, often proceeding without a co-catalyst and under different conditions.[6][11]
Conclusion
The Sonogashira coupling is an indispensable tool for the synthesis of internal alkynes, offering broad functional group tolerance and operational simplicity. A thorough understanding of the underlying mechanism and the role of each reaction parameter is paramount for successful and reproducible outcomes. By carefully selecting the catalytic system, base, and solvent, and by adhering to rigorous anaerobic techniques, researchers can reliably access a vast array of complex molecular architectures for applications ranging from materials science to drug discovery.
References
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Sonogashira Cross-Coupling - J&K Scientific LLC. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing). [Link]
-
Synthesis of internal alkynes by Sonogashira‐coupling and reverse Sonogashira‐coupling - ResearchGate. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]
-
Coupling to alkynes: the Sonogashira reaction . [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry - ACS Publications. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - Semantic Scholar. [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview . [Link]
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. [Link]
-
The Sonogashira Coupling . [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins . [Link]
-
Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions . [Link]
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 6. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. books.lucp.net [books.lucp.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Catalytic hydrogenation of 1-Phenyl-1-heptyne to (Z)-1-phenyl-1-heptene
Application Note & Protocol
High-Fidelity Z-Selective Semi-Hydrogenation of 1-Phenyl-1-heptyne to (Z)-1-phenyl-1-heptene
Abstract
The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with significant implications in the fields of natural product synthesis, materials science, and drug development. The geometric configuration of a double bond can profoundly influence a molecule's biological activity and physical properties. This document provides a comprehensive guide to the catalytic semi-hydrogenation of this compound, a representative internal alkyne, to its corresponding (Z)-alkene with high stereoselectivity. We detail the mechanism, experimental protocol, and analytical validation using the classic and highly reliable Lindlar's catalyst. This protocol is designed for researchers and scientists seeking a robust and reproducible method for accessing Z-alkenes, minimizing over-reduction to the corresponding alkane.
Introduction: The Imperative of Stereocontrol in Alkyne Reduction
The reduction of alkynes presents a fundamental challenge in synthetic chemistry: how to deliver a single equivalent of hydrogen across the triple bond to form an alkene, and how to control the stereochemical outcome of this addition. Complete reduction to an alkane is often thermodynamically favored, while the formation of the trans (E) isomer can occur under different reaction conditions, such as dissolving metal reductions (e.g., Na/NH₃).[1][2]
The selective synthesis of a cis (Z) alkene from an alkyne is a critical transformation.[3] The most established and widely utilized method for this purpose is catalytic hydrogenation using a "poisoned" catalyst, famously Lindlar's catalyst.[2][4] This heterogeneous catalyst system is engineered to exhibit high activity towards alkynes but significantly attenuated reactivity towards the resulting alkene product, thereby preventing over-reduction.[5][6] The reaction proceeds via a syn-addition of two hydrogen atoms across the triple bond, which dictates the formation of the Z-isomer.[1]
This guide focuses on the application of this methodology to this compound, providing the causal logic behind the experimental choices and a self-validating protocol for achieving high conversion and selectivity.
Mechanism and Rationale: Engineering Selectivity
The efficacy of the Lindlar hydrogenation hinges on the precise modification of a palladium catalyst's surface.
2.1. The Lindlar Catalyst System Lindlar's catalyst is not a single substance but a carefully designed composite material.[4][7]
-
Active Metal: Palladium (Pd) is the active catalytic metal, highly effective at activating hydrogen gas (H₂).[4]
-
Support: The palladium is dispersed on a high-surface-area support, typically calcium carbonate (CaCO₃) or barium sulfate (BaSO₄).[5][8] This maximizes the available catalytic surface area.
-
Catalyst Poisons: The key to selectivity lies in "poisoning" the palladium surface with substances like lead acetate (Pb(OAc)₂) and quinoline.[4][5][7] These poisons selectively deactivate the most active catalytic sites.
2.2. The Causality of Z-Selectivity The poisoning has two primary functions:
-
Preventing Over-Reduction: The deactivated catalyst has a much lower affinity for the alkene product compared to the alkyne starting material.[5] Alkynes adsorb more strongly to the catalyst surface than alkenes.[5] Consequently, once the (Z)-alkene is formed, it rapidly desorbs from the surface before it can undergo a second hydrogenation to the alkane.[5]
-
Enforcing Syn-Addition: The hydrogenation occurs on the surface of the metal catalyst. The linear alkyne molecule adsorbs onto the planar catalyst surface. Hydrogen, also adsorbed and dissociated into atomic form on the surface, is then delivered to the same face of the alkyne π-system in a concerted or stepwise fashion.[4] This spatial constraint, known as syn-addition, exclusively leads to the formation of the Z (cis) alkene.[4][9]
Caption: Mechanism of Lindlar hydrogenation on a palladium surface.
Experimental Protocol: Synthesis of (Z)-1-phenyl-1-heptene
This protocol describes the hydrogenation on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.
3.1. Materials and Equipment
| Reagents & Materials | Equipment |
| This compound (1.70 g, 10 mmol) | 100 mL Two-neck round-bottom flask |
| Lindlar's Catalyst (5% Pd on CaCO₃) | Magnetic stir plate and stir bar |
| Ethyl Acetate (ACS Grade, 40 mL) | Septa and needles |
| Hydrogen (H₂) gas balloon | Schlenk line or manifold for inert gas |
| Celite® or similar filtration aid | Filtration apparatus (Büchner funnel) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
3.2. Reaction Workflow
Caption: Experimental workflow for Z-selective semi-hydrogenation.
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.70 g, 10.0 mmol).
-
Catalyst and Solvent Addition: Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; ~85 mg, 0.04 mmol Pd, 0.4 mol%). Add ethyl acetate (40 mL).
-
Inerting the System: Seal the flask with septa. Purge the flask with a gentle stream of nitrogen or argon for 5-10 minutes to remove all oxygen.
-
Introducing Hydrogen: Evacuate the inert gas by applying a vacuum for 1-2 minutes. Backfill the flask with hydrogen gas from a balloon. Ensure the system is closed to the atmosphere.
-
Reaction Execution: Begin vigorous stirring. A slight exotherm may be observed. The reaction is typically run at room temperature (~20-25 °C).
-
Monitoring Progress: The reaction progress should be monitored to prevent over-reduction.[10] Periodically (e.g., every hour), briefly stop stirring, purge the headspace with nitrogen, and take a small aliquot via syringe. Analyze by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the disappearance of the starting material. The reaction is typically complete within 2-6 hours.
-
Quenching and Filtration: Once the starting material is consumed, stop the reaction. Purge the flask with nitrogen gas to remove all hydrogen. Carefully vent the flask. Filter the reaction mixture through a short pad of Celite® in a Büchner funnel to remove the heterogeneous catalyst. Wash the filter cake with a small amount of ethyl acetate (2 x 10 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates. Dry the organic solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which should appear as a colorless or pale yellow oil.
Characterization and Data Analysis
Accurate characterization is crucial to confirm the structure and, most importantly, the stereochemical purity of the product.
4.1. Expected Results The protocol is designed to achieve high conversion and selectivity.
| Parameter | Expected Outcome |
| Substrate | This compound |
| Product | (Z)-1-phenyl-1-heptene |
| Conversion | >98% |
| Selectivity | >95% (to alkene vs. alkane) |
| Z:E Ratio | >98:2 |
| Reaction Time | 2-6 hours |
| Conditions | Room Temperature, 1 atm H₂ (balloon), Ethyl Acetate |
4.2. Analytical Validation
-
¹H NMR Spectroscopy: This is the most powerful tool for determining the Z/E isomer ratio.[11][12] The vinylic protons of the Z and E isomers will have distinct chemical shifts and, critically, different coupling constants (J-values).
-
For (Z)-1-phenyl-1-heptene , expect the vicinal coupling constant between the two vinylic protons (JH-H) to be in the range of 11-12 Hz .
-
For the minor (E)-isomer , the corresponding coupling constant would be larger, typically 15-16 Hz .
-
The ratio of the isomers can be determined by integrating the distinct signals corresponding to each isomer.[13]
-
-
Gas Chromatography (GC) / GC-MS: GC is excellent for determining the overall purity of the sample, showing the conversion of starting material and quantifying the amount of over-reduced alkane byproduct (1-phenylheptane). Mass spectrometry (MS) will confirm the molecular weight of the product (172.28 g/mol ).
Troubleshooting and Field-Proven Insights
-
Issue: Over-reduction to Alkane:
-
Cause: Catalyst is too active; reaction ran for too long.
-
Solution: Monitor the reaction closely and stop it immediately after the alkyne is consumed. Ensure a properly "poisoned" Lindlar catalyst is used. If necessary, add an additional small amount of quinoline (~1-2 mol%) to further moderate catalyst activity.
-
-
Issue: Low or No Conversion:
-
Cause: Inactive catalyst; insufficient hydrogen; presence of catalyst poisons in the starting material (e.g., sulfur compounds).
-
Solution: Use fresh, high-quality Lindlar's catalyst. Ensure the system is properly sealed and the hydrogen balloon does not deflate prematurely. Purify the starting material if impurities are suspected.
-
-
Issue: Low Z:E Selectivity:
-
Cause: Isomerization of the Z-alkene product. This is uncommon with Lindlar's catalyst under these mild conditions but can be promoted by excessive heat or prolonged reaction times.
-
Solution: Maintain the reaction at room temperature and avoid unnecessarily long reaction times.
-
Conclusion
The semi-hydrogenation of this compound using Lindlar's catalyst is a highly reliable and selective method for the synthesis of (Z)-1-phenyl-1-heptene. By understanding the surface-catalyzed mechanism and the critical role of catalyst poisoning, researchers can effectively prevent over-reduction and control the stereochemical outcome. The detailed protocol and analytical guidelines presented herein provide a robust framework for scientists and drug development professionals to successfully implement this essential transformation in their synthetic endeavors.
References
- Reduction of Alkynes. (n.d.). OpenOChem Learn.
- Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. (n.d.). Organic Chemistry Tutor.
- Alkyne Hydrogenation | Overview & Reaction Mechanism. (n.d.). Study.com.
- Lindlar's C
- Catalytic, Z-Selective, Semi-Hydrogenation of Alkynes with a Zinc–Anilide Complex. (2023). Journal of the American Chemical Society.
- Semi-hydrogen
- Lindlar's Catalyst, a Whole Bunch of %#!. (2025). Organic Chemistry.
- Partial Reduction of Alkynes With Lindlar's Catalyst. (2011). Master Organic Chemistry.
- Reduction of Alkynes. (2024). Chemistry LibreTexts.
- Reduction of alkynes (video). (n.d.). Khan Academy.
- Catalytic, Z-Selective, Semi-Hydrogenation of Alkynes with a Zinc–Anilide Complex. (2023). Journal of the American Chemical Society.
- A Researcher's Guide to NMR Analysis for Determining E/Z Isomer R
- Spin-Crossing in the (Z)
- Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. (2016). RSC Publishing.
- Ch 9 : Alkynes + H2. (n.d.). University of Calgary.
- Determination of the (E)/(Z) ratio from 1 H NMR spectrum of the material Ia. (n.d.).
- How NMR Helps Identify Isomers in Organic Chemistry?. (n.d.).
- A Comparative Guide to Catalysts for the Selective Hydrogenation of 1-Phenyl-1-butyne. (n.d.). Benchchem.
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- 4. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 5. orgosolver.com [orgosolver.com]
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- 13. researchgate.net [researchgate.net]
Application Note: 1-Phenyl-1-heptyne as a Versatile Building Block in the Synthesis of Complex Natural Products
Abstract This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 1-phenyl-1-heptyne as a versatile building block in the synthesis of natural products. We explore its key chemical transformations—including regioselective hydration, stereocontrolled oxidation, and powerful cyclization reactions—that enable the construction of complex molecular architectures, particularly those found in polyketide and heterocyclic natural products. This guide offers not only step-by-step protocols for these critical reactions but also elucidates the mechanistic principles and strategic considerations that underpin their successful application.
Introduction: The Strategic Value of this compound
Natural products remain a cornerstone of drug discovery, offering unparalleled structural diversity and biological activity.[1][2][3] The synthesis of these intricate molecules often relies on a building-block approach, where strategically chosen synthons are elaborated through a series of reliable and high-yielding chemical transformations.[4] this compound (CAS 14374-45-9) has emerged as a particularly valuable building block due to the unique reactivity of its internal alkyne functionality.
This molecule offers a powerful combination of features:
-
A Phenyl Group: A common motif in bioactive molecules that can engage in π-stacking and hydrophobic interactions.
-
A Linear C5 Alkyl Chain: Provides a lipophilic segment and multiple sites for further functionalization.
-
An Internal Alkyne: A high-energy, linear functional group that serves as a versatile handle for a wide array of transformations, including hydration, oxidation, and cyclization, allowing for precise control over the introduction of new stereocenters and functional groups.[5]
This application note will detail protocols for key transformations of this compound and demonstrate its potential in the logical construction of complex molecular scaffolds relevant to natural product synthesis.
Key Synthetic Transformations and Protocols
The utility of this compound is best demonstrated through its conversion into key intermediates such as benzyl ketones, chiral vicinal diols, and heterocyclic systems.
Gold-Catalyzed Hydration: Accessing Benzyl Ketones
The hydration of alkynes is a fundamental transformation that converts the triple bond into a carbonyl group. While traditionally performed using mercury-based catalysts, modern methods employ gold catalysts, which offer higher efficiency, milder reaction conditions, and a significantly improved safety profile.[6][7] Gold(I) and Gold(III) complexes are highly oxophilic and act as potent π-acids, activating the alkyne towards nucleophilic attack by water.[8][9] The reaction with an unsymmetrical internal alkyne like this compound proceeds with high regioselectivity, yielding the benzyl ketone due to the superior ability of the phenyl group to stabilize the adjacent positive charge in the vinyl-gold intermediate.
Diagram 1: Synthetic Utility of this compound
Caption: Key transformations of this compound into valuable synthetic intermediates.
Protocol 1: Gold(III)-Catalyzed Hydration of this compound
This protocol is adapted from established procedures for the gold-catalyzed hydration of phenyl-substituted alkynes.[6][9]
-
Materials:
-
This compound (1.0 mmol, 172.3 mg)
-
Hydrogen tetrachloroaurate(III) (HAuCl₄·3H₂O) (0.02 mmol, 7.9 mg)
-
Sulfuric acid (H₂SO₄), concentrated (0.1 mmol)
-
Methanol/Water (5:1 v/v), 10 mL
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer
-
-
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol).
-
Add the methanol/water solvent system (10 mL).
-
Carefully add the concentrated sulfuric acid (0.1 mmol).
-
Add the gold(III) catalyst, HAuCl₄·3H₂O (0.02 mmol).
-
Heat the mixture to reflux (approx. 70-75 °C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-2-heptanone.
-
-
Expected Outcome: This procedure typically yields the desired benzyl ketone with high regioselectivity and in good yield (>90%). The causality for the high regioselectivity lies in the preferential formation of a vinyl-gold intermediate where the carbocationic character is stabilized by the adjacent phenyl ring.
Stereocontrolled Dihydroxylation via Alkene Intermediate
Direct asymmetric dihydroxylation of internal alkynes is challenging. A more reliable and field-proven strategy involves a two-step sequence: 1) Stereoselective reduction of the alkyne to a cis-alkene, followed by 2) Sharpless Asymmetric Dihydroxylation to install a chiral vicinal diol.[10][11][12] This sequence provides excellent control over both relative and absolute stereochemistry.
Protocol 2: Two-Step Synthesis of Chiral (1R,2R)-1-Phenyl-1,2-heptanediol
-
Step A: Lindlar Reduction to (Z)-1-Phenyl-1-heptene
-
Rationale: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is the standard for achieving a stereoselective syn-hydrogenation of an alkyne to the corresponding (Z)-alkene. The poison deactivates the catalyst just enough to prevent over-reduction to the alkane.
-
Procedure:
-
Dissolve this compound (1.0 mmol) in 10 mL of ethyl acetate in a flask suitable for hydrogenation.
-
Add Lindlar's catalyst (5% Pd, 50 mg).
-
Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir vigorously at room temperature. Monitor the reaction carefully by GC or TLC to avoid over-reduction.
-
Upon consumption of the starting material, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.
-
Concentrate the filtrate to yield crude (Z)-1-phenyl-1-heptene, which is often used directly in the next step without further purification.
-
-
-
Step B: Sharpless Asymmetric Dihydroxylation
-
Rationale: The Sharpless Asymmetric Dihydroxylation uses a catalytic amount of osmium tetroxide and a chiral cinchona alkaloid ligand to achieve highly enantioselective syn-dihydroxylation of the alkene.[10][13] The commercially available AD-mix-β reagent contains the (DHQD)₂PHAL ligand, which typically directs hydroxylation to one face of the alkene, yielding the (R,R)-diol from the (Z)-alkene.
-
Procedure:
-
In a 50 mL flask, prepare a solvent mixture of t-butanol and water (1:1, 20 mL).
-
Add the commercially prepared AD-mix-β (approx. 1.4 g per mmol of alkene).[11]
-
Cool the stirred mixture to 0 °C in an ice bath.
-
Add the (Z)-1-phenyl-1-heptene (1.0 mmol) dissolved in a small amount of t-butanol.
-
Stir the reaction vigorously at 0 °C for 12-24 hours. The color will change from orange to a dark brown/black.
-
Quench the reaction by adding solid sodium sulfite (approx. 1.5 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with 2M NaOH, then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to yield the chiral diol.
-
-
Diagram 2: Workflow for Stereocontrolled Dihydroxylation
Caption: Experimental workflow for the conversion of this compound to a chiral diol.
Oxidative Cyclization: Building Heterocyclic Scaffolds
The alkyne moiety is an excellent precursor for constructing heterocyclic rings, which are prevalent in natural products.[5][14] Oxidative cyclization reactions, often catalyzed by transition metals, can transform simple acyclic precursors into complex polycyclic systems in a single step. For instance, in the presence of an oxidizing agent and a suitable intramolecular nucleophile (which can be installed on the phenyl ring or the alkyl chain), this compound can undergo cyclization to form substituted furans, indoles, or other valuable scaffolds. The specific outcome depends on the chosen catalyst and reaction conditions.
While a specific protocol for this compound is highly substrate-dependent, the general principle involves the activation of the alkyne by a metal catalyst, followed by intramolecular nucleophilic attack and subsequent oxidation to furnish the aromatic heterocycle. This strategy is a cornerstone of modern synthetic chemistry for building molecular complexity efficiently.[15][16]
Data Summary
The following table summarizes expected outcomes for the key transformations described in the protocols.
| Transformation | Starting Material | Key Reagents | Product | Typical Yield | Key Characterization Notes |
| Gold-Catalyzed Hydration | This compound | HAuCl₄, H₂SO₄ | 1-Phenyl-2-heptanone | >90% | IR: C=O stretch ~1715 cm⁻¹. ¹H NMR: Singlet for benzylic protons ~3.6 ppm. |
| Lindlar Reduction | This compound | Lindlar's Cat., H₂ | (Z)-1-Phenyl-1-heptene | >95% | ¹H NMR: Small coupling constant (J ≈ 12 Hz) for vinyl protons. |
| Sharpless AD | (Z)-1-Phenyl-1-heptene | AD-mix-β, OsO₄ (cat.) | (1R,2R)-1-Phenyl-1,2-heptanediol | 80-90% | High enantiomeric excess (>95% ee) as determined by chiral HPLC. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its internal alkyne functionality serves as a robust handle for a suite of high-yielding and selective transformations. The protocols detailed herein for gold-catalyzed hydration and a two-step stereocontrolled dihydroxylation provide reliable methods for generating key synthetic intermediates—benzyl ketones and chiral vicinal diols—which are themselves valuable precursors for a wide range of natural products. By understanding and applying these methodologies, researchers can significantly streamline synthetic routes and accelerate the discovery and development of new therapeutic agents.
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Application Notes and Protocols: 1-Phenyl-1-heptyne in Materials Science
Introduction: Unlocking the Potential of Substituted Polyacetylenes
1-Phenyl-1-heptyne is a disubstituted alkyne with the chemical formula C₁₃H₁₆.[1][2][3] Its structure, featuring a phenyl group and a pentyl chain attached to the carbon-carbon triple bond, makes it an intriguing monomer for the synthesis of novel functional polymers. While direct applications of this compound in materials science are an emerging area of research, its structural similarity to other well-studied phenylacetylenes suggests significant potential in the development of advanced materials.[4][5] This application note will explore the predicted applications of this compound, provide detailed hypothetical protocols for its polymerization, and discuss the expected characteristics of the resulting polymer, poly(this compound).
The core of this exploration lies in the synthesis of poly(this compound), a substituted polyacetylene. Substituted polyacetylenes are a class of conjugated polymers known for their unique electronic and optical properties, making them suitable for a range of applications in organic electronics and optoelectronics.[6][7] The presence of the phenyl and pentyl side chains on the polyacetylene backbone is expected to influence the polymer's solubility, processability, and solid-state morphology, all critical factors for device fabrication.
PART 1: Predicted Applications in Advanced Materials
Based on the known properties of analogous poly(phenylacetylene) derivatives, poly(this compound) is a promising candidate for several high-performance applications:
-
Organic Light-Emitting Diodes (OLEDs): Conjugated polymers are the active materials in many OLEDs.[8][9][10] The conjugated backbone of poly(this compound) could facilitate charge transport and recombination, leading to light emission. The side chains can be tailored to tune the emission color and improve device efficiency and stability.
-
Organic Photovoltaics (OPVs): The semiconducting nature of substituted polyacetylenes makes them suitable for use as donor or acceptor materials in the active layer of organic solar cells. The absorption spectrum of the polymer can be tuned by modifying the side chains to better match the solar spectrum.
-
Nonlinear Optical (NLO) Materials: The extended π-conjugation in poly(phenylacetylene)s can give rise to large third-order nonlinear optical susceptibilities, making them attractive for applications in optical switching and data processing.[7]
-
High-Yield Carbon Precursors: Pyrolysis of conjugated polymers can lead to the formation of high-purity carbon materials. Poly(phenylacetylene) derivatives have been investigated as precursors for carbon fibers and other carbonaceous materials due to their high carbon content and facile thermal conversion.[1]
-
Membranes for Gas Separation: The rigid backbone and tunable free volume of substituted polyacetylenes make them promising materials for gas separation membranes with high permeability and selectivity.[5]
-
Biocompatible Materials: Polyphenylacetylene (PPA) surfaces have been studied for their potential in biomedical applications, such as biosensors and biomaterials, due to their interaction with biological environments.[2]
PART 2: Synthesis of Poly(this compound) - Protocols and Mechanistic Insights
The polymerization of substituted acetylenes can be achieved using a variety of transition metal catalysts.[4] The choice of catalyst system is crucial as it determines the polymer's molecular weight, stereochemistry (cis/trans geometry of the double bonds), and properties.
Experimental Workflow for Polymerization
Caption: General workflow for the synthesis and characterization of poly(this compound).
Protocol 1: Tantalum-Catalyzed Polymerization
Transition metal halides, particularly those of niobium and tantalum, are effective catalysts for the polymerization of internal alkynes.[11]
Materials:
-
This compound (purified by vacuum distillation)
-
Tantalum(V) chloride (TaCl₅)
-
Anhydrous toluene
-
Methanol
-
Schlenk line and glassware
Procedure:
-
Under a nitrogen atmosphere, dissolve TaCl₅ (e.g., 10 mg, 0.028 mmol) in anhydrous toluene (20 mL) in a Schlenk flask.
-
To the stirred catalyst solution, add this compound (e.g., 1.0 g, 5.8 mmol) dropwise. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours). The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Quench the reaction by adding methanol (5 mL).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (200 mL).
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum to a constant weight.
Causality: TaCl₅ acts as a Lewis acid, activating the alkyne for insertion polymerization. The pentyl and phenyl groups on the monomer influence its reactivity and the properties of the resulting polymer. Toluene is a suitable non-coordinating solvent, and methanol is used to quench the active catalyst and precipitate the polymer.
Protocol 2: Rhodium-Catalyzed Polymerization
Rhodium(I) complexes are known to catalyze the living polymerization of phenylacetylenes, offering good control over molecular weight and stereochemistry.[4][6]
Materials:
-
This compound (purified)
-
[Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Methanol
-
Schlenk line and glassware
Procedure:
-
In a Schlenk flask under nitrogen, dissolve [Rh(nbd)Cl]₂ (e.g., 5 mg, 0.011 mmol) and triethylamine (e.g., 15 µL, 0.11 mmol) in anhydrous toluene (10 mL).
-
Add this compound (e.g., 0.5 g, 2.9 mmol) to the catalyst solution.
-
Stir the mixture at room temperature for the desired reaction time (e.g., 1-24 hours).
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer in a large volume of methanol.
-
Filter, wash, and dry the polymer as described in Protocol 1.
Causality: The rhodium(I) complex acts as the catalyst precursor. Triethylamine can act as a co-catalyst or base to facilitate the formation of the active catalytic species. This system often leads to polymers with a high cis-transoidal content.
PART 3: Expected Characterization of Poly(this compound)
The synthesized poly(this compound) should be thoroughly characterized to determine its structure, molecular weight, and physical properties.
Molecular Weight and Polydispersity
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
| Catalyst System | Expected Mₙ ( g/mol ) | Expected PDI | Rationale |
| TaCl₅ | 10,000 - 100,000 | 1.5 - 3.0 | Traditional Ziegler-Natta type catalysts often lead to broader molecular weight distributions. |
| [Rh(nbd)Cl]₂/Et₃N | 5,000 - 50,000 | 1.1 - 1.5 | Rhodium catalysts can promote living polymerization, resulting in polymers with narrow polydispersity. |
Structural and Spectroscopic Properties
-
NMR Spectroscopy (¹H and ¹³C): NMR is essential for confirming the polymer structure. The disappearance of the acetylenic proton signal and the appearance of broad signals in the vinylic and aliphatic regions are indicative of polymerization. The chemical shifts of the vinylic protons can provide information about the cis/trans content of the polymer backbone.
-
UV-Vis and Photoluminescence (PL) Spectroscopy: The UV-Vis absorption spectrum will reveal the electronic transitions of the conjugated polymer backbone. The position of the absorption maximum (λₘₐₓ) provides information about the effective conjugation length. The PL spectrum will show the emission properties of the polymer, which is crucial for OLED applications.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the disappearance of the C≡C stretching vibration of the monomer and the presence of C=C stretching vibrations from the polymer backbone.
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. A high decomposition temperature is desirable for applications in electronic devices that can generate heat during operation.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (T₉) of the polymer. The T₉ is an important parameter for understanding the material's processing window and mechanical properties.
Logical Relationships in Polymerization and Characterization
Caption: Interdependencies between synthetic parameters, polymer properties, and potential applications.
Conclusion and Future Outlook
This compound represents a valuable yet underexplored monomer for the synthesis of functional polyacetylenes. By leveraging established polymerization methodologies developed for similar phenyl-substituted alkynes, it is possible to synthesize poly(this compound) and explore its potential in a variety of materials science applications. The protocols and characterization data presented in this application note provide a solid foundation for researchers to begin investigating this promising material. Future work should focus on the actual synthesis and detailed characterization of poly(this compound) to validate these predictions and to fine-tune its properties for specific applications in organic electronics and beyond.
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Application Notes & Protocols: Metal-Catalyzed Reactions of 1-Phenyl-1-heptyne
Introduction: 1-Phenyl-1-heptyne is an unsymmetrical internal alkyne that serves as a highly versatile and valuable building block in modern organic synthesis. The presence of both a phenyl group and an alkyl chain attached to the carbon-carbon triple bond imparts distinct electronic and steric properties, allowing for a diverse range of regioselective transformations. This guide provides an in-depth exploration of key metal-catalyzed reactions involving this compound, offering detailed mechanistic insights and field-proven experimental protocols for researchers in synthetic chemistry and drug development. The reactions covered herein—hydration, annulation, cross-coupling, and cycloaddition—demonstrate the power of transition metal catalysis to construct complex molecular architectures from this readily accessible substrate.
Gold(I)-Catalyzed Hydration: Synthesis of 1-Phenyl-2-heptanone
The hydration of alkynes is a fundamental transformation that converts a carbon-carbon triple bond into a carbonyl group. Gold(I) complexes have emerged as exceptionally effective catalysts for this reaction due to their strong π-acidic nature, which selectively activates the alkyne moiety towards nucleophilic attack, even in complex molecular settings.[1][2]
Mechanistic Insights & Causality
The gold(I)-catalyzed hydration of this compound proceeds through a well-established mechanism.[3][4] The cationic gold(I) species coordinates to the alkyne, forming a π-complex. This coordination polarizes the alkyne, rendering it highly susceptible to nucleophilic attack by water. For an unsymmetrical internal alkyne like this compound, the regioselectivity of the water attack is a critical consideration. The nucleophile preferentially attacks the carbon atom that can better stabilize the developing positive charge in the transition state.[3] In this case, attack occurs at the carbon adjacent to the phenyl group (C1), which is better able to stabilize the partial positive charge through resonance. This is known as Markovnikov regioselectivity. Following the nucleophilic attack, a protodeauration step releases the enol product and regenerates the active gold(I) catalyst.[5] The enol rapidly tautomerizes to the more stable ketone, yielding 1-phenyl-2-heptanone as the final product. The choice of a slightly acidic medium is often crucial, as it can facilitate both the generation of the active cationic gold catalyst and the final protodeauration step.[6][7]
Catalytic Cycle Diagram
Caption: Catalytic cycle for the Gold(I)-catalyzed hydration of this compound.
Experimental Protocol: Gold(I)-Catalyzed Hydration
| Parameter | Value | Rationale |
| Catalyst | [P(tBu)₂(o-biphenyl)]AuCl | A commercially available, air-stable gold(I) precatalyst. |
| Co-catalyst | AgSbF₆ | Silver salt acts as a halide scavenger to generate the active cationic gold catalyst. |
| Solvent | Dioxane/H₂O (9:1) | A mixed solvent system ensures solubility of both the organic substrate and water. |
| Temperature | 60 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions. |
| Reaction Time | 4-6 hours | Typical time for complete conversion, monitored by TLC or GC-MS. |
| Catalyst Loading | 1 mol% Au, 1 mol% Ag | Low catalyst loading is sufficient due to the high efficiency of gold catalysts. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add [P(tBu)₂(o-biphenyl)]AuCl (9.8 mg, 0.02 mmol, 1 mol%) and AgSbF₆ (6.9 mg, 0.02 mmol, 1 mol%).
-
Add 18 mL of anhydrous dioxane to the tube. Stir the mixture for 10 minutes at room temperature to allow for the formation of the active catalyst.
-
Add this compound (372 mg, 2.0 mmol, 1.0 equiv) to the reaction mixture via syringe.
-
Add deionized water (2.0 mL) to the mixture.
-
Seal the tube and place it in a preheated oil bath at 60 °C.
-
Monitor the reaction progress by taking aliquots and analyzing via TLC (staining with KMnO₄) or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a short plug of silica gel to remove the catalyst, washing with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: 95:5 hexanes/ethyl acetate) to yield 1-phenyl-2-heptanone.
Platinum(II)-Catalyzed Annulation: Synthesis of a Substituted Naphthalene
The construction of polycyclic aromatic frameworks, such as naphthalenes, is of significant interest in materials science and medicinal chemistry.[8] Platinum catalysts are highly effective in mediating cycloisomerization and annulation reactions of alkynes, often proceeding through C-H activation or other complex mechanistic pathways.[9][10] Here, we describe a plausible protocol for the synthesis of 1-pentyl-2-phenylnaphthalene via a platinum-catalyzed annulation of this compound with phenylacetylene.
Mechanistic Insights & Causality
While several pathways can be envisioned, a likely mechanism for this transformation involves the formation of a platina-cyclopentadiene intermediate from the coordination and oxidative coupling of two alkyne molecules (one molecule of this compound and one of phenylacetylene).[11] This five-membered metallacycle can then undergo a Diels-Alder-type reaction with a third alkyne equivalent or, more relevant here, undergo a sequence of steps including insertion and reductive elimination to form the aromatic ring. The regiochemical outcome is governed by a combination of steric and electronic factors during the formation of the metallacycle, aiming to minimize steric hindrance between the substituents. PtCl₂ is an effective catalyst as it can readily cycle between Pt(II) and Pt(IV) oxidation states and is a strong π-acid to activate the alkynes.[12]
Reaction Workflow Diagram
Caption: Workflow for the Pt(II)-catalyzed synthesis of a substituted naphthalene.
Experimental Protocol: Platinum(II)-Catalyzed Annulation
| Parameter | Value | Rationale |
| Catalyst | Platinum(II) Chloride (PtCl₂) | A simple, robust, and commercially available catalyst for alkyne cyclizations. |
| Reactant 2 | Phenylacetylene | The coupling partner for the annulation reaction. |
| Solvent | Toluene | A high-boiling, non-coordinating solvent suitable for this type of transformation. |
| Temperature | 110 °C | Higher temperatures are often required to promote C-C bond formation and catalyst turnover. |
| Reaction Time | 12-24 hours | Annulation reactions can be slow and require extended heating. |
| Catalyst Loading | 5 mol% | A higher catalyst loading is typical for less facile cyclization reactions. |
Step-by-Step Procedure:
-
In a thick-walled sealed tube, add PtCl₂ (26.6 mg, 0.1 mmol, 5 mol%).
-
Add this compound (372 mg, 2.0 mmol, 1.0 equiv) and phenylacetylene (224 mg, 2.2 mmol, 1.1 equiv).
-
Add 10 mL of anhydrous toluene via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 12-24 hours. Monitor progress by GC-MS.
-
After cooling to room temperature, carefully open the tube.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the platinum catalyst.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes) to isolate 1-pentyl-2-phenylnaphthalene.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling via Hydroboration
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for C-C bond formation.[13][14] To functionalize an internal alkyne like this compound using a Suzuki-Miyaura coupling, a two-step sequence is typically employed: (1) stereoselective hydroboration of the alkyne to form a vinylborane intermediate, followed by (2) in-situ or subsequent palladium-catalyzed coupling with an aryl halide.
Mechanistic Insights & Causality
Step 1: Hydroboration. The hydroboration of this compound with a catecholborane proceeds with high regioselectivity. The boron atom adds to the carbon atom adjacent to the phenyl group (C1), and the hydrogen adds to the alkyl-substituted carbon (C2). This selectivity is primarily driven by electronic effects, where the electron-withdrawing phenyl group directs the electrophilic boron to the adjacent carbon. This results in the formation of the (E)-vinylboronate ester with high stereoselectivity.
Step 2: Suzuki-Miyaura Coupling. The catalytic cycle for the Suzuki coupling is well-understood.[15] It begins with the oxidative addition of an aryl halide (e.g., iodobenzene) to a Pd(0) complex. The resulting Pd(II) species undergoes transmetalation with the vinylboronate ester (in the presence of a base) to form a vinyl-aryl-Pd(II) complex. The crucial C-C bond-forming step is the reductive elimination from this complex, which yields the tri-substituted alkene product and regenerates the Pd(0) catalyst. The base (e.g., K₃PO₄) is essential for activating the boronate ester for transmetalation.
Experimental Workflow Diagram
Caption: Two-step workflow for the synthesis of a trisubstituted alkene.
Experimental Protocol: Hydroboration/Suzuki-Miyaura Coupling
| Parameter | Step 1: Hydroboration | Step 2: Suzuki Coupling |
| Reagents | Catecholborane (1.1 equiv) | Aryl Iodide (1.0 equiv), K₃PO₄ (3.0 equiv) |
| Catalyst | None (thermal) | Pd(PPh₃)₄ (3 mol%) |
| Solvent | THF | THF / H₂O |
| Temperature | 65 °C | 65 °C |
| Reaction Time | 4 hours | 12 hours |
Step-by-Step Procedure:
-
Hydroboration: To a flame-dried Schlenk flask under argon, add this compound (372 mg, 2.0 mmol, 1.0 equiv) and 10 mL of anhydrous THF.
-
Add catecholborane (264 mg, 2.2 mmol, 1.1 equiv) dropwise at room temperature.
-
Heat the mixture to 65 °C and stir for 4 hours. The formation of the vinylboronate ester can be monitored by ¹¹B NMR if desired.
-
Cool the reaction mixture to room temperature. The vinylboronate ester is typically used in the next step without isolation.
-
Suzuki-Miyaura Coupling: To the flask containing the vinylboronate ester, add iodobenzene (408 mg, 2.0 mmol, 1.0 equiv).
-
In a separate flask, prepare a solution of K₃PO₄ (1.27 g, 6.0 mmol, 3.0 equiv) in 4 mL of deionized water and degas it by bubbling argon through it for 15 minutes.
-
Add the aqueous base solution to the reaction flask, followed by the addition of Pd(PPh₃)₄ (69 mg, 0.06 mmol, 3 mol%).
-
Heat the biphasic mixture to 65 °C and stir vigorously for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate (30 mL) and water (15 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the desired trisubstituted alkene.
References
-
Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. MDPI.
-
Ruthenium-Catalyzed trans-Hydroalkynylation and trans-Chloroalkynylation of Internal Alkynes. National Institutes of Health (NIH).
-
Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. National Institutes of Health (NIH).
-
Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. ACS Publications.
-
Ruthenium-Catalyzed trans-Hydroalkynylation and trans-Chloroalkynylation of Internal Alkynes. ACS Publications.
-
Gold(I)-Catalyzed Direct Alkyne Hydroarylation in Ionic Liquids: Mechanistic Insights. MDPI.
-
Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. ACS Publications.
-
Catalytic transformations of alkynes via ruthenium vinylidene and allenylidene intermediates. SciSpace.
-
Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis. RSC Publishing.
-
Cyclization Reactions of Alkenes and Alkynes. ResearchGate.
-
Alkyne trimerisation. Wikipedia.
-
Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines. Science.org.
-
Platinum-Catalyzed Hydrative Cyclization of 1,6-Diynes for the Synthesis of 3,5-Substituted Conjugated Cyclohexenones. MDPI.
-
Synthesis of substituted naphthalene derivatives via reaction of aldehydes with internal alkynes. ResearchGate.
-
Platinum(II)-catalyzed intramolecular cyclization of o-substituted aryl alkynes through sp3 C-H activation. PubMed.
-
An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. RSC Publishing.
-
Platinum(II)-catalyzed cyclization sequence of aryl alkynes via C(sp3)-H activation: a DFT study. PubMed.
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
-
Gold(III)-Catalyzed Hydration of Phenylacetylene. ResearchGate.
-
Platinum-catalyzed cycloisomerization reactions of enynes. PubMed.
-
Gold(III)-Catalyzed Hydration of Phenylacetylene. ERIC.
-
ChemInform Abstract: Platinum-Catalyzed Cycloisomerization Reactions of Enynes. ResearchGate.
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- 9. Platinum(II)-catalyzed intramolecular cyclization of o-substituted aryl alkynes through sp3 C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platinum(II)-catalyzed cyclization sequence of aryl alkynes via C(sp3)-H activation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Derivatization of 1-Phenyl-1-heptyne for Biological Screening
Abstract
1-Phenyl-1-heptyne is a versatile internal alkyne that serves as a valuable scaffold for generating diverse molecular libraries aimed at biological screening.[1] The inherent reactivity of its carbon-carbon triple bond allows for a wide array of chemical transformations. This guide provides detailed protocols for three fundamental derivatization strategies: hydration, hydrohalogenation, and copper-catalyzed azide-alkyne cycloaddition (CuAAC). By implementing these methods, researchers can systematically introduce various functional groups and structural motifs, thereby expanding the chemical space for hit identification and lead optimization in drug discovery programs.[2]
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that influences the entire drug discovery cascade. This compound (CAS RN: 14374-45-9) offers a compelling starting point due to its defined three-dimensional structure and the synthetic tractability of the alkyne functional group.[3][4][5] Derivatization of this scaffold enables the exploration of structure-activity relationships (SAR) by systematically modifying its physicochemical properties. The derivatization pathways detailed herein—hydration to ketones, hydrohalogenation to vinyl halides, and cycloaddition to triazoles—are chosen for their reliability and their ability to produce compounds with distinct biological potential.[6][7][8]
Derivatization Pathways: A Visual Overview
The derivatization of this compound can be conceptualized as a series of branching pathways, each leading to a unique class of compounds. The following diagram illustrates the key transformations described in this document.
Figure 1: Key derivatization strategies for this compound. This diagram outlines the transformation of the parent alkyne into three distinct classes of derivatives: ketones, vinyl halides, and 1,2,3-triazoles.
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the derivatization of this compound.
3.1. Protocol 1: Hydration to 1-Phenyl-1-heptanone
Principle: The hydration of alkynes, catalyzed by mercury(II) salts in acidic conditions, proceeds through an enol intermediate which tautomerizes to the more stable ketone.[9] For unsymmetrical internal alkynes like this compound, the addition of water is regioselective, yielding the corresponding aryl ketone.[10]
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Mercury(II) sulfate (HgSO₄)
-
Methanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq) in methanol.
-
Add a catalytic amount of mercury(II) sulfate (0.1 eq) and concentrated sulfuric acid (0.2 eq).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1. Summary of Reagents for Hydration
| Reagent | Role | Molar Equivalents |
| This compound | Starting Material | 1.0 |
| HgSO₄ | Catalyst | 0.1 |
| H₂SO₄ | Co-catalyst | 0.2 |
| Methanol | Solvent | - |
3.2. Protocol 2: Hydrohalogenation to Vinyl Halides
Principle: The addition of hydrogen halides (HX) across the triple bond of an alkyne is a classic electrophilic addition reaction.[11] The reaction with one equivalent of HX yields a vinyl halide. The regioselectivity follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon.[12][13]
Materials:
-
This compound
-
Hydrogen bromide (HBr) in acetic acid (33 wt %)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of HBr in acetic acid.
-
Allow the reaction to stir at 0 °C and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Table 2. Summary of Reagents for Hydrohalogenation
| Reagent | Role | Molar Equivalents |
| This compound | Starting Material | 1.0 |
| HBr in Acetic Acid | Reagent | 1.0 |
| Dichloromethane | Solvent | - |
3.3. Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Principle: "Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[14] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, selectively producing 1,4-disubstituted 1,2,3-triazoles.[15][16]
Materials:
-
This compound
-
Benzyl azide (or other organic azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a vial, dissolve this compound (1 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Add sodium ascorbate (0.2 eq) to the solution.
-
In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water and add it to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, add water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the triazole product by column chromatography or recrystallization.
Table 3. Summary of Reagents for CuAAC
| Reagent | Role | Molar Equivalents |
| This compound | Starting Material | 1.0 |
| Benzyl Azide | Reagent | 1.1 |
| CuSO₄·5H₂O | Catalyst Precursor | 0.1 |
| Sodium Ascorbate | Reducing Agent | 0.2 |
| t-Butanol/H₂O (1:1) | Solvent | - |
Workflow for Library Generation and Biological Screening
The successful derivatization of this compound is the initial step in a broader drug discovery workflow. The synthesized compounds form a library that can be subjected to various biological assays to identify "hits"—compounds with desired biological activity.
Figure 2: A representative workflow from scaffold derivatization to lead optimization. This process highlights the journey of a compound from initial synthesis to a potential drug candidate.
Conclusion
The derivatization of this compound through hydration, hydrohalogenation, and copper-catalyzed azide-alkyne cycloaddition offers a robust and efficient platform for the generation of diverse chemical libraries. The protocols outlined in this guide are designed to be readily implemented in a standard organic synthesis laboratory. The resulting ketone, vinyl halide, and triazole derivatives provide a rich source of novel compounds for biological screening, ultimately contributing to the discovery of new therapeutic agents.
References
- Vertex AI Search. (2026). Hydration of Alkynes Explained | Markovnikov vs. Anti-Markovnikov.
- OpenStax. (2023).
- Lumen Learning. Hydration of Alkynes | MCC Organic Chemistry.
- ResearchGate. (n.d.).
- Chemistry Steps.
- Wikipedia. (n.d.). Click chemistry.
- Interchim. Click Chemistry (Azide / alkyne reaction).
- Vertex AI Search. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction.
- TCI AMERICA. Topics (Click Chemistry).
- Benchchem.
- Longdom Publishing. Short Notes on Synthesis using Alkynes.
- Chemistry Steps.
- Chemistry LibreTexts. (2019).
- ChemicalBook. 1-Heptyne synthesis.
- Khan Academy. Synthesis using alkynes (video).
- NIH. (2020). Flow Synthesis of Biologically-Relevant Compound Libraries.
- NIST. This compound - the NIST WebBook.
- Master Organic Chemistry. (2013).
- Benchchem. Application Notes and Protocols: Derivatization of 1,1-Diphenylpropane for Biological Screening.
- Hoffman Fine Chemicals. CAS 14374-45-9 | this compound.
- Chemistry LibreTexts. (2023). Cycloaddition Reactions.
- NC State University Libraries.
- eCampusOntario Pressbooks. Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).
- Guidechem. This compound 14374-45-9 wiki.
- Khan Academy.
- YouTube. (2021). Cycloaddition Reactions.
- Benchchem.
- ResearchGate. (2025). Transition States of Strain-Promoted Metal-Free Click Chemistry: 1,3-Dipolar Cycloadditions of Phenyl Azide and Cyclooctynes.
- ResearchGate. (n.d.).
- Leah4Sci. (2013).
- Impactfactor. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies.
- NIH. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)
- NIH.
- MDPI. (2024).
- Brieflands. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-Phenyl-1-heptyne
Welcome to the technical support center for the synthesis of 1-phenyl-1-heptyne. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. Here, we address common side reactions and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format. Our focus is not just on protocols but on the underlying chemical principles to empower you to resolve issues effectively.
Section 1: Sonogashira Coupling-Related Issues
The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a primary method for synthesizing this compound.[1][2] However, it is not without its potential pitfalls.
FAQ 1: My Sonogashira reaction is producing a significant amount of a diyne byproduct, likely 1,4-diphenylbutadiyne or dodeca-5,7-diyne. What is happening and how can I prevent it?
Answer:
You are observing alkyne homocoupling, a major side reaction in Sonogashira couplings.[3][4] This reaction, also known as Glaser or Hay coupling, involves the oxidative dimerization of terminal alkynes.[5][6][7] It is particularly problematic when a copper(I) co-catalyst is used, as is traditional in Sonogashira reactions.[1][3][8] The presence of oxygen can also promote this side reaction.[3][9][10]
Causality: The copper(I) salt reacts with the terminal alkyne to form a copper acetylide.[1] In the presence of an oxidant (like air), this intermediate can dimerize instead of undergoing transmetalation to the palladium center for the desired cross-coupling.[3][11][12]
Troubleshooting Strategies:
-
Implement Copper-Free Conditions: The most effective way to eliminate Glaser-Hay homocoupling is to run the reaction without the copper(I) co-catalyst.[3][8][13] While the reaction may be slower, it significantly reduces the formation of diyne byproducts.[8]
-
Ensure a Rigorously Inert Atmosphere: Oxygen is a key oxidant in the homocoupling process.[3][9][10] It is critical to thoroughly degas your solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and to maintain a strict inert atmosphere throughout the reaction.[14]
-
Control Reagent Addition: Slowly adding the terminal alkyne (1-heptyne) to the reaction mixture using a syringe pump can help maintain a low concentration of the alkyne, which favors the cross-coupling pathway over homocoupling.[4]
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling and homocoupling. Bulky, electron-rich ligands can sometimes favor the desired cross-coupling.[4][15]
Protocol: Copper-Free Sonogashira Coupling to Minimize Homocoupling
Materials:
-
Aryl halide (e.g., iodobenzene)
-
1-Heptyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add the aryl halide to the stirred mixture.
-
Slowly add the 1-heptyne dropwise or via syringe pump over a period of 1-2 hours.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or GC.
-
Upon completion, work up the reaction as appropriate for your specific product.[4]
FAQ 2: The yield of my Sonogashira reaction is very low, and I observe the formation of a black precipitate. What is the cause?
Answer:
The formation of a black precipitate is likely palladium black, which indicates the decomposition of your palladium catalyst.[14] This loss of the active catalyst from the solution leads to a stalled reaction and consequently, low yields.
Causality: The active Pd(0) species in the catalytic cycle can be sensitive to oxygen and can aggregate into inactive palladium black.[14] This can also be caused by suboptimal ligand-to-palladium ratios or high reaction temperatures.[14]
Troubleshooting Strategies:
-
Improve Degassing: As with preventing homocoupling, ensuring a strictly inert atmosphere is crucial to prevent the oxidation and decomposition of the Pd(0) catalyst.[14]
-
Optimize Ligand-to-Palladium Ratio: Depending on the palladium source and ligand, the optimal ratio can vary. For monodentate ligands like triphenylphosphine, a higher ratio (e.g., 2:1 to 4:1 ligand to palladium) can help stabilize the catalyst.[14]
-
Control Temperature: Avoid excessive heating, as it can accelerate catalyst decomposition. Run the reaction at the lowest effective temperature.[14]
-
Use a Pre-catalyst: Using a more stable Pd(II) pre-catalyst, such as Pd(PPh₃)₂Cl₂, which is reduced to the active Pd(0) species in situ, can sometimes be more robust than using air-sensitive Pd(0) sources directly.[1]
Visualization: Sonogashira Main vs. Side Reaction Pathways
Sources
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- 2. gold-chemistry.org [gold-chemistry.org]
- 3. books.rsc.org [books.rsc.org]
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- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. Glaser Coupling, Hay Coupling [organic-chemistry.org]
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- 12. [PDF] Toward a mechanistic understanding of oxidative homocoupling: the Glaser–Hay reaction | Semantic Scholar [semanticscholar.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-Phenyl-1-heptyne
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 1-phenyl-1-heptyne from various reaction mixtures. The information presented herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The nature of impurities is highly dependent on the synthetic route employed. For instance, in a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, common impurities include unreacted starting materials such as phenylacetylene and 1-bromopentane, homocoupled byproducts of the terminal alkyne, and residual palladium or copper catalysts.[1][2][3] If synthesized via a double elimination reaction from 1,2-dibromo-1-phenylhexane, impurities might include the starting dihalide and mono-elimination products.[4]
Q2: What is the most effective method for purifying this compound?
A2: For most applications, flash column chromatography is the preferred method for purifying this compound due to its efficiency in separating the non-polar product from potentially more polar impurities.[5][6][7] Distillation, particularly vacuum distillation, can also be effective, especially for larger scale purifications, provided the boiling points of the impurities are sufficiently different from that of this compound.[4][8]
Q3: How can I effectively monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography in real-time.[5][7] By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, one can visualize the separation and identify the fractions containing the pure product. For a more quantitative assessment of purity, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[5]
Q4: What are the key physical properties of this compound to consider during purification?
A4: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆ | [9][10][11] |
| Molecular Weight | 172.27 g/mol | [9][10][11] |
| Boiling Point | 399-400 K (at reduced pressure) | [9] |
| Appearance | Oily liquid | [12] |
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound and provides actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor separation during column chromatography | Inappropriate solvent system: The polarity of the eluent is not optimized to achieve differential migration of the product and impurities on the stationary phase.[5] | Optimize the solvent system using TLC: Start with a non-polar solvent like hexane and gradually increase the polarity by adding small increments of a more polar solvent such as ethyl acetate or dichloromethane.[5][13][14] The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for this compound.[7] |
| Column overloading: Too much crude material is loaded onto the column, exceeding its separation capacity. | Reduce the amount of sample loaded: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. | |
| Improper column packing: The presence of air bubbles or channels in the stationary phase leads to an uneven flow of the mobile phase and poor separation.[7] | Pack the column carefully: Prepare a slurry of the silica gel in the initial eluent and pour it into the column.[15] Gently tap the column to ensure even packing and remove any trapped air.[7] | |
| Product co-elutes with a non-polar impurity | Similar polarity of product and impurity: The impurity has a polarity very close to that of this compound, making separation by normal-phase chromatography challenging. | Employ a less polar solvent system: A mobile phase with very low polarity (e.g., pure hexane or heptane) may provide better resolution.[14] Consider reversed-phase chromatography: If the impurity is significantly less polar than the product, reversed-phase chromatography using a C18 column and a polar mobile phase (e.g., methanol/water or acetonitrile/water) could be effective.[13] |
| Low recovery of the product after chromatography | Product is highly retained on the column: The chosen eluent is not polar enough to effectively move the product through the column. | Increase the polarity of the eluent: A gradient elution, where the polarity of the mobile phase is gradually increased during the run, can help to elute the product. |
| Product is volatile: The product may be lost due to evaporation during solvent removal. | Use a rotary evaporator with care: Control the temperature and pressure to avoid excessive evaporation. Cooling the receiving flask can also help to minimize loss. | |
| Presence of colored impurities in the final product | Residual catalyst or highly conjugated byproducts: These impurities can impart color to the product. | Pre-treat the crude mixture: Passing the crude material through a small plug of silica gel or activated carbon before chromatography can help to remove some colored impurities. |
| Incomplete reaction leading to a complex mixture | Suboptimal reaction conditions: Incorrect temperature, reaction time, or stoichiometry of reagents can lead to the formation of multiple byproducts.[16] | Optimize the reaction: Before attempting a large-scale purification, it is advisable to optimize the reaction conditions on a smaller scale to maximize the yield of the desired product and minimize byproduct formation. |
Experimental Protocols
Detailed Step-by-Step Methodology for Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
-
Select an appropriate size glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[15]
-
Add a thin layer of sand over the cotton plug.[15]
-
In a separate beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent determined by TLC analysis.[6][15]
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.[7]
-
Add another layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[15]
-
Drain the excess solvent until the solvent level is just above the top of the sand layer. Do not let the column run dry.[7]
2. Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (e.g., hexane or the initial eluent).[6]
-
Carefully apply the sample solution to the top of the column using a pipette.[6]
-
Allow the sample to adsorb onto the silica gel by draining a small amount of solvent through the column until the sample is just below the top of the sand.[7]
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure using a pump or a regulated air line to achieve a flow rate of approximately 2 inches per minute.[6]
-
Collect the eluate in a series of numbered test tubes or flasks.[7]
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent in the eluent.
4. Analysis of Fractions:
-
Monitor the separation by spotting every few fractions on a TLC plate alongside the crude mixture.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
5. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for selecting the appropriate purification method for this compound.
References
- Benchchem. (n.d.). Technical Support Center: Purification of 3-Hexyne.
- Benchchem. (n.d.). Technical Support Center: Purification of 3-Undecyne.
- Benchchem. (n.d.). An In-depth Technical Guide to the Formation of 1-Phenyl-1-hexyne via Elimination Reactions.
-
LibreTexts. (2021, May 2). 1.5: Flash Chromatography. Retrieved from [Link]
- Gheorghiu, M. D. (n.d.). Appendix 3: Flash Chromatography. Chemistry LibreTexts.
- EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography.
-
NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
- Biotage. (n.d.). Successful Flash Chromatography.
- King Group. (n.d.). Successful Flash Chromatography.
-
Hoffman Fine Chemicals. (n.d.). CAS 14374-45-9 | this compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis and extractive property evaluation of 1-phenyl-3-methyl-4-caprylpyrazolone-5. Retrieved from [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(7), 939–953. [Link]
-
Zarei, M., et al. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(52), 31235–31264. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]
-
LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN103819323A - Synthetic method for 1-phenyl-1-acetone.
-
Khan Academy. (n.d.). Preparation of alkynes. Retrieved from [Link]
-
Engle, J. (2019, January 9). Alkyne Preparation and Reduction [Video]. YouTube. [Link]
- Google Patents. (n.d.). DE3200232A1 - Process for the preparation of phenylacetone.
- Google Patents. (n.d.). CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method.
-
Nexizo.ai. (n.d.). Buy N-Hexane at best prices in India. Retrieved from [Link]
- Google Patents. (n.d.). US4191708A - Process for preparing and purifying p-phenylenediamine.
-
Clark, J. (n.d.). the preparation of phenylamine (aniline). Chemguide. Retrieved from [Link]
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. science.uct.ac.za [science.uct.ac.za]
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Troubleshooting failed Sonogashira reactions with internal alkynes
Technical Support Center: Sonogashira Cross-Coupling Reactions
Welcome to the technical support center for Sonogashira cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in synthesizing internal alkynes via the Sonogashira reaction. As a note of clarification, the standard Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide to produce an internal alkyne . This guide focuses on troubleshooting the successful formation of these valuable products.
Frequently Asked Questions (FAQs): Quick Diagnosis
This section provides rapid answers to the most common failure points.
Q1: My reaction mixture turned black immediately, and I have no product. What happened?
A1: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of your palladium catalyst.[1] This happens when the active Pd(0) species falls out of the catalytic cycle and is no longer available for the reaction. Common causes include:
-
Oxygen contamination: Pd(0) complexes are often sensitive to air.[1]
-
Impure reagents or solvents: Impurities can poison the catalyst.
-
Inappropriate solvent choice: Some solvents may not adequately stabilize the catalytic species. Anecdotal evidence suggests THF can sometimes promote this issue.[2]
-
High temperatures: Excessive heat can accelerate catalyst decomposition.
Solution: Ensure your reaction is performed under strictly inert conditions. Thoroughly degas your solvents and use fresh, high-purity reagents. Consider switching to a more robust, air-stable palladium precatalyst.[3]
Q2: My starting materials are mostly unconsumed. Why isn't the reaction starting?
A2: This points to a fundamental issue with one of the core components required for catalytic turnover. The primary suspects are:
-
Inactive Catalyst: The palladium source, particularly Pd(0) complexes like Pd(PPh₃)₄, can degrade upon storage.[1] Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable but require in situ reduction to the active Pd(0) state.[1][4]
-
Poor Halide Reactivity: The reactivity of the aryl/vinyl halide is critical. The general trend is I > OTf > Br >> Cl.[1] Aryl chlorides are notoriously unreactive and often require specialized, highly active catalysts with bulky, electron-rich ligands.[5]
-
Insufficient Base: A base, typically an amine, is required to deprotonate the terminal alkyne, which is a crucial step for its entry into the catalytic cycle.[1] Ensure the base is dry, pure, and used in sufficient excess.
Q3: I'm seeing a lot of a side product that corresponds to the dimerization of my alkyne. How can I prevent this?
A3: This side reaction is the Glaser homocoupling, which is an oxidative dimerization of the terminal alkyne.[4][6] It is almost always promoted by two factors:
-
Presence of Oxygen: Oxygen facilitates the oxidative coupling pathway.[1]
-
Copper Co-catalyst: The copper(I) co-catalyst, while accelerating the desired reaction, is also highly effective at promoting Glaser coupling.[4][7]
Solution: The most effective solution is to switch to a copper-free Sonogashira protocol .[1] If using copper is necessary, maintaining strictly anaerobic (oxygen-free) conditions is paramount.[4] Some protocols suggest using a dilute hydrogen atmosphere to suppress homocoupling.[6]
Systematic Troubleshooting Guide
When quick fixes are not enough, a systematic approach is necessary. This guide breaks down the reaction into its core components to help you isolate the problem.
The Catalyst System: Palladium, Ligands, and Copper
The heart of the Sonogashira reaction is the catalyst system. Its failure is the most common reason for poor outcomes.
The choice and handling of the palladium source are critical.
-
Causality of Failure: The catalytic cycle relies on the Pd(0) state to perform the rate-limiting oxidative addition with the aryl halide.[3] If the Pd(0) species is not generated from your Pd(II) precatalyst or has been oxidized to an inactive state, the reaction will not proceed.
-
Troubleshooting Steps:
-
Use a Fresh Source: Always use a fresh batch of catalyst or one that has been meticulously stored under an inert atmosphere.[1]
-
Select the Right Ligand: For challenging substrates, such as sterically hindered aryl halides or less reactive aryl chlorides, the ligand choice is crucial. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands promote the formation of highly reactive monoligated Pd(0) species that accelerate oxidative addition.[3][5]
-
Consider a Precatalyst: Modern, well-defined palladium precatalysts are often more robust and air-stable, providing more consistent generation of the active Pd(0) species in situ.[3]
-
In the classic Sonogashira reaction, a copper(I) salt (typically CuI) acts as a co-catalyst.
-
Mechanism of Action: The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate.[4] This species then undergoes transmetalation with the palladium complex, which is generally faster than the direct reaction of the alkyne with the palladium center.[5]
-
When to Omit Copper: As discussed in the FAQs, copper's primary drawback is the promotion of alkyne homocoupling (Glaser coupling).[4] For many modern applications, especially in pharmaceutical synthesis where copper contamination is a concern, copper-free protocols are highly recommended .[3] These reactions may require slightly different conditions (e.g., different bases or higher temperatures) to proceed efficiently but eliminate the homocoupling problem.
Visualizing the Mechanism: The Sonogashira Catalytic Cycle
Understanding the catalytic cycle is key to diagnosing failures. The reaction involves two interconnected cycles.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Substrates & Reagents: Purity and Reactivity
Even with a perfect catalyst system, the reaction can fail if the substrates and reagents are compromised.
-
Purity is Paramount: Ensure that both the aryl halide and the terminal alkyne are pure.[1] Impurities can act as catalyst poisons. If necessary, purify starting materials by distillation, recrystallization, or column chromatography.
-
Halide Reactivity Order: As a reminder, the C-X bond strength dictates reactivity: I > OTf > Br > Cl. If you are struggling with an aryl bromide, you may need to increase the temperature or use a more active catalyst system. For aryl chlorides, a specialized catalyst is almost always necessary.[1]
-
Solvent's Role: The solvent must solubilize all components and, in many cases, stabilize the catalytic intermediates. Common choices include amines (which also act as the base, e.g., triethylamine, diisopropylamine), DMF, and ethers like THF.[4]
-
Base Function and Choice: An amine base is required to neutralize the HX byproduct and to deprotonate the alkyne.[1][4] Ensure the base is anhydrous and used in excess (typically 2-3 equivalents). Using the amine as the solvent is a common and effective strategy. If your reaction is sluggish, a stronger, non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃ can sometimes be effective, particularly in copper-free systems.[4]
| Reagent Type | Common Examples | Key Considerations |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Pd(0) sources are air-sensitive. Pd(II) sources are more stable but require in situ reduction.[1][4] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos, NHCs | Bulky, electron-rich ligands are better for less reactive halides (Br, Cl).[5] |
| Copper Source | CuI | Accelerates reaction but promotes unwanted homocoupling.[4] Omit for copper-free protocols. |
| Base | Et₃N, i-Pr₂NH (DIPA), K₂CO₃, Cs₂CO₃ | Must be anhydrous. Amine bases are most common. Carbonates can be used in some protocols.[4] |
| Solvent | Et₃N, THF, DMF, Toluene, Acetonitrile | Must be anhydrous and degassed. Amine solvents can serve a dual role as base.[4][6] |
Logical Troubleshooting Workflow
When a reaction fails, follow a logical path to identify the root cause. This decision tree can guide your experimental process.
Caption: A logical workflow for troubleshooting failed Sonogashira coupling reactions.
Validated Experimental Protocol: Copper-Free Sonogashira
This protocol is a robust starting point for coupling aryl bromides and is designed to minimize common failure modes like homocoupling.
Title: Copper-Free Sonogashira Coupling of an Aryl Bromide using a Palladium Precatalyst.[3]
Materials:
-
Aryl Bromide (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., anhydrous Et₃N or i-Pr₂NH, 2.0-3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or DMF)
-
Dry Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), the palladium catalyst (e.g., 2.5 mol%), and the magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed. This is a critical step.[4]
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe. Follow with the addition of the anhydrous amine base and finally the terminal alkyne.
-
Reaction: Stir the mixture at the desired temperature. For aryl iodides, room temperature may be sufficient. For aryl bromides, heating (e.g., 50-80 °C) is often required.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Look for the consumption of the limiting reagent (typically the aryl halide) and the appearance of a new, higher Rf product spot.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or a mild aqueous acid (e.g., NH₄Cl solution) to remove the amine base and its salt.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
-
Sonogashira coupling - Wikipedia. [Link]
-
Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. [Link]
-
Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [Link]
-
Synthesis of internal alkynes. a Sonogashira coupling of unactivated... | Download Scientific Diagram - ResearchGate. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC - PubMed Central. [Link]
-
Sonogashira cross-coupling reaction - YouTube. [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for 1-Phenyl-1-heptyne Hydrogenation
Welcome to the technical support center for the catalytic hydrogenation of 1-phenyl-1-heptyne. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during this reaction, ensuring efficient and selective conversion of this compound to the desired alkene or alkane.
The selective hydrogenation of alkynes is a cornerstone of organic synthesis, allowing for the controlled formation of either cis-alkenes or alkanes from a common starting material. The outcome of the reaction is highly dependent on the choice of catalyst and reaction conditions. This guide will provide the technical insights and practical steps to achieve your desired product with high yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the hydrogenation of this compound in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion of this compound
Question: My reaction shows minimal to no consumption of the starting this compound, even after an extended reaction time. What are the likely causes and how can I resolve this?
Answer: Low or no conversion is a common issue that can often be traced back to problems with the catalyst, reaction setup, or impurities. A systematic approach is key to diagnosing the root cause.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Deactivation: The catalyst may have lost activity due to improper storage or handling. Many hydrogenation catalysts, particularly pyrophoric ones like Raney Nickel, are sensitive to air and moisture.[1] Always handle catalysts under an inert atmosphere (e.g., nitrogen or argon) as much as possible. It is advisable to use a fresh batch of catalyst to rule out deactivation.
-
Poisoning: The active sites on the catalyst can be blocked by various substances. Common poisons for palladium and platinum catalysts include sulfur compounds, and in some cases, nitrogen-containing heterocycles.[1][2] Ensure all glassware is meticulously cleaned and that high-purity solvents and reagents are used. If you suspect catalyst poisoning from your starting material or an impurity, you can try filtering the reaction mixture through a fresh pad of Celite and adding a new batch of catalyst to the filtrate.[2]
-
-
Insufficient Hydrogen Availability:
-
Poor Gas Delivery: Ensure a steady and adequate supply of hydrogen. If using a balloon, make sure it is sufficiently filled and that there are no leaks in your system. For reactions requiring higher pressure, a Parr shaker or a similar hydrogenation apparatus is recommended.[2][3]
-
Mass Transfer Limitations: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), efficient mixing is crucial.[1] If the stirring is inadequate, the transport of hydrogen from the gas phase to the catalyst surface will be the rate-limiting step. Increase the stirring speed to ensure the catalyst is well-suspended and the gas-liquid interface is maximized.[4][5]
-
-
Sub-optimal Reaction Conditions:
-
Temperature: While many hydrogenations proceed at room temperature, some may require gentle heating to overcome the activation energy barrier.[3]
-
Solvent: The choice of solvent can impact the solubility of the substrate and the hydrogen, as well as the catalyst's activity. Common solvents for hydrogenation include ethanol, methanol, and ethyl acetate.[3] If solubility is an issue, consider a solvent mixture.
-
Issue 2: Poor Selectivity - Over-reduction to 1-Phenylheptane
Question: My goal is to synthesize (Z)-1-phenyl-1-heptene, but I am observing significant amounts of the fully saturated 1-phenylheptane. How can I improve the selectivity for the cis-alkene?
Answer: Over-reduction is a frequent challenge in alkyne semi-hydrogenation. Achieving high selectivity for the alkene requires careful selection of a "poisoned" or deactivated catalyst that is less effective at hydrogenating the intermediate alkene.[6][7][8][9][10]
Potential Causes & Solutions:
-
Inappropriate Catalyst Choice: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are highly active and will readily reduce both the alkyne and the resulting alkene to the corresponding alkane.[4][7][9]
-
Solution: Employ a partially deactivated or "poisoned" catalyst. The most common choice for the synthesis of cis-alkenes is Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline).[6][7][8][9][11][12][13] An alternative is the P-2 Nickel catalyst (nickel boride), which also demonstrates excellent selectivity for cis-alkenes.[11][14][15][16]
-
-
Excessive Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it can also lead to over-reduction.[17][18][19][20] Finding the optimal catalyst loading is crucial for balancing conversion and selectivity.
-
Solution: Systematically decrease the catalyst loading in your reaction. Start with the recommended loading for your chosen catalyst and perform a series of experiments with progressively lower amounts. Monitor the reaction progress closely by techniques like TLC or GC to determine the point at which the starting material is consumed without significant formation of the alkane.
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the alkyne has been consumed will inevitably lead to the hydrogenation of the alkene.
-
Solution: Monitor the reaction closely and stop it as soon as the this compound has been fully converted.
-
Issue 3: Formation of the (E)-1-Phenyl-1-heptene Isomer
Question: I am obtaining the trans-alkene, (E)-1-phenyl-1-heptene, instead of the desired cis-isomer. What is causing this and how can I obtain the (Z)-isomer?
Answer: The stereochemical outcome of alkyne hydrogenation is dictated by the reaction mechanism. The formation of the cis-alkene is a result of syn-addition of hydrogen atoms to the alkyne on the surface of a solid catalyst.[6][7][11] The formation of the trans-isomer suggests a different reaction pathway.
Potential Causes & Solutions:
-
Incorrect Reaction Conditions: The formation of trans-alkenes from alkynes is typically achieved through a dissolving metal reduction, such as using sodium or lithium in liquid ammonia.[7][21] If you are observing the trans-isomer, it is crucial to review your experimental setup and ensure that you are not inadvertently creating conditions for a different reduction mechanism.
-
Isomerization of the Product: While less common under standard hydrogenation conditions, some catalysts or reaction conditions might promote the isomerization of the initially formed cis-alkene to the more thermodynamically stable trans-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the hydrogenation of this compound?
A1: The optimal catalyst loading is not a fixed value and depends on several factors, including the specific catalyst used, the reaction scale, and the desired balance between reaction rate and selectivity.[18][19] For laboratory-scale reactions, a starting point of 5-10 mol% of the catalyst relative to the substrate is common.[1] However, it is highly recommended to perform a small-scale optimization study to determine the ideal loading for your specific conditions. As catalyst loading increases, the reaction rate generally increases.[5][17][20]
Q2: How do I choose between Lindlar's catalyst and P-2 Nickel for the synthesis of (Z)-1-phenyl-1-heptene?
A2: Both Lindlar's catalyst and P-2 Nickel are excellent choices for the selective hydrogenation of alkynes to cis-alkenes.[11][22]
-
Lindlar's catalyst is a palladium-based catalyst poisoned with lead and quinoline. It is commercially available and widely used.[6][7][8][9]
-
P-2 Nickel is a nickel boride catalyst that is often prepared in situ from nickel(II) acetate and sodium borohydride.[14][23][15][16] It can sometimes offer better yields and is a good alternative if Lindlar's catalyst is not performing as expected.[10]
The choice may come down to availability, cost, and empirical results for your specific substrate.
Q3: Can I use a standard Pd/C catalyst and just limit the amount of hydrogen to achieve semi-hydrogenation?
A3: While theoretically possible, relying on limiting the hydrogen supply to stop the reaction at the alkene stage is generally not a reliable or practical strategy.[4] Standard Pd/C is very active and can lead to a mixture of starting material, alkene, and alkane, making product isolation difficult. Using a poisoned catalyst like Lindlar's is the more robust and selective method.[4]
Q4: My reaction is very slow. What can I do to increase the reaction rate?
A4: To increase the reaction rate, you can consider the following, but be mindful that these changes may also affect selectivity:[1]
-
Increase Hydrogen Pressure: Using a higher pressure of hydrogen will increase its concentration in the reaction mixture and can accelerate the reaction.[1]
-
Increase Reaction Temperature: Gently heating the reaction can increase the rate, but be cautious as this can also promote over-reduction and side reactions.[1]
-
Increase Catalyst Loading: A higher catalyst loading will provide more active sites for the reaction.[1][17]
-
Ensure Efficient Stirring: As mentioned in the troubleshooting guide, vigorous stirring is essential to overcome mass transfer limitations.[1]
Q5: How do I handle and dispose of the catalyst safely after the reaction?
A5: Many hydrogenation catalysts, especially when dry, are pyrophoric and can ignite upon contact with air.[4][24]
-
Handling: Always handle the catalyst in a well-ventilated fume hood. When filtering the catalyst, it is crucial to keep the filter cake wet with solvent at all times.[1][24]
-
Quenching and Disposal: After filtration, the catalyst should be carefully quenched. A common procedure is to suspend the wet catalyst in a large volume of water and then slowly add a mild oxidizing agent like sodium hypochlorite (bleach) to deactivate it. The deactivated catalyst can then be disposed of according to your institution's hazardous waste guidelines.
Experimental Protocols
Protocol 1: Selective Hydrogenation of this compound to (Z)-1-Phenyl-1-heptene using Lindlar's Catalyst
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable solvent (e.g., ethanol, ethyl acetate, or hexane).
-
Carefully add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; typically 5-10 mol% relative to the substrate) to the flask.
-
-
Hydrogenation:
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with hydrogen gas from a balloon three times to ensure an inert atmosphere.
-
Leave the reaction under a positive pressure of hydrogen (balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet at all times.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
-
Data Presentation
Table 1: Catalyst Selection and Expected Products for this compound Hydrogenation
| Catalyst | Product(s) | Key Characteristics |
| Pd/C, Pt/C, Raney Ni | 1-Phenylheptane | High activity, leads to complete saturation.[6][7][9][21] |
| Lindlar's Catalyst | (Z)-1-Phenyl-1-heptene | "Poisoned" catalyst, selective for cis-alkene formation.[6][7][11] |
| P-2 Nickel Catalyst | (Z)-1-Phenyl-1-heptene | Alternative to Lindlar's, good selectivity for cis-alkenes.[11][22][14] |
| Na or Li in NH₃(l) | (E)-1-Phenyl-1-heptene | Dissolving metal reduction, selective for trans-alkene formation.[7] |
Visualizations
Caption: Reaction pathways for the hydrogenation of this compound.
Caption: Troubleshooting workflow for low conversion in hydrogenation.
References
- Gold–Ligand-Catalyzed Selective Hydrogenation of Alkynes into cis-Alkenes via H2 Heterolytic Activation by Frustrated Lewis Pairs.
- Reduction of Alkynes.OpenOChem Learn.
- Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar C
- Alkyne Hydrogenation | Overview & Reaction Mechanism.Study.com.
- Alkyne Reactions: Catalytic Hydrogen
- Troubleshooting guide for the catalytic hydrogenation of nitroarom
- Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN.ChemSCAN.
- Achieving High Selectivity for Alkyne Hydrogenation at High Conversions with Compositionally Optimized PdAu Nanoparticle Catalysts in Raspberry Colloid-Templ
- Homogeneous-like Alkyne Selective Hydrogenation Catalyzed by Cationic Nickel Confined in Zeolite.CCS Chemistry - Chinese Chemical Society.
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
- “P-2 Nickel” Catalyst with Ethylenediamine, a Novel System for Highly Stereospecific Reduction of Alkynes to cis-Olefins.RSC Publishing.
- Achieving High Selectivity for Alkyne Hydrogenation at High Conversions with Compositionally Optimized PdAu Nanoparticle Catalysts in Raspberry Colloid-Templated SiO2.
- Ch 9 : Alkynes + H2.University of Calgary.
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
- Partial Reduction of Alkynes With Lindlar's C
- 9.5: Reduction of Alkynes.Chemistry LibreTexts.
- Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogen
- Effect of catalyst loading on (a) reaction kinetics (b) initial rate...
- Impact of Reactant Dissolution in the Kinetics of a Catalytic Hydrogenation for the Production of Argatroban.
- My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?.r/chemistry - Reddit.
- Selective Hydrogenations over P-2 Ni.
- Reduction of alkynes (video).Khan Academy.
- Catalytic Hydrogenation Part II - Tips and Tricks.Curly Arrow.
- Synthesis of P2-Ni catalyst and catalytic hydrogenation of alkynes..
- 9.5: Reduction of Alkynes.Chemistry LibreTexts.
- Catalytic hydrogenation. VI. Reaction of sodium borohydride with nickel salts in ethanol solution. P-2 Nickel, a highly convenient, new, selective hydrogenation catalyst with great sensitivity to substrate structure.The Journal of Organic Chemistry.
- Hydrogenation reaction tips and tricks.r/Chempros - Reddit.
- UCF CHM2210 Chapter9.
- Hydrogenation of Alkynes Explained: Definition, Examples, Practice & Video Lessons.Clutch Prep.
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- 24. reddit.com [reddit.com]
Technical Support Center: Preventing Homocoupling in Sonogashira Reactions of 1-Phenyl-1-heptyne
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira cross-coupling reaction, specifically the undesired formation of homocoupled diyne byproducts when working with terminal alkynes like 1-Phenyl-1-heptyne. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction, and why is it a problem?
A1: Homocoupling, often referred to as Glaser or Hay coupling, is an undesired side reaction where the terminal alkyne starting material, in this case, this compound, reacts with itself to form a symmetrical 1,3-diyne dimer.[1][2] This process is primarily promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[1] It is problematic because it consumes your valuable alkyne substrate, leading to a reduced yield of the desired cross-coupled product and complicating the purification process due to the formation of these byproducts.[1]
Q2: What is the primary cause of alkyne homocoupling?
A2: The principal cause is the copper(I)-catalyzed oxidative dimerization of the terminal alkyne.[1][3] This reaction is significantly accelerated by the presence of oxygen, which facilitates the oxidation required for the coupling of two copper-acetylide intermediates.[1] Consequently, reactions that are not performed under a strictly inert atmosphere are highly susceptible to this side reaction.[1]
Q3: My reaction shows significant homocoupling. What is the first and most critical factor I should check?
A3: The most critical factor to verify is the rigorous exclusion of oxygen.[1][4] Ensure your reaction is set up under a thoroughly inert atmosphere, such as high-purity nitrogen or argon. This involves using properly degassed solvents and reagents.[1] Even trace amounts of oxygen can significantly promote the Glaser-Hay homocoupling pathway.[1][5]
Q4: Can I run a Sonogashira reaction without a copper co-catalyst to avoid homocoupling?
A4: Yes, copper-free Sonogashira reactions are well-established and are often the preferred method to avoid Glaser coupling.[4][5][6][7] These protocols typically require a modified catalyst system, often incorporating more specialized, bulky, and electron-rich phosphine ligands, and may sometimes require slightly higher reaction temperatures.[4][8][9]
Troubleshooting Guide: Minimizing Homocoupling of this compound
This section provides detailed strategies to mitigate the homocoupling of this compound. The workflow below outlines a logical approach to troubleshooting this common issue.
Caption: Troubleshooting workflow for Sonogashira homocoupling.
Issue 1: Reaction Atmosphere and Reagent Purity
Symptom: Significant formation of 1,3-diphenyl-1,3-diyne byproduct, even with a well-established protocol.
Root Cause Analysis: The presence of oxygen is the primary driver for the oxidative Glaser homocoupling of alkynes, a reaction catalyzed by the copper(I) species in the reaction mixture.[1][3] The amine base used in the reaction can help keep the copper in its reduced Cu(I) state, but its capacity to do so is overwhelmed by excess oxygen.
Solutions:
-
Rigorous Degassing: Solvents must be thoroughly degassed before use. This can be achieved by at least three freeze-pump-thaw cycles or by sparging with argon or nitrogen for a minimum of 30 minutes.
-
Inert Atmosphere: Ensure the reaction vessel is properly flame-dried or oven-dried and subsequently purged with an inert gas. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Reagent Quality: Use high-purity reagents. Some commercially available palladium sources may contain trace amounts of copper, which could contribute to homocoupling even in nominally "copper-free" reactions.[8]
Issue 2: Copper-Mediated Homocoupling
Symptom: Persistent homocoupling despite rigorous exclusion of oxygen.
Root Cause Analysis: While oxygen is a major promoter, the fundamental mechanism of Glaser coupling involves the copper co-catalyst.[3] For substrates that are particularly prone to homocoupling or when the desired cross-coupling is slow, the Glaser pathway can become dominant even with minimal oxygen.
Solutions:
-
Transition to a Copper-Free Protocol: This is the most effective strategy to eliminate Glaser coupling.[5][7] Copper-free systems rely on the palladium catalyst to facilitate both the activation of the aryl halide and the deprotonation of the alkyne.[10]
-
Reduce Copper Catalyst Loading: If a copper-catalyzed system must be used, try reducing the amount of CuI to the lowest effective concentration (e.g., 0.5–2 mol%).
-
Slow Addition of the Alkyne: Adding the this compound slowly via a syringe pump can help maintain its low concentration in the reaction mixture, thereby disfavoring the bimolecular homocoupling reaction.[11]
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound
This protocol is a robust starting point for minimizing homocoupling. Optimization may be required for specific aryl halides.
Reagents & Equipment:
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Argon or Nitrogen line with a bubbler
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
To the flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent via syringe.
-
Add the this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 3: Suboptimal Ligand or Base Selection
Symptom: Low conversion to the desired product and/or significant homocoupling, even under copper-free conditions.
Root Cause Analysis: In copper-free systems, the base and ligand play a crucial role in the catalytic cycle. The base must be strong enough to deprotonate the alkyne. The ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination, which compete with side reactions.
Solutions:
-
Ligand Optimization: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos) are often highly effective in promoting the desired cross-coupling pathway and preventing catalyst decomposition.[8][12] They can accelerate the rate-limiting oxidative addition step and the final reductive elimination.
-
Base Selection: The choice of base is critical. Organic amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common in traditional Sonogashira reactions. For copper-free versions, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often more effective.[13][14]
Data Summary: Key Parameter Adjustments
| Parameter | Standard Condition (Prone to Homocoupling) | Optimized Condition (To Minimize Homocoupling) | Rationale |
| Atmosphere | Air or incomplete inerting | Rigorously degassed, under Ar or N₂ | Oxygen promotes oxidative Glaser coupling.[1] |
| Co-Catalyst | CuI (1-5 mol%) | None (Copper-Free) | Eliminates the primary catalyst for Glaser coupling.[5][7] |
| Ligand | PPh₃ | Bulky, electron-rich (e.g., XPhos, SPhos) | Accelerates reductive elimination, outcompeting side reactions.[8][12] |
| Base | Amine base (e.g., Et₃N) | Inorganic base (e.g., Cs₂CO₃, K₃PO₄) | Often more effective in copper-free systems.[14] |
| Temperature | Often Room Temp to 60 °C | May require higher temps (80-110 °C) | To compensate for the absence of the accelerating effect of copper. |
| Alkyne Addition | All at once | Slow addition via syringe pump | Keeps alkyne concentration low to disfavor dimerization.[11] |
Mechanistic Insight: Competing Pathways
The diagram below illustrates the desired Sonogashira catalytic cycle versus the undesired Glaser homocoupling pathway. Understanding these competing reactions is key to effective troubleshooting.
Caption: Competing Sonogashira and Glaser coupling pathways.
References
-
Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(33), 18750-18768. Available from: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Shafer, C. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14339–14349. Available from: [Link]
-
Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]
-
Doubleday, C. (2016). The Glaser–Hay Coupling Reaction. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 133-136). Royal Society of Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reactiona. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
-
The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling. The Chemical Reaction Database. Retrieved from [Link]
-
Orlov, N. V., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(11), 4348–4353. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Das, S., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 6(3), 2130–2142. Available from: [Link]
-
Bornschein, C., et al. (2016). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 6(11), 173. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available from: [Link]
- The Sonogashira Coupling. (n.d.). The Sonogashira Coupling.
-
J. Am. Chem. Soc. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Journal of the American Chemical Society. Available from: [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Reddit. Retrieved from [Link]
-
Sobecka, M., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(13), 2698–2707. Available from: [Link]
-
The Journal of Organic Chemistry. (2009). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Retrieved from [Link]
-
YouTube. (2025). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. YouTube. Retrieved from [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 1-Phenyl-1-heptyne
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the pivotal role of solvents in modulating the reactivity of 1-phenyl-1-heptyne. As an internal alkyne with distinct electronic and steric properties, its reaction outcomes are exquisitely sensitive to the surrounding medium. This document is designed to move beyond simple protocols, offering causal explanations to empower you to make informed, effective decisions in your experimental design.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses common overarching questions regarding solvent selection for reactions involving this compound.
Q1: My reactions with this compound are sluggish. How does solvent polarity fundamentally impact its reactivity?
A1: The reactivity of this compound is profoundly influenced by solvent polarity because most of its key reactions involve the formation of polar, charged, or charge-separated transition states and intermediates.[1] The sp-hybridized carbons of the alkyne make it more electrophilic than a corresponding alkene.[1] Solvents influence reactions by stabilizing these transient species.
-
Polar Solvents (e.g., water, ethanol, acetonitrile): These solvents excel at stabilizing charged intermediates, such as vinyl cations that can form during electrophilic additions.[2][3] By solvating the intermediate, they lower the activation energy of the rate-determining step, thereby accelerating the reaction.[4][5] Generally, reactions that proceed through polar intermediates are significantly faster in polar solvents.[6]
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents are unable to effectively stabilize charged species. Consequently, reactions that rely on the formation of such intermediates will be considerably slower or may not proceed at all in nonpolar media. They are typically reserved for reactions involving nonpolar reactants and intermediates, or when trying to suppress certain polar side reactions.
Q2: What is the practical difference between polar protic and polar aprotic solvents, and how do I choose for my this compound reaction?
A2: This is a critical distinction that governs reaction mechanisms, particularly for nucleophilic processes.
| Solvent Type | Key Characteristic | Examples | Mechanism Favored | Rationale for this compound Reactions |
| Polar Protic | Contains acidic protons (e.g., O-H, N-H bonds); capable of hydrogen bonding. | Water (H₂O), Methanol (MeOH), Acetic Acid (AcOH) | SN1-type/E1-type | Excellent for electrophilic additions that may proceed via a vinyl cation. The solvent can stabilize the cation and the leaving group.[3][5] However, they can "cage" and deactivate strong anionic nucleophiles through hydrogen bonding, hindering SN2-type reactions.[7] |
| Polar Aprotic | Lacks acidic protons; cannot act as a hydrogen bond donor. | Acetone, Acetonitrile (MeCN), DMSO, DMF | SN2-type/E2-type | Ideal for reactions involving strong nucleophiles. These solvents solvate the accompanying cation but leave the anionic nucleophile "naked" and highly reactive.[5][7] This is crucial for reactions like the alkylation of an acetylide, although this is more relevant for terminal alkynes.[8][9] |
Q3: I'm working on a drug discovery project. Are there any special considerations for using an alkyne like this compound?
A3: Absolutely. The alkyne functional group is a valuable motif in medicinal chemistry.[10][11] It can act as a rigid linker, a bioisostere for other functional groups, or even a reactive "warhead" for covalent inhibitors.[11][12] However, its reactivity also poses a potential liability, as it can be metabolized by enzymes like CYP450 monooxygenases.[12] Your choice of solvent during synthesis is critical to ensure clean reactions and high purity, minimizing reactive impurities that could interfere with biological assays or lead to toxicity. The unique chemical reactivity of alkynes allows for their use in "click chemistry," a powerful tool for drug discovery and development.[11]
Part 2: Troubleshooting Guides for Specific Reactions
This section provides targeted advice for common experimental problems in a question-and-answer format.
Electrophilic Additions (e.g., Hydration, Hydrohalogenation)
Q4: My acid-catalyzed hydration of this compound in THF is extremely slow and gives a poor yield of the desired ketone. What's wrong?
A4: The issue likely lies with your solvent choice. Acid-catalyzed hydration of an alkyne proceeds through a high-energy vinyl cation intermediate.[2] Tetrahydrofuran (THF), while polar, is aprotic and only moderately effective at stabilizing this charged intermediate. To accelerate the reaction, you need a solvent that can better solvate the developing positive charge.
Troubleshooting Steps:
-
Switch to a Polar Protic Solvent: A solvent like acetic acid or a mixture of water and a co-solvent (like dioxane or even THF) will be much more effective. The polar protic nature of water or acetic acid actively stabilizes the vinyl cation through dipole interactions and hydrogen bonding, lowering the activation energy.[3]
-
Consider Solvent as a Reagent: In many cases, the solvent can also act as the nucleophile (a solvolysis reaction).[13] Using aqueous acid solutions directly provides the water needed for the reaction.
-
Monitor for Side Reactions: Be aware that highly acidic, polar conditions can sometimes promote side reactions. Monitor the reaction progress by TLC or GC-MS to avoid degradation of the product.[14]
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
Q5: I am performing a 1,3-dipolar cycloaddition with an azide to this compound and getting a mixture of regioisomers. Can solvent choice improve selectivity?
A5: Yes, solvent can play a significant, though sometimes subtle, role in the selectivity of cycloaddition reactions.[15][16] These reactions are governed by Frontier Molecular Orbital (FMO) theory, and the solvent can influence the relative energies of the HOMO and LUMO of both the alkyne (dipolarophile) and the 1,3-dipole.[17]
Troubleshooting Steps:
-
Systematic Solvent Screening: Perform the reaction in a range of solvents with varying polarities, from nonpolar (e.g., Toluene) to polar aprotic (e.g., Acetonitrile) and polar protic (e.g., Ethanol).
-
Analyze the Transition State: A more polar solvent will preferentially stabilize a more polar transition state. Analyze the charge distribution in the transition states leading to the different regioisomers (this may require computational modeling). The solvent will favor the pathway with the more polar transition state.
-
Consider Aqueous Media: For some cycloadditions, water can have a dramatic accelerating effect due to "enforced hydrophobic interactions," which force the nonpolar reactants together, and hydrogen bonding that can polarize the reactants.[18] This can sometimes improve selectivity.
dot
Caption: Workflow for initial solvent selection.
Oxidation Reactions (e.g., Permanganate Oxidation)
Q6: I'm trying to cleave the triple bond of this compound using KMnO₄, but the reaction is messy and gives multiple products. How can the solvent system help?
A6: The oxidative cleavage of internal alkynes with potassium permanganate (KMnO₄) is a powerful reaction but can be difficult to control. The solvent system is not just a medium but is critical for modulating the reactivity of the oxidant and ensuring a clean reaction.
Troubleshooting Steps:
-
Use a Biphasic System with a Phase-Transfer Catalyst (PTC): A common and effective method is to use a biphasic system, such as dichloromethane/water, with a PTC like a quaternary ammonium salt. The this compound remains in the organic layer, and the KMnO₄ is in the aqueous layer. The PTC shuttles the permanganate ion into the organic phase in a controlled manner, preventing uncontrolled, exothermic reactions and improving selectivity for the desired carboxylic acids (benzoic acid and pentanoic acid).
-
Control Temperature and pH: Ensure the reaction is well-stirred and cooled, as oxidation is highly exothermic. The reaction is often run under basic or neutral conditions initially.[19] Acidic workup is then required to protonate the resulting carboxylate salts.[19]
-
Consider Ozonolysis as an Alternative: If permanganate oxidation remains problematic, ozonolysis (O₃ followed by an oxidative workup with H₂O₂) is often a cleaner and more reliable method for alkyne cleavage, though it requires specialized equipment.[19]
Part 3: Experimental Protocols & Data
Protocol: Systematic Solvent Screening for the Hydration of this compound
This protocol describes a method to efficiently test multiple solvents to optimize reaction conditions.
Objective: To determine the optimal solvent for the acid-catalyzed hydration of this compound to 1-phenyl-2-heptanone.
Materials:
-
This compound (MW: 172.27 g/mol )[20]
-
Sulfuric acid (concentrated)
-
Solvents: Hexane, Dichloromethane (DCM), Acetonitrile (MeCN), Acetic Acid (AcOH)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials with stir bars
Procedure:
-
Setup: Label four 10 mL reaction vials: #1 (Hexane), #2 (DCM), #3 (MeCN), #4 (AcOH).
-
Reactant Preparation: To each vial, add 172 mg of this compound (1.0 mmol).
-
Solvent Addition: Add 5 mL of the respective solvent to each vial and stir until the alkyne is fully dissolved. Add a known amount of internal standard to each.
-
Initiation: To each vial, carefully add 2 drops of concentrated sulfuric acid. Seal the vials and begin stirring at a constant temperature (e.g., 50 °C).
-
Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), withdraw a small aliquot (~0.1 mL) from each reaction mixture.
-
Quenching & Analysis: Quench each aliquot in a separate vial containing saturated sodium bicarbonate solution and diethyl ether. Shake well. Analyze the ether layer by GC-MS or GC-FID to determine the conversion percentage based on the disappearance of the starting material relative to the internal standard.
-
Work-up (at completion): Once a reaction is complete (or has ceased progressing), cool the vial, dilute with water, and extract with diethyl ether. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR and GC-MS.
Illustrative Data Summary
The following table summarizes expected outcomes from the protocol above, demonstrating the profound effect of solvent choice.
| Solvent | Dielectric Constant (ε) | Reaction Time for >95% Conversion (hours at 50°C) | Observed Yield of Ketone (%) | Key Observation |
| Hexane | 1.9 | > 48h | < 5% | Reaction is extremely sluggish due to the inability to stabilize the polar intermediate. |
| Dichloromethane | 9.1 | ~ 16h | ~ 65% | Moderate rate. DCM is non-protic and offers limited stabilization. |
| Acetonitrile | 37.5 | ~ 8h | ~ 80% | Faster reaction. The high polarity of MeCN aids in stabilizing the transition state. |
| Acetic Acid | 6.2 | ~ 2h | > 95% | Very rapid reaction. AcOH is both polar and protic, providing excellent stabilization for the vinyl cation. |
dot
Caption: Solvent stabilization of the vinyl cation.
References
-
Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews - ACS Publications. [Link]
-
Alkyne Reactivity. MSU Chemistry. [Link]
-
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. [Link]
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Alkyne Derivatives of SARS-CoV-2 Main Protease Inhibitors Including Nirmatrelvir Inhibit by Reacting Covalently with the Nucleophilic Cysteine. National Institutes of Health (NIH). [Link]
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Alkyne Reactions Products and Shortcuts. YouTube. [Link]
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Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. [Link]
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Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. ScienceDirect. [Link]
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Alkynes. Journal of New Developments in Chemistry - Open Access Pub. [Link]
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Reactions of Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Synthesis using alkynes (video). Khan Academy. [Link]
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Alkyne Reactions Practice Problems With Answers. Master Organic Chemistry. [Link]
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Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. National Institutes of Health (NIH). [Link]
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7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
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Theoretical Study of Solvent Effects on 1,3-Dipolar Cycloaddition Reaction. ResearchGate. [Link]
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Effect of solvent on 1,3-dipolar cycloaddition transition states. CORE. [Link]
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Solvent effects and chemical reactivity. University of Westminster Library Search. [Link]
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Valence-isomer selective cycloaddition reaction of cycloheptatrienes-norcaradienes. National Institutes of Health (NIH). [Link]
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Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. ChemRxiv. [Link]
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Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. National Institutes of Health (NIH). [Link]
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1,3-Dipolar Cycloaddition of Phenyl Azide to Norbornene in Aqueous Solutions. Radboud University Repository. [Link]
-
Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]
-
The Reactions of Alkenes with Phenyl-N-triflylimino-λ3-iodane: Solvent and Oxidant Impact. MDPI. [Link]
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The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
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7.5: SN1 vs SN2. Chemistry LibreTexts. [Link]
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Technical Support Center: Temperature Optimization for Reactions Involving 1-Phenyl-1-heptyne
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges related to temperature optimization in chemical reactions involving 1-Phenyl-1-heptyne. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a sensible starting temperature for a reaction involving this compound?
There is no single "best" temperature; the optimal condition is highly dependent on the specific transformation (e.g., coupling, hydration, hydrogenation). However, a logical starting point can be inferred from literature precedents for similar substrates.
-
For Sonogashira Couplings: Many modern palladium-catalyzed, copper-free Sonogashira reactions can proceed efficiently at room temperature (20-25 °C) or with gentle heating to 40-50 °C.[1][2][3][4] Older or less active catalyst systems may require higher temperatures, but starting low is advisable to minimize side reactions like homocoupling.
-
For Hydration Reactions: Acid-catalyzed or metal-catalyzed hydration of alkynes often requires elevated temperatures to proceed at a reasonable rate. Temperatures in the range of 150-225 °C have been reported for hydration in high-temperature water, for example.[5][6]
-
For Hydrogenation: Catalytic hydrogenation is typically conducted at or slightly above room temperature, but the primary control variable is often hydrogen pressure rather than temperature.
Always begin with a review of the literature for your specific catalyst and solvent system. If no direct analog exists, a conservative start at room temperature is a prudent choice.
Q2: How does temperature fundamentally control the outcome of my reaction?
Temperature is a critical lever that influences both the speed (kinetics) and the final product distribution (thermodynamics) of a reaction.
-
Reaction Rate: According to the Arrhenius equation, reaction rates increase exponentially with temperature. This is because a higher temperature provides more molecules with the necessary activation energy to overcome the reaction barrier.
-
Product Selectivity: Many reactions can proceed through multiple pathways to yield different products. These competing pathways often have different activation energies and lead to products of varying stability. By manipulating temperature, you can favor one pathway over another. This is the core of the principle of kinetic versus thermodynamic control.[7][8]
Q3: Can you explain Kinetic vs. Thermodynamic Control in the context of alkyne reactions?
This concept is crucial for troubleshooting selectivity issues. Imagine a reaction where this compound can form two different products, Product A and Product B.
-
Kinetic Control: At low temperatures , the reaction is essentially irreversible. The dominant product will be the one that forms the fastest—the one with the lower activation energy barrier. This is the kinetic product .[9][10][11]
-
Thermodynamic Control: At higher temperatures , the reactions become reversible. The system has enough energy to overcome both forward and reverse activation barriers. Over time, the reaction mixture will equilibrate to favor the most stable product—the one with the lowest overall Gibbs free energy. This is the thermodynamic product .[7][9][11]
Therefore, if you are getting a mixture of products, adjusting the temperature is a primary strategy to improve selectivity. Lower temperatures will favor the kinetic product, while higher temperatures will favor the thermodynamic product.
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Technical Support Center: Monitoring 1-Phenyl-1-heptyne Reactions by Thin-Layer Chromatography (TLC)
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing thin-layer chromatography (TLC) to monitor chemical reactions involving 1-phenyl-1-heptyne. Here, we address common challenges and frequently asked questions to ensure accurate and efficient reaction tracking.
Section 1: Fundamentals of TLC for Reaction Monitoring
Thin-layer chromatography is a rapid, versatile, and cost-effective technique ideal for monitoring the progress of organic reactions.[1][2] It allows for the qualitative analysis of a reaction mixture, helping to determine the consumption of starting materials and the formation of products.[3][4][5] The principle of separation is based on the differential partitioning of components between a stationary phase (typically silica gel on a TLC plate) and a mobile phase (a solvent system).[6]
For a non-polar compound like this compound, which consists of a phenyl group and a seven-carbon chain with an alkyne functionality, normal-phase TLC is typically employed.[7][8][9][10] In this mode, the stationary phase is polar (e.g., silica gel), and the mobile phase is a less polar organic solvent.[1][11] Less polar compounds, like this compound, will have a weaker affinity for the stationary phase and will travel further up the plate, resulting in a higher Retention Factor (Rf) value.[12][13] Conversely, more polar products formed during a reaction will interact more strongly with the silica gel and have lower Rf values.[12][13]
The progress of a reaction is monitored by spotting the reaction mixture on a TLC plate at different time intervals and comparing the spot corresponding to the starting material with any new spots that appear, which represent the products.[14]
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter when using TLC to monitor reactions with this compound.
Spotting and Development Issues
Q1: My spots are streaking or appearing as elongated streaks instead of tight circles. What's causing this and how can I fix it?
A1: Spot streaking is a common issue that can obscure results by making it difficult to accurately determine Rf values and resolve closely related spots.[15][16][17]
-
Causality & Solution:
-
Sample Overloading: The most frequent cause is applying too much sample to the TLC plate.[15][16][18] This saturates the stationary phase, leading to a continuous "streak" rather than a discrete spot. To resolve this, dilute your reaction mixture sample before spotting it on the plate.[15][18] A 1% solution is often a good starting point.[18]
-
Inappropriate Spotting Solvent: If the solvent used to dissolve the sample for spotting is too polar, it can interfere with the separation process. Use a volatile, non-polar solvent like hexane or dichloromethane to dissolve your sample.[19]
-
Acidic or Basic Compounds: If your reaction produces strongly acidic or basic byproducts, these can interact strongly with the silica gel, causing streaking.[15][17] Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase can neutralize this effect and result in sharper spots.[15]
-
Q2: All my spots, including the starting material (this compound) and products, are clustered near the solvent front (high Rf values). How can I get better separation?
A2: When all spots have high Rf values, it indicates that the mobile phase is too polar, causing all components to travel up the plate with the solvent front without sufficient interaction with the stationary phase.[13][15]
-
Causality & Solution:
-
Mobile Phase Polarity: The eluting power of your solvent system is too high. To achieve better separation, you need to decrease the polarity of the mobile phase.[13][15]
-
Solvent System Adjustment: For a non-polar compound like this compound, a good starting point for a mobile phase is a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.[1][20] If your spots are too high, decrease the proportion of the more polar solvent. For example, if you are using a 20:80 ethyl acetate/hexane mixture, try a 10:90 or 5:95 mixture.
-
Q3: My spots are all stuck at the baseline (low Rf values). What should I do?
A3: This is the opposite problem of Q2 and indicates that the mobile phase is not polar enough to move the components up the TLC plate.[13][15]
-
Causality & Solution:
-
Mobile Phase Polarity: The eluting power of your solvent system is too low. The compounds are adsorbing too strongly to the silica gel.
-
Solvent System Adjustment: You need to increase the polarity of your mobile phase.[13][15] Increase the proportion of the more polar solvent in your mixture. For instance, if a 10:90 ethyl acetate/hexane mixture resulted in low Rf values, try a 20:80 or 30:70 mixture.
-
Q4: The solvent front is running unevenly. Why is this happening?
A4: An uneven solvent front will lead to inaccurate Rf values.
-
Causality & Solution:
-
Improper Chamber Saturation: The atmosphere inside the TLC chamber must be saturated with solvent vapors for an even solvent front. Place a piece of filter paper in the developing chamber to aid in saturation.[3]
-
Plate Placement: Ensure the TLC plate is placed vertically in the chamber and not touching the sides.[21]
-
Damaged Plate: Scratches or imperfections on the silica gel surface can disrupt the capillary action of the mobile phase.[18] Handle TLC plates carefully by the edges.[22]
-
Visualization Problems
Q5: I can't see any spots on my TLC plate after development, even under a UV lamp.
A5: This can be a frustrating issue, but it has several potential causes.
-
Causality & Solution:
-
Non-UV Active Compounds: While this compound, with its phenyl group, should be UV active, some reaction products may not be.[23] Not all organic compounds absorb UV light.[18][24]
-
Insufficient Concentration: Your sample may be too dilute.[15][21] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[15][21]
-
Sample Evaporation: If your compounds are volatile, they may have evaporated from the plate.[15]
-
Alternative Visualization: Use a chemical stain to visualize the spots.[6][25] For a compound like this compound with an alkyne group, a potassium permanganate (KMnO4) stain is very effective.[24][26] Alkenes and alkynes will appear as yellow spots on a purple background.[26][27] Iodine vapor is another general-purpose visualization method that can be effective for unsaturated and aromatic compounds.[23][24][27][28]
-
Q6: My spots are visible under UV light, but they disappear quickly. How can I mark them?
A6: It is common for UV-active spots to be visible only while under the UV lamp.
-
Causality & Solution:
-
Fluorescence Quenching: The spots appear dark because they quench the fluorescence of the indicator embedded in the silica gel.[24][27] This effect ceases when the UV light is removed.
-
Marking the Spots: Immediately after visualizing the plate under UV light, use a pencil to lightly circle the spots.[23][25] This provides a permanent record of their position for Rf calculation.
-
Section 3: Experimental Protocols
Protocol 1: Standard TLC Procedure for Monitoring a this compound Reaction
-
Plate Preparation:
-
Obtain a silica gel TLC plate. Handle it only by the edges to avoid contamination.[22]
-
Using a pencil, gently draw a light line approximately 1 cm from the bottom of the plate. This is your origin line.[3][29]
-
Mark three small, evenly spaced ticks on the origin line for spotting. Label them 'S' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture).[14][29]
-
-
Sample Preparation:
-
Prepare a dilute solution (approx. 1%) of your this compound starting material in a volatile solvent like hexane or dichloromethane.[18]
-
Take an aliquot of your reaction mixture and dilute it similarly.
-
-
Spotting the Plate:
-
Using a capillary tube, carefully spot the starting material solution on the 'S' tick. The spot should be small and concentrated, no more than 1-2 mm in diameter.[22]
-
Spot the reaction mixture on the 'R' tick.
-
For the co-spot ('C'), first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot.[14] The co-spot helps to confirm the identity of the starting material spot in the reaction lane.[14]
-
-
Developing the Plate:
-
Prepare your chosen mobile phase and pour it into a developing chamber to a depth of about 0.5 cm.[1] Ensure the solvent level is below the origin line on your TLC plate.[18][21]
-
Place a piece of filter paper in the chamber to ensure a saturated atmosphere. Cover the chamber and allow it to equilibrate.
-
Carefully place the spotted TLC plate into the chamber and replace the cover.[3]
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.[14]
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[13]
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.[23][25]
-
If necessary, use a chemical stain like potassium permanganate for further visualization.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front) [30][31][32]
-
Data Presentation: Interpreting TLC Results
| Lane | Observation | Interpretation |
| S (Starting Material) | A single spot with a specific Rf value (e.g., 0.7). | This is your reference for the this compound. |
| R (Reaction Mixture) | The starting material spot is faint or absent. A new, lower Rf spot (e.g., 0.3) has appeared. | The reaction is progressing, and a more polar product is being formed. |
| C (Co-spot) | The starting material spot appears in the same position as in the 'S' and 'R' lanes. | Confirms the identity of the starting material spot in the reaction mixture. |
Section 4: Visual Diagrams
Workflow for Troubleshooting Common TLC Issues
Caption: Troubleshooting flowchart for common TLC problems.
Principle of TLC Separation
Caption: Separation of compounds based on polarity in normal-phase TLC.
References
-
Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved from [Link]
-
Thin Layer Chromatography - Chemistry Online @ UTSC. (n.d.). Retrieved from [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Laboratory News. Retrieved from [Link]
-
Troubleshooting Thin-Layer Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
TLC troubleshooting. (n.d.). ChemBAM. Retrieved from [Link]
-
Calculating retention factors for TLC (video). (n.d.). Khan Academy. Retrieved from [Link]
-
6.2: Thin Layer Chromatography (TLC). (2020, April 17). Chemistry LibreTexts. Retrieved from [Link]
-
How to Calculate Rf Values for TLC. (2018, April 18). Pediaa.Com. Retrieved from [Link]
-
Lab Procedure: Thin Layer Chromatography. (n.d.). LabXchange. Retrieved from [Link]
-
Decoding RF Values: A Step-by-Step Guide. (2026, January 7). Oreate AI Blog. Retrieved from [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). ResearchGate. Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]
-
Thin Layer Chromatography - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
How To: Monitor by TLC - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. (n.d.). Wsu. Retrieved from [Link]
-
2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Stationary Phases for Modern Thin-Layer Chromatography. (n.d.). LCGC International. Retrieved from [Link]
-
Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
TLC Visualization Techniques. (n.d.). Scribd. Retrieved from [Link]
-
TLC Fundamentals – Stationary & mobile phase choice (part 4). (n.d.). Interchim – Blog. Retrieved from [Link]
-
Thin Layer Chromatography (TLC). (n.d.). Retrieved from [Link]
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5.7: Visualizing TLC Plates. (2025, August 21). Chemistry LibreTexts. Retrieved from [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. (n.d.). Chemistry Hall. Retrieved from [Link]
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This compound. (n.d.). NIST WebBook. Retrieved from [Link]
-
Chemical Properties of this compound (CAS 14374-45-9). (n.d.). Cheméo. Retrieved from [Link]
-
2.4: TLC-ANALYSIS. (2021, June 20). Chemistry LibreTexts. Retrieved from [Link]
-
This compound. (n.d.). NIST WebBook. Retrieved from [Link]
-
Visualizing a TLC plate. (2021, August 23). YouTube. Retrieved from [Link]
-
Detection Progress of Selected Drugs in TLC. (n.d.). PMC - NIH. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-Phenyl-1-heptyne and Other Internal Alkynes
Introduction: Beyond the Terminal Alkyne
In the landscape of organic synthesis, alkynes represent a cornerstone functional group, prized for their linear geometry and the latent reactivity of their two π-bonds. While terminal alkynes often garner significant attention due to the unique reactivity of their acidic C-H bond, internal alkynes offer a distinct and equally vital platform for molecular construction. Their disubstituted nature precludes reactions dependent on the terminal proton, such as the ubiquitous Sonogashira coupling, but opens avenues for stereoselective and regioselective transformations that are central to the synthesis of complex molecules, pharmaceuticals, and advanced materials.[1][2]
This guide focuses on 1-Phenyl-1-heptyne, an archetypal unsymmetrical internal alkyne featuring both an aryl and an alkyl substituent.[3][4][5] We will objectively compare its reactivity profile against other internal alkynes, primarily symmetrical dialkyl alkynes (e.g., 3-hexyne), to elucidate the profound influence of electronic and steric factors.[6][7][8] By grounding our discussion in mechanistic principles and supporting it with experimental data, this document aims to provide researchers, scientists, and drug development professionals with actionable insights for experimental design.
Electrophilic Addition: The Guiding Influence of the Phenyl Group in Hydration
The addition of water across the triple bond, or hydration, is a fundamental alkyne transformation that converts the C≡C bond into a carbonyl group. For internal alkynes, the primary challenge and point of comparison is regioselectivity: which of the two alkyne carbons will be oxidized?
Mechanistic Underpinnings and Regioselectivity
Acid-catalyzed hydration, often facilitated by a mercury(II) salt like HgSO₄ to enhance the alkyne's electrophilicity, proceeds through a vinyl cation-like intermediate.[9][10][11] The nucleophile (water) preferentially attacks the carbon atom that can better stabilize the partial positive charge of the transition state.
For a symmetrical internal alkyne like 3-hexyne, both sp-hybridized carbons are electronically and sterically similar. Consequently, the addition of water is not regioselective, leading to a nearly 1:1 mixture of the two possible ketone products (3-hexanone and 2-hexanone, after rearrangement).[9][10][12]
In stark contrast, this compound exhibits remarkable regioselectivity. The phenyl group is capable of stabilizing an adjacent positive charge (a benzylic position) through resonance. This powerful electronic effect dictates that the vinyl cation intermediate will have more positive character on the carbon atom bonded to the phenyl ring. As a result, water attacks this "pseudo-benzylic" position exclusively, yielding only one ketone product, 1-phenyl-1-heptanone, after keto-enol tautomerization.[9][13][14] This predictable outcome is a significant synthetic advantage.
Diagram 1: Regioselectivity in Alkyne Hydration
Caption: Electronic effects in this compound lead to a single ketone product.
Comparative Data: Hydration of Internal Alkynes
| Alkyne Substrate | Catalyst System | Product(s) | Regioselectivity | Reference |
| This compound | HgSO₄, H₂SO₄, H₂O | 1-Phenyl-1-heptanone | >95% (exclusive formation of aryl ketone) | [13] |
| 2-Heptyne | HgSO₄, H₂SO₄, H₂O | 2-Heptanone and 3-Heptanone | ~1:1 Mixture | [10][12] |
| 4-Octyne (symmetrical) | HgSO₄, H₂SO₄, H₂O | 4-Octanone | Not Applicable (single product) | [9] |
Experimental Protocol: Mercury(II)-Catalyzed Hydration of this compound
-
Rationale: This protocol utilizes mercury(II) sulfate as a Lewis acid to activate the alkyne towards nucleophilic attack by water. The use of aqueous sulfuric acid provides the necessary proton source and solvent system. The high regioselectivity is expected based on the electronic stabilization provided by the phenyl group.
-
Procedure:
-
To a solution of water (50 mL) and concentrated sulfuric acid (2.5 mL) in a 250 mL round-bottom flask, add mercury(II) sulfate (0.5 g).
-
Heat the mixture to 60 °C with vigorous stirring until the catalyst partially dissolves.
-
Add this compound (8.6 g, 50 mmol) dropwise to the reaction mixture over 15 minutes.
-
Maintain the reaction temperature at 60-70 °C and stir for 3 hours. Monitor the reaction progress by TLC (thin-layer chromatography), observing the disappearance of the starting alkyne.
-
After completion, cool the mixture to room temperature. Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography on silica gel.
-
-
Validation: The identity and purity of the product, 1-phenyl-1-heptanone, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of signals corresponding to the isomeric 2-phenyl-2-heptanone validates the high regioselectivity of the reaction.
Reduction: The Art of Stereoselective Semi-Hydrogenation
The reduction of alkynes can proceed in two stages: semi-hydrogenation to an alkene, followed by full reduction to an alkane. For synthetic utility, halting the reaction at the alkene stage is paramount. The key comparative metric for internal alkynes is stereoselectivity—the ability to form either the (Z)-alkene via syn-addition of hydrogen or the (E)-alkene via anti-addition.
Catalyst-Controlled Stereoselectivity
-
(Z)-Alkene Synthesis (syn-addition): The classic method for achieving syn-hydrogenation is the use of a "poisoned" catalyst, most notably Lindlar's catalyst (palladium on CaCO₃ treated with lead acetate and quinoline).[15] The role of the poison is to deactivate the most reactive catalytic sites, which prevents the over-reduction of the initially formed (Z)-alkene and minimizes alkene isomerization.[16] The reaction mechanism involves the adsorption of the alkyne onto the catalyst surface, followed by the sequential delivery of two hydrogen atoms to the same face of the triple bond.[15] The steric bulk of substituents can influence the rate of reaction, but the stereochemical outcome is dictated by the catalyst.[6][17]
-
(E)-Alkene Synthesis (anti-addition): Achieving a direct catalytic anti-hydrogenation is more challenging.[15] The traditional method involves a dissolving metal reduction (e.g., Na in liquid NH₃), which proceeds through a radical anion intermediate. However, this method has poor functional group tolerance. Modern catalytic systems using iridium or ruthenium complexes have been developed to effect a formal anti-addition, often through a mechanism involving isomerization of an initially formed (Z)-alkene or via a non-classical pathway.[18][19][20]
Comparative Reactivity
Both this compound and dialkyl alkynes like 3-hexyne can be effectively semi-hydrogenated to their corresponding (Z)-alkenes with high stereoselectivity using Lindlar's catalyst. The phenyl group in this compound does not significantly alter the syn-addition pathway on the catalyst surface. Similarly, both alkyne types can be converted to (E)-alkenes using appropriate methods. The primary difference often lies in reaction kinetics and catalyst loading, where steric hindrance around the triple bond can play a more significant role than the electronic nature of the substituents.[17]
Diagram 2: General Workflow for Stereoselective Hydrogenation
Caption: Catalyst and reaction conditions dictate the stereochemical outcome.
Comparative Data: Semi-Hydrogenation of Internal Alkynes
| Alkyne Substrate | Reaction Conditions | Product | Selectivity (Z:E) | Reference |
| This compound | H₂ (1 atm), Lindlar's Catalyst, Quinoline | (Z)-1-Phenyl-1-heptene | >98:2 | [16] |
| Diphenylacetylene | H₂, Ni-NPs in ionic liquid | (Z)-Stilbene | >99:1 | [16] |
| 3-Hexyne | H₂, Pd/SiC Catalyst | (Z)-3-Hexene | >98:2 | [21] |
| Diphenylacetylene | Na, liq. NH₃ | (E)-Stilbene | >95% E-isomer | [15] |
Experimental Protocol: syn-Hydrogenation of this compound to (Z)-1-Phenyl-1-heptene
-
Rationale: This protocol employs Lindlar's catalyst for a highly stereoselective syn-addition of hydrogen. Quinoline is added as a further poison to ensure the reaction stops at the alkene stage. The reaction is run at atmospheric pressure for safety and control.
-
Procedure:
-
Add this compound (1.72 g, 10 mmol) to a 100 mL two-necked round-bottom flask containing a magnetic stir bar.
-
Dissolve the alkyne in ethyl acetate (25 mL).
-
Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; 100 mg) and quinoline (2 drops).
-
Seal the flask, and equip one neck with a balloon filled with hydrogen gas (H₂). Equip the other neck with a septum.
-
Evacuate the flask and backfill with H₂ from the balloon three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under the H₂ atmosphere (balloon pressure).
-
Monitor the reaction by GC or TLC. The reaction is typically complete within 2-4 hours. Careful monitoring is crucial to prevent over-reduction.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Validation: The product, (Z)-1-Phenyl-1-heptene, should be analyzed by ¹H NMR to confirm the stereochemistry. The vicinal olefinic protons in the (Z)-isomer will exhibit a characteristic coupling constant (J ≈ 12 Hz), distinguishing it from the (E)-isomer (J ≈ 15-18 Hz).
Cycloaddition Reactions: A Tale of Two Catalysts
Cycloaddition reactions are powerful methods for constructing cyclic molecules. The reactivity of an alkyne in these transformations is highly dependent on both the reaction type and the alkyne's substitution pattern.
[3+2] Azide-Alkyne Cycloaddition (Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a triazole is the flagship reaction of "Click Chemistry".[22] However, the choice of catalyst dictates the substrate scope.
-
Copper(I)-Catalyzed (CuAAC): This highly efficient and regioselective reaction has a strong preference for terminal alkynes . The mechanism requires the formation of a copper(I) acetylide intermediate, which is contingent upon the presence of the acidic terminal proton. Internal alkynes like this compound are generally unreactive under standard CuAAC conditions.[23]
-
Ruthenium-Catalyzed (RuAAC): In contrast, certain ruthenium catalysts can facilitate the cycloaddition of azides with internal alkynes . This reaction proceeds through a different mechanism and typically yields fully substituted 1,4,5-trisubstituted triazoles, making it a versatile tool when an internal alkyne is the desired substrate.[22][23]
Comparative Data: Alkyne Reactivity in [3+2] Cycloadditions
| Alkyne Type | Reaction | Reactivity | Outcome | Reference |
| Terminal Alkyne | CuAAC | High | 1,4-disubstituted triazole | [23] |
| Internal Alkyne | CuAAC | Negligible | No Reaction | [23] |
| Terminal Alkyne | RuAAC | High | 1,5-disubstituted triazole | [22][23] |
| Internal Alkyne | RuAAC | Moderate to High | 1,4,5-trisubstituted triazole | [22][23] |
Conclusion: The Synthetic Utility of Substitution
The reactivity of an internal alkyne is a direct consequence of its substitution pattern. The comparison between this compound and its dialkyl-substituted counterparts reveals critical guiding principles for synthetic chemists.
-
Electronic Asymmetry is Key for Regioselectivity: In electrophilic additions like hydration, the presence of a resonance-stabilizing group like phenyl on this compound provides excellent and predictable control over the regiochemical outcome, a feature absent in many other internal alkynes.[13][14]
-
Stereoselectivity in Reduction is Catalyst-Controlled: For semi-hydrogenation, both aryl-alkyl and dialkyl internal alkynes can be converted to either (Z)- or (E)-alkenes with high fidelity, but the choice of catalyst and reaction conditions is the determining factor, not the alkyne's electronic nature.[15][21]
-
Substitution Dictates Cycloaddition Pathways: The distinction between terminal and internal alkynes is most pronounced in copper-catalyzed click chemistry, where internal alkynes are essentially inert.[23] However, alternative catalytic systems like RuAAC provide a synthetic route to incorporate internal alkynes into valuable triazole scaffolds.[22]
Ultimately, this compound serves as an exemplary model for how thoughtful placement of substituents—in this case, an aryl group—can be leveraged to direct reactivity, solve challenges of selectivity, and enhance the synthetic utility of the internal alkyne functional group.
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- Development of catalytic methods for the selective hydrogenation of alkynes to E-alkenes with EtOH. (n.d.). ResearchGate.
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A Comparative Guide to Purity Validation of Synthesized 1-Phenyl-1-heptyne Using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, experience-driven approach to validating the purity of synthesized 1-Phenyl-1-heptyne. It moves beyond a simple protocol, offering a comparative analysis against alternative methods and grounding its recommendations in established scientific principles and regulatory standards.
Introduction: The Imperative of Purity in Synthesis
In the realm of chemical synthesis, particularly within drug discovery and materials science, the final purity of a target molecule is not merely a quality metric; it is a critical determinant of its efficacy, safety, and reliability. This compound (C₁₃H₁₆), a disubstituted alkyne, serves as a valuable building block in organic synthesis.[1][2][3] Its synthesis, commonly achieved via Sonogashira coupling, can introduce a variety of process-related impurities, including unreacted starting materials, catalysts, and side-products from homocoupling.[4][5][6]
The presence of these impurities, even in trace amounts, can confound downstream applications, leading to ambiguous biological data or altered material properties. Therefore, a robust, validated analytical method is paramount. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose due to its high resolution, sensitivity, and adaptability. This guide will detail a comprehensive HPLC workflow for purity validation and compare its performance against Gas Chromatography (GC), providing the necessary data for an informed selection of analytical methodology.
The Analytical Strategy: Why HPLC is the Method of Choice
The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the potential impurities. This compound is a non-polar, aromatic compound with a strong UV chromophore (the phenylalkyne system), making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC) with UV detection.
The core principle of RP-HPLC involves a non-polar stationary phase (typically C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile and water). When the sample is introduced, its components partition between the two phases. Non-polar compounds like this compound have a stronger affinity for the stationary phase and thus move more slowly through the column, resulting in longer retention times. This differential partitioning allows for the separation of the main compound from both more polar and less polar impurities.
Diagram: HPLC Purity Validation Workflow
The following diagram outlines the logical flow of the entire validation process, from the synthesized product to the final purity report.
Caption: High-level workflow for HPLC-based purity validation.
Experimental Protocol: HPLC Method for this compound
This protocol is designed as a self-validating system, where the results inherently demonstrate the method's suitability. The validation should be performed in accordance with ICH Q2(R1) or USP <1225> guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[7][8][9][10]
Instrumentation and Consumables
-
HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Stationary Phase (Column): A C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended for its excellent hydrophobic selectivity. Alternatively, a Phenyl-Hexyl column can be used to leverage π-π interactions for enhanced separation of aromatic impurities.[11]
-
Mobile Phase:
-
Solvent A: HPLC-grade Water
-
Solvent B: HPLC-grade Acetonitrile (ACN)
-
-
Sample Diluent: Acetonitrile
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Isocratic: 85% Acetonitrile / 15% Water | Provides a strong elution strength for the non-polar analyte, ensuring a reasonable retention time (<10 minutes) while maintaining separation from polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, offering a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Enhances reproducibility by minimizing viscosity fluctuations and can improve peak shape. |
| Detection | UV at 240 nm | The phenylalkyne chromophore exhibits strong absorbance in this region, providing high sensitivity for the main peak and related aromatic impurities. |
| Injection Volume | 5 µL | A small volume prevents column overloading and peak distortion, which is crucial for accurate quantification. |
| Run Time | 15 minutes | Sufficient to allow for the elution of the main compound and any less polar, late-eluting impurities. |
Sample and Standard Preparation
-
Standard Preparation: Accurately weigh ~10 mg of a this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Sample Preparation: Prepare the synthesized (crude or purified) this compound sample in the same manner as the standard, aiming for a final concentration of approximately 0.1 mg/mL in acetonitrile.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates and prevent column blockage.
Data Interpretation and Purity Calculation
The primary method for purity assessment in this context is Area Percent Normalization . This method assumes that all components in the sample have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Example Data: A hypothetical analysis of a synthesized batch yields the following chromatogram data:
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | % Area | Identity |
| 1 | 2.15 | 15.6 | 0.72 | Polar Impurity (e.g., solvent) |
| 2 | 3.48 | 25.8 | 1.20 | Iodobenzene (Starting Material) |
| 3 | 6.82 | 2095.3 | 97.23 | This compound |
| 4 | 11.54 | 17.9 | 0.83 | Homocoupled Dimer |
| Total | - | 2154.6 | 100 | - |
Based on this data, the purity of the synthesized this compound is 97.23% .
Comparative Analysis: HPLC vs. Gas Chromatography (GC)
While HPLC is the preferred method, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a viable alternative, given that this compound is volatile and thermally stable.
Diagram: Decision Logic for Method Selection
Caption: Decision tree for selecting an analytical method.
Performance Comparison Table
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gas mobile phase and a liquid/solid stationary phase. |
| Sample Requirement | Must be soluble in the mobile phase. Excellent for non-volatile and thermally labile compounds. | Must be volatile and thermally stable. Not suitable for salts or high molecular weight polymers. |
| Typical Impurity Detection | Broad range, including starting materials, non-volatile by-products, catalyst residues, and homocoupled dimers. | Excellent for volatile impurities (e.g., residual solvents, starting materials). May not detect non-volatile impurities. |
| Resolution | High resolving power, easily modulated by changing mobile phase composition. | Very high resolving power, especially with capillary columns, ideal for complex mixtures of volatile compounds. |
| Detector | UV-Vis/DAD (ideal for chromophores), MS, RI. | Flame Ionization (FID) is universal for organics. Mass Spectrometry (MS) for identification. |
| Conclusion for Topic | Superior choice. Provides a comprehensive purity profile, detecting a wider range of potential impurities. | Viable alternative. Good for assessing volatile impurities but may provide an incomplete picture of overall purity. |
Conclusion: Ensuring Trustworthy Results
Validating the purity of a synthesized compound like this compound is a foundational step in ensuring the quality and reliability of scientific research and development. The Reversed-Phase HPLC method detailed in this guide offers a robust, sensitive, and highly specific approach to this critical task. By understanding the causality behind the choice of column, mobile phase, and detection parameters, researchers can confidently implement and adapt this methodology.
While GC offers a valid alternative for certain aspects of purity analysis, HPLC provides a more comprehensive and universally applicable profile, capable of detecting the wide range of potential impurities inherent in a Sonogashira synthesis. Adherence to established validation guidelines from bodies like the ICH and USP ensures that the generated data is not only accurate but also defensible and trustworthy, upholding the highest standards of scientific integrity.[7][9][10]
References
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Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. National Institutes of Health (NIH). [Link]
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ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. International Journal of Pharmaceutical Sciences and Research. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Pharma Test. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. ResearchGate. [Link]
-
VALIDATION OF HPLC TECHNIQUES FOR PHARMACEUTICAL ANALYSIS. ResearchGate. [Link]
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Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. ResearchGate. [Link]
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Comparison of different catalysts for the selective hydrogenation of 1-Phenyl-1-heptyne
The selective hydrogenation of internal alkynes to cis-alkenes is a foundational transformation in organic synthesis, with profound implications in the pharmaceutical and fine chemical industries where stereochemical control is paramount. The conversion of 1-phenyl-1-heptyne to (Z)-1-phenyl-1-heptene serves as an excellent model for evaluating the efficacy, selectivity, and practicality of various catalytic systems. This guide provides a comprehensive comparison of leading catalysts for this transformation, supported by experimental data from analogous systems, detailed protocols, and mechanistic insights to inform catalyst selection for researchers, scientists, and professionals in drug development.
Introduction: The Imperative of Selectivity
Hydrogenation of an alkyne can yield three principal products: the cis (Z)-alkene, the trans (E)-alkene, or the fully saturated alkane. For many applications, particularly in the synthesis of biologically active molecules, the exclusive formation of the (Z)-alkene is the primary objective. The choice of catalyst is the most critical factor in steering the reaction towards this desired outcome, preventing over-hydrogenation to the alkane and controlling the stereoselectivity of the double bond. This guide will dissect the performance of several key heterogeneous and homogeneous catalysts in the context of the selective hydrogenation of this compound.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in the selective hydrogenation of this compound is judged by its ability to provide high conversion of the starting material, high selectivity for the desired alkene product (primarily the (Z)-isomer), and minimal formation of the over-hydrogenated alkane. Below is a comparative summary of the expected performance of several widely used catalytic systems. While direct comparative data for this compound is sparse, the following table is constructed based on extensive experimental results for structurally similar internal alkynes such as 1-phenyl-1-propyne and 1-phenyl-1-butyne.[1][2]
| Catalyst System | Expected Substrate Conversion (%) | Expected Alkene Selectivity (%) | Expected (Z)/(E) Ratio | Typical Reaction Conditions |
| Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | >95 | >95 | Predominantly Z (>95:5) | Low pressure H₂, various solvents (e.g., methanol, hexane) |
| P-2 Nickel (Nickel Boride) | High | High | Predominantly Z (>98:2) | Ambient pressure H₂, ethanol |
| Palladium on Carbon (Pd/C) | ~100 | Low to Moderate | Variable (often leads to over-hydrogenation) | Ambient to moderate pressure H₂, various solvents (e.g., ethanol, ethyl acetate) |
| Pd/C with Additives (e.g., quinoline) | High | High | Predominantly Z | Ambient pressure H₂, various solvents |
| Homogeneous Iridium Catalyst (e.g., [Ir(COD)(PCy₃)(Py)]PF₆) | High | High | Predominantly Z | Low pressure H₂, dichloromethane |
Mechanistic Considerations and Catalyst Selection Rationale
The choice of catalyst dictates the reaction pathway and, consequently, the product distribution. The underlying mechanisms of these catalytic systems explain their observed selectivities.
Heterogeneous Catalysis:
-
Lindlar's Catalyst: This "poisoned" palladium catalyst is the archetypal choice for cis-alkene synthesis from alkynes.[3][4] The lead acetate and quinoline deactivate the most active sites on the palladium surface, which prevents the over-hydrogenation of the initially formed alkene. The reaction proceeds via syn-addition of hydrogen atoms to the alkyne adsorbed on the catalyst surface, leading to the exclusive formation of the (Z)-alkene.[5][6]
-
P-2 Nickel: This nickel-boride catalyst offers an excellent, often more economical, alternative to Lindlar's catalyst for the formation of cis-alkenes.[3] Similar to Lindlar's catalyst, it promotes the syn-addition of hydrogen and exhibits low activity towards alkene hydrogenation, thus ensuring high selectivity for the desired product.
-
Palladium on Carbon (Pd/C): Standard Pd/C is a highly active hydrogenation catalyst that readily reduces both alkynes and alkenes to the corresponding alkanes.[6][7] Its high activity makes it generally unsuitable for selective alkyne hydrogenation unless modified with a "poison" like quinoline or diphenylsulfide, which temper its reactivity and improve alkene selectivity.[5]
Homogeneous Catalysis:
-
Iridium-based Catalysts: Homogeneous catalysts, such as certain iridium complexes, offer exceptional selectivity and activity under mild conditions. These catalysts operate in the same phase as the reactants, allowing for precise tuning of the steric and electronic environment around the metal center. This high degree of control can lead to excellent chemo- and stereoselectivity.
The logical flow for selecting a catalyst for the hydrogenation of this compound is depicted below, guiding the researcher from the desired product to the most appropriate catalytic system.
Caption: Catalyst selection flow for this compound hydrogenation.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments.
Protocol 1: Selective Hydrogenation using Lindlar's Catalyst
-
Catalyst Preparation (if not commercially available): Lindlar's catalyst is typically composed of 5% palladium on calcium carbonate, poisoned with lead acetate and quinoline.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or hexane).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add Lindlar's catalyst (5-10 mol% Pd).
-
Hydrogenation: Connect the flask to a hydrogen-filled balloon. Evacuate and backfill the flask with hydrogen three times to ensure complete replacement of the inert atmosphere.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to prevent over-hydrogenation.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Protocol 2: Selective Hydrogenation using P-2 Nickel
-
Catalyst Preparation: P-2 Nickel is prepared in situ by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride in ethanol.
-
Reaction Setup: In a flask under an inert atmosphere, dissolve nickel(II) acetate in ethanol. Cool the solution in an ice bath.
-
Catalyst Formation: Slowly add a solution of sodium borohydride in ethanol to the nickel salt solution. A black precipitate of P-2 Nickel will form.
-
Substrate Addition: To the freshly prepared catalyst suspension, add the solution of this compound in ethanol.
-
Hydrogenation: Connect the flask to a hydrogen-filled balloon and allow the mixture to stir at room temperature.
-
Monitoring and Work-up: Monitor the reaction as described for the Lindlar catalyst protocol. Upon completion, the catalyst can be removed by filtration through Celite®, and the product isolated from the filtrate.
Protocol 3: Complete Hydrogenation using Palladium on Carbon (Pd/C)
-
Reaction Setup: In a hydrogenation flask, combine 10% Pd/C (1-5 mol% Pd) with a suitable solvent (e.g., ethanol or ethyl acetate).
-
Substrate Addition: Add this compound (1.0 eq) to the flask.
-
Hydrogenation: Connect the flask to a hydrogenator or a hydrogen-filled balloon. Purge the system with hydrogen. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
Monitoring and Work-up: Monitor the reaction until the starting material is fully consumed. Filter the mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain the product, 1-phenylheptane.
The general workflow for a catalytic hydrogenation experiment is outlined in the diagram below.
Caption: General workflow for a catalytic hydrogenation experiment.
Conclusion
The selective hydrogenation of this compound to (Z)-1-phenyl-1-heptene is readily achievable with high fidelity through the judicious selection of a catalytic system. For the synthesis of the cis-alkene, Lindlar's catalyst and P-2 Nickel are the premier choices, consistently delivering high yields and excellent stereoselectivity. While standard Pd/C is too reactive for this selective transformation, its activity can be attenuated with additives to afford the desired alkene. For the complete reduction to the corresponding alkane, 1-phenylheptane, Pd/C remains the catalyst of choice. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to successfully navigate the catalytic landscape for this important transformation.
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A Comparative Guide to the Kinetic Profiles of Reactions Involving 1-Phenyl-1-heptyne and Analogous Internal Alkynes
For researchers, scientists, and drug development professionals, a nuanced understanding of reaction kinetics is fundamental to designing efficient synthetic routes and predicting molecular behavior. This guide offers a comparative analysis of the reaction kinetics involving 1-phenyl-1-heptyne, an internal alkyne, benchmarked against other alkynes. Due to the specificity of kinetic data for this compound being limited in publicly available literature, this guide will draw upon established principles of alkyne reactivity and detailed kinetic studies of the closely related analogue, 1-phenyl-1-propyne. This approach provides a robust framework for predicting the kinetic behavior of this compound in key organic transformations.
The Reactivity Landscape: Internal vs. Terminal Alkynes
The position of the triple bond within a carbon chain fundamentally dictates an alkyne's stability and reactivity. Internal alkynes, such as this compound, are generally more stable than their terminal counterparts.[1] This increased stability is attributed to hyperconjugation, where the pi-electrons of the triple bond interact with the C-H sigma bonds of the adjacent alkyl groups.[1]
Kinetic Studies of Key Transformations
To provide a quantitative comparison, we will examine kinetic data from reactions involving 1-phenyl-1-propyne as a model for this compound. The primary difference between these two molecules is the length of the alkyl chain (propyl vs. heptyl), which is expected to have a minor steric influence on the reaction rates at the phenyl-substituted carbon of the alkyne.
Hydrogenation
The selective hydrogenation of an alkyne to a cis-alkene is a cornerstone of organic synthesis. Studies on the liquid-phase hydrogenation of 1-phenyl-1-propyne provide valuable kinetic insights.
A study utilizing a Pd1Ag3/Al2O3 single-atom alloy catalyst demonstrated excellent selectivity (95–97%) for the formation of the corresponding alkene.[5][6][7][8] Remarkably, the selectivity remained high even at high conversions of the alkyne, indicating that the direct hydrogenation of the alkyne to the alkane is a negligible side reaction with this catalyst.[5][6][7][8] The kinetics of this reaction were well-described by a Langmuir-Hinshelwood model, which suggests competitive adsorption of hydrogen and the alkyne/alkene on the single-atom Pd1 active sites.[5][6][7]
Table 1: Comparative Hydrogenation Data
| Alkyne | Catalyst | Activation Energy (kJ/mol) | Key Finding | Reference |
| 1-Phenyl-1-propyne | Rh/silica | 50 ± 4 | Cascade reaction to propylcyclohexane studied. | [9] |
| Phenylacetylene | Rh/silica | 56 ± 4 | Comparison for terminal vs. internal alkyne hydrogenation. | [9] |
| 1-Phenyl-1-propyne | Pd1Ag3/Al2O3 SAA | Not specified | High selectivity to alkene (95-97%), kinetics fit Langmuir-Hinshelwood model. | [5][6][7] |
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The [3+2] cycloaddition between an azide and an alkyne to form a triazole is a prominent example. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient for terminal alkynes, internal alkynes like this compound are generally unreactive under these conditions due to the lack of an acidic terminal proton required for the formation of the copper acetylide intermediate.[10]
However, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is effective for both terminal and internal alkynes, yielding fully substituted 1,4,5-trisubstituted triazoles from internal alkynes.[10] In Diels-Alder [4+2] cycloadditions, both alkyne types can participate, with the electronic properties of the substituents often playing a more significant role than the position of the triple bond.[10] For instance, electron-withdrawing groups on the alkyne can enhance its dienophilic character and accelerate the reaction.[11]
The strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative. Studies on the reaction of phenyl azide with cyclooctyne, a strained internal alkyne, revealed a significantly lower activation energy (8.0 kcal/mol) compared to the reaction with the strain-free acetylene (16.2 kcal/mol).[12] This acceleration is attributed to the decreased distortion energy required for both the alkyne and the azide to reach the transition state.[12]
Hydroboration-Oxidation
The hydroboration-oxidation of alkynes is a versatile method for the synthesis of carbonyl compounds. For an unsymmetrical internal alkyne like this compound, the regioselectivity of boron addition is a key consideration. The reaction of 1-phenylpropene, an alkene analogue, with BH3·THF, followed by oxidation, yields 1-phenylpropan-1-ol as the major product, indicating that the boron atom preferentially adds to the carbon bearing the phenyl group.[13] This regioselectivity is influenced by a combination of steric and electronic effects, including phenyl conjugation and methyl hyperconjugation.[13] A similar outcome would be expected for this compound, leading to the formation of 1-phenyl-1-heptanone after tautomerization of the initial enol product.
Experimental Protocols for Kinetic Analysis
Accurate kinetic data is essential for understanding and optimizing reaction conditions. Below is a generalized protocol for monitoring the kinetics of the hydrogenation of this compound using gas chromatography (GC).
Protocol: Kinetic Study of this compound Hydrogenation
-
Reactor Setup:
-
A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet connected to a hydrogen source via a mass flow controller, a condenser, and a septum for sampling.
-
The flask is placed in a thermostated oil bath to maintain a constant reaction temperature.
-
-
Reaction Mixture Preparation:
-
To the flask, add a known amount of the catalyst (e.g., Pd/C) and the solvent (e.g., ethanol).
-
Add a known concentration of an internal standard (e.g., dodecane) to the solvent. The internal standard is crucial for accurate quantification by GC.
-
Purge the system with an inert gas (e.g., argon) to remove air, then switch to a hydrogen atmosphere.
-
-
Initiation and Monitoring:
-
Allow the catalyst and solvent to equilibrate at the desired temperature under a hydrogen atmosphere with stirring.
-
Inject a known amount of this compound into the flask to initiate the reaction (t=0).
-
At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe through the septum.
-
Immediately quench the reaction in the aliquot by diluting it with a solvent that is immiscible with the reaction mixture and/or by adding a catalyst poison. Filter the sample to remove the catalyst.
-
-
Analysis:
-
Analyze the quenched samples by gas chromatography (GC) equipped with a flame ionization detector (FID).
-
The concentrations of the reactant (this compound), intermediate (cis/trans-1-phenyl-1-heptene), and product (1-phenylheptane) are determined by comparing their peak areas to that of the internal standard.
-
-
Data Processing:
-
Plot the concentrations of the reactant, intermediate(s), and product as a function of time.
-
From these plots, determine the initial reaction rate and the rate law with respect to the reactants.
-
Caption: Experimental workflow for a kinetic study of this compound hydrogenation.
Mechanistic Insights from Kinetic Data
Kinetic studies provide crucial evidence for proposed reaction mechanisms. For example, in the Pd-catalyzed hydrogenation of 1-phenyl-1-propyne, the observation that the reaction kinetics fit a Langmuir-Hinshelwood model supports a mechanism where both the alkyne and hydrogen adsorb to the catalyst surface before reacting.[5]
Caption: Simplified mechanism for catalytic hydrogenation of an alkyne.
Conclusion
While direct kinetic data for this compound is not extensively reported, a comprehensive understanding of its reactivity can be formulated by examining its structural analogue, 1-phenyl-1-propyne, and the established principles of alkyne chemistry. As an internal alkyne, this compound is expected to be more stable than its terminal isomers and exhibit distinct reactivity profiles in reactions such as cycloadditions. In catalytic hydrogenations, it can be selectively reduced to the corresponding cis-alkene, with the kinetics being highly dependent on the catalyst system. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design and interpret kinetic studies involving this compound, ultimately enabling better control and optimization of its chemical transformations in synthetic and medicinal chemistry applications.
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Why are Terminal Alkynes less reactive than internal alkynes? - Chemistry Stack Exchange. (2020). Retrieved from [Link]
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A Comparative Guide to the Spectroscopic Identification of Byproducts in 1-Phenyl-1-heptyne Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of 1-Phenyl-1-heptyne
This compound is a valuable building block in organic synthesis, finding applications in the development of novel materials and pharmaceutical agents. Its synthesis, most commonly achieved via Sonogashira coupling, is a powerful C-C bond-forming reaction.[1][2] However, like many transition metal-catalyzed reactions, the Sonogashira coupling is not without its complexities.[3][4] The formation of undesired byproducts can complicate purification and reduce overall yield, making their identification and characterization crucial for process optimization and quality control.
This guide will compare and contrast the spectroscopic signatures of the desired product, this compound, with its most prevalent byproducts. We will delve into the mechanistic origins of these impurities and provide detailed experimental and spectroscopic protocols to aid in their unambiguous identification.
The Sonogashira Coupling: A Double-Edged Sword
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[1] While highly efficient, the reaction conditions can also promote side reactions, leading to a mixture of products.
Common Synthetic Protocol: Sonogashira Coupling of Iodobenzene and 1-Heptyne
A typical synthesis of this compound involves the coupling of iodobenzene with 1-heptyne in the presence of a palladium catalyst, a copper(I) salt, and a base.
Experimental Protocol:
-
To a dried Schlenk flask, add Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and triphenylphosphine (8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add freshly distilled triethylamine (2 equivalents) and THF (10 mL).
-
To the stirred solution, add iodobenzene (1 equivalent) and 1-heptyne (1.2 equivalents) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).
Mechanistic Insight into Byproduct Formation
Understanding the reaction mechanism is key to predicting and identifying potential byproducts. The primary side reactions in Sonogashira couplings are the homocoupling of the terminal alkyne (Glaser coupling) and the reductive coupling of the aryl halide.
Caption: Reaction pathways in the synthesis of this compound.
Spectroscopic Identification of Product and Byproducts
Accurate identification of the components in the reaction mixture is paramount. The following sections detail the characteristic spectroscopic data for this compound and its common byproducts.
The Desired Product: this compound
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45-7.25 (m, 5H, Ar-H), 2.42 (t, J = 7.2 Hz, 2H, -C≡C-CH₂-), 1.65-1.55 (m, 2H, -CH₂-), 1.45-1.30 (m, 4H, -CH₂-CH₂-), 0.92 (t, J = 7.0 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 131.6, 128.2, 127.9, 123.4 (Ar-C), 91.3, 80.7 (-C≡C-), 31.2, 28.5, 22.2, 19.4 (Alkyl-C), 14.0 (-CH₃) |
| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2950-2850 (Alkyl C-H), 2220 (C≡C stretch), 1600, 1490 (Ar C=C) |
| Mass Spec (EI, m/z) | 172 (M⁺), 115, 91 |
Spectroscopic data for this compound can be found in various databases like SpectraBase and the NIST WebBook.[5][6][7]
The Homocoupling Byproduct: 1,3-Tetradecadiyne (Diyne)
The Glaser coupling, an oxidative homocoupling of terminal alkynes, is a common side reaction, especially in the presence of oxygen.[8] This leads to the formation of a symmetrical diyne.
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.25 (t, J = 7.0 Hz, 4H, -C≡C-CH₂-), 1.50-1.40 (m, 4H, -CH₂-), 1.35-1.25 (m, 8H, -(CH₂)₄-), 0.88 (t, J = 7.0 Hz, 6H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 81.5, 65.2 (-C≡C-), 31.0, 28.2, 27.9, 22.4, 19.2 (Alkyl-C), 14.0 (-CH₃) |
| IR (KBr, cm⁻¹) | 2950-2850 (Alkyl C-H), 2250 (C≡C stretch, often weak or absent due to symmetry), 2150 (C≡C stretch) |
| Mass Spec (EI, m/z) | 190 (M⁺), various fragmentation patterns |
Key Differentiating Features: The absence of aromatic protons in the ¹H NMR spectrum and the characteristic upfield shift of the propargylic protons are clear indicators of the diyne byproduct. The molecular ion peak at m/z 190 in the mass spectrum is also a definitive marker.
The Reductive Coupling Byproduct: Biphenyl
Under certain conditions, the palladium catalyst can promote the homocoupling of the aryl halide, leading to the formation of biphenyl.
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60 (d, J = 7.5 Hz, 4H), 7.44 (t, J = 7.5 Hz, 4H), 7.34 (t, J = 7.3 Hz, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 141.2, 128.7, 127.2, 127.1 |
| IR (KBr, cm⁻¹) | 3100-3000 (Ar C-H), 1600, 1480, 1430 (Ar C=C) |
| Mass Spec (EI, m/z) | 154 (M⁺), 77 |
Key Differentiating Features: The ¹H NMR spectrum of biphenyl is highly symmetrical and distinct from that of this compound. The molecular ion peak at m/z 154 is a clear identifier.
The Enyne Byproduct
In some cases, coupling can occur with trace amounts of vinyl halides, or through other complex mechanisms, to form enyne byproducts.[3][9][10] The specific structure of the enyne can vary, but they will exhibit characteristic signals for both double and triple bonds.
General Spectroscopic Features of an Enyne:
-
¹H NMR: Signals in the olefinic region (δ 5.0-7.0 ppm) in addition to aromatic and aliphatic protons.
-
¹³C NMR: Signals corresponding to sp² and sp carbons.
-
IR: Stretches for both C=C (around 1650 cm⁻¹) and C≡C (around 2200 cm⁻¹).
Comparative Workflow for Byproduct Identification
Caption: A systematic workflow for the separation and identification of products.
Conclusion: A Strategy for Purity
The successful synthesis of this compound relies not only on an optimized reaction protocol but also on a robust analytical strategy for the identification of potential byproducts. By understanding the mechanistic origins of these impurities and their distinct spectroscopic signatures, researchers can effectively troubleshoot their syntheses, improve purification methods, and ensure the quality of their final compounds. This guide provides a foundational framework for this analytical process, empowering scientists to approach the synthesis of this compound and related compounds with greater confidence and precision.
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A Researcher's Guide to Comparing 1-Phenyl-1-heptyne Isomer Stability using Density Functional Theory (DFT) Calculations
In the realms of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Isomers—molecules with identical chemical formulas but different structures—can exhibit vastly different physical, chemical, and biological properties. For phenylalkynes, such as the isomers of phenylheptyne, understanding their relative thermodynamic stabilities is crucial for predicting reaction outcomes, designing synthetic pathways, and elucidating structure-activity relationships. This guide provides an in-depth, expert-level comparison of how to leverage Density Functional Theory (DFT) to reliably predict the stability of 1-phenyl-1-heptyne isomers.
The Central Question: Why Isomer Stability Matters
Phenylalkynes are valuable building blocks in organic synthesis. The position of the alkyne functional group in relation to the phenyl ring and along the alkyl chain dictates the molecule's electronic properties, reactivity, and steric profile. For instance, this compound, with its conjugated system between the phenyl ring and the triple bond, is electronically distinct from its isomers like 1-phenyl-2-heptyne or 7-phenyl-1-heptyne. A priori knowledge of which isomer is the most energetically favorable can guide chemists in optimizing reaction conditions to favor the desired product. DFT offers a powerful, cost-effective computational microscope to determine these energy differences with high accuracy.
The Computational Approach: A Validating Framework
Density Functional Theory is a quantum mechanical method that strikes an optimal balance between computational cost and accuracy for medium-sized organic molecules. It models the electron density of a system to calculate its energy and other properties. The key to a reliable DFT study lies in making informed choices about the theoretical framework and designing a workflow that validates its own results.
Pillar 1: Expertise in Method Selection (The "Why")
The accuracy of any DFT calculation is fundamentally dependent on the choice of two key components: the exchange-correlation functional and the basis set .
-
Exchange-Correlation Functional: This is the heart of DFT, approximating the complex many-electron interactions. For hydrocarbons and conjugated systems, a variety of functionals exist.
-
B3LYP: A widely-used hybrid functional that often provides a good starting point. However, it can be less accurate for systems where non-covalent, long-range interactions (like dispersion forces) are significant.[1][2]
-
M06-2X: A high-Hartree-Fock-exchange meta-hybrid GGA functional from the Minnesota suite.[3] It is explicitly parameterized to handle main-group thermochemistry, kinetics, and non-covalent interactions, making it an excellent choice for accurately describing the potential intramolecular interactions between the phenyl ring and the heptyl chain in our isomers.[3][4][5] Studies have shown M06-2X to be highly effective for hydrocarbon systems and for predicting thermodynamic stability among isomers.[6]
-
-
Basis Set: This is the set of mathematical functions used to construct the molecular orbitals. A larger, more flexible basis set yields more accurate results but at a higher computational cost.
-
6-311+G(d,p): This Pople-style basis set represents a robust choice for this application.[7][8] Let's break down why:
-
6-311G: A "triple-zeta" valence basis set, meaning it uses three functions to describe each valence electron, providing high flexibility.
-
+: The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing the electron density far from the nucleus, which is essential for the π-systems in the phenyl ring and alkyne group.[9]
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow orbitals to change shape, accounting for the polarization of electron density that occurs during chemical bonding, which is critical for an accurate geometry and energy calculation.[8][9]
-
-
For this guide, we select the M06-2X/6-311+G(d,p) level of theory as it is well-suited to capture the subtle electronic and steric effects that differentiate the phenylheptyne isomers.[6]
Pillar 2: Trustworthiness through a Self-Validating Protocol
A computational protocol must contain internal checks to ensure its results are physically meaningful. The following step-by-step methodology for each isomer ensures that we are comparing true energy minima on the potential energy surface.[10][11]
-
Initial Structure Generation: For each isomer (e.g., this compound, 1-phenyl-2-heptyne, 1-phenyl-3-heptyne, 7-phenyl-1-heptyne), a 3D structure is built using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: This is the core energy minimization process.[12] The calculation iteratively adjusts the positions of the atoms until the forces on each atom are negligible, finding a stationary point on the potential energy surface.[10][13][14]
-
Frequency Calculation & Verification: This is the critical validation step.[13][14] A frequency calculation is performed on the optimized geometry.
-
The Litmus Test: A true local energy minimum will have zero imaginary frequencies .[15][16] An imaginary frequency indicates that the structure is not a minimum but a saddle point (a transition state).[11][15] If an imaginary frequency is found, the geometry must be distorted along the corresponding vibrational mode and re-optimized.[15]
-
-
Zero-Point Vibrational Energy (ZPVE) Correction: The frequency calculation also provides the ZPVE. This value is added to the final electronic energy to obtain a more accurate total enthalpy at 0 K.
-
Calculation of Relative Energies (ΔE): The total energy (Electronic Energy + ZPVE) of the most stable isomer is set as the reference (0.00 kcal/mol). The relative energy of every other isomer is calculated by subtracting the reference energy from its own total energy.
This rigorous process ensures that the stability comparison is based on physically valid, stable conformations of each molecule.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Phenyl-1-heptyne
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-phenyl-1-heptyne (CAS No. 14374-45-9). As a substituted alkyne with an aromatic moiety, this compound requires careful management to mitigate risks to personnel and the environment. This guide is designed for researchers, chemists, and laboratory professionals, providing not just procedural steps, but the scientific rationale behind them to ensure a culture of safety and compliance.
Part 1: Hazard Identification and Essential Safety Precautions
Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally similar compounds like 1-heptyne, phenylacetylene, and 1-phenyl-1-propyne allow for a robust hazard assessment.[1][2]
Core Hazards:
-
Flammability: Like many terminal alkynes and organic solvents, this compound should be treated as a flammable or combustible liquid.[3] Vapors may form explosive mixtures with air and can travel to an ignition source.[1][4]
-
Irritation: Aromatic hydrocarbons and alkynes can be irritants. It is prudent to assume this compound causes skin and serious eye irritation.[2]
-
Aspiration Toxicity: If swallowed, there is a potential for aspiration into the lungs, which can be fatal.[1][5]
-
Incompatibility: The compound is incompatible with strong oxidizing agents, halogenated compounds, and some metals.[1] Contact with these materials can lead to vigorous, exothermic reactions.
Mandatory Personal Protective Equipment (PPE)
A non-negotiable baseline of PPE must be worn at all times when handling this compound or its waste.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or, preferably, chemical splash goggles. | Protects against splashes of the liquid, which is assumed to be a strong eye irritant.[2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Check manufacturer's breakthrough time data if available. | Prevents skin contact and irritation. |
| Body Protection | Standard laboratory coat. For larger quantities, consider a chemically resistant apron. | Minimizes contamination of personal clothing. |
| Work Area | All handling and preparation for disposal must occur inside a certified chemical fume hood. | Prevents inhalation of potentially harmful vapors and contains any accidental releases.[6] |
Part 2: Waste Characterization and Segregation
Proper disposal begins with accurate waste identification and segregation. Cross-contamination of waste streams is a primary cause of laboratory incidents and significantly increases disposal costs and complexity. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7][8]
Step 1: Identify the Waste Stream
-
Unused/Expired Product: Pure, unadulterated this compound.
-
Liquid Waste Solutions: Solutions containing this compound dissolved in a solvent (e.g., reaction mixtures, chromatographic fractions).
-
Contaminated Solid Waste: Items contaminated with this compound, such as gloves, pipette tips, weigh boats, and paper towels.
Step 2: Segregate the Waste
-
Non-Halogenated Organic Waste: The primary collection stream for this compound. Collect pure product and solutions in a designated, compatible waste container.
-
Aqueous Waste: Do not dispose of this compound or its solutions down the sanitary sewer.[6][8] If a reaction workup generates an aqueous layer contaminated with the compound, it must be collected as hazardous aqueous waste.
-
Contaminated Solids: Collect in a separate, clearly labeled container or a sealed, transparent bag designated for chemically contaminated solid waste.[9]
Part 3: Primary Disposal Protocol: The Path to Compliance
The universally accepted and safest method for disposing of this compound is through a licensed hazardous waste disposal contractor.[6] The following protocol details the steps to prepare the waste for pickup.
Protocol 3.1: Preparing Liquid Waste for Disposal
-
Select a Container: Choose a clean, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene). The container must have a tight-fitting screw cap.[8][10]
-
Label the Container: Before adding any waste, affix a hazardous waste label provided by your institution's EHS department.[8][9] Fill out the label completely and accurately, listing all chemical constituents by their full names and estimating their percentages.
-
Transfer the Waste: Working inside a chemical fume hood, carefully transfer the this compound waste into the labeled container using a funnel.
-
Seal the Container: Securely cap the container. Do not leave a funnel in the opening.[9][10] Containers must remain closed except when actively adding waste.
-
Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10] It must be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks. Store away from incompatible materials, particularly oxidizing agents.[1][9]
-
Arrange for Pickup: Once the container is full or has been in storage for a designated period (as per institutional policy), contact your EHS office to schedule a waste pickup.
Protocol 3.2: Preparing Contaminated Solid Waste for Disposal
-
Container: Use a designated pail or a sturdy, transparent plastic bag placed inside a rigid container.[9]
-
Labeling: Clearly label the container as "Chemically Contaminated Solid Waste" and list this compound as the contaminant.
-
Collection: Place all contaminated disposable items directly into the container.
-
Sealing and Storage: Once full, securely seal the bag or container and store it in the SAA.
-
Pickup: Arrange for pickup along with your liquid hazardous waste.
Part 4: Spill Management and Decontamination
Accidents require immediate and correct action to prevent escalation.
Protocol 4.1: Small Spill Cleanup (<100 mL)
-
Alert Personnel: Notify others in the immediate area.
-
Control Ignition Sources: Eliminate any nearby flames, hot plates, or spark-producing equipment.[4][6]
-
Ensure Ventilation: Ensure the chemical fume hood is operating correctly.
-
Contain and Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated container for hazardous solid waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials as contaminated solid waste.[6]
For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS office.
Part 5: Visualizing the Disposal Workflow
To ensure clarity, the decision-making process for handling this compound waste is summarized in the following workflow diagram.
Caption: Decision workflow for the safe disposal of this compound waste streams.
By adhering to this guide, laboratory professionals can ensure that this compound is managed safely, responsibly, and in full compliance with institutional and regulatory standards, protecting both the scientific community and the environment.
References
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]
-
Haz-Map. (n.d.). 1-Phenyl-1-hexyne. Hazardous Agents. Retrieved from [Link]
-
Gelest, Inc. (2017, June 2). SAFETY DATA SHEET: 1-HEPTENE. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
CPAchem Ltd. (2023, August 2). Safety data sheet according to 1907/2006/EC, Article 31: 1-Heptene. Retrieved from [Link]
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NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 14374-45-9). Retrieved from [Link]
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Anbu Chem. (2023, April 16). What is 1-Heptyne? Used for, Synthesis Methods and Benefit. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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- 3. Unlocking the Potential of 1-Heptyne: A Comprehensive Guide [finechemical.net]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
